molecular formula C8H8N2O B1322423 4-Methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 357263-40-2

4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1322423
CAS No.: 357263-40-2
M. Wt: 148.16 g/mol
InChI Key: UPDSOLUKSUHRDC-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-5-9-4-7-6(8)2-3-10-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDSOLUKSUHRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625936
Record name 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-40-2
Record name 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
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Record name 357263-40-2
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-c]pyridine core, a significant heterocyclic scaffold, has garnered substantial attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key derivative of this class. The document delineates its fundamental physicochemical properties, proposes a detailed synthetic pathway, and explores its emerging role in the development of targeted therapeutics, particularly as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, with nitrogen-containing fused ring systems being of particular importance. The pyrrolopyridine isomers, also known as azaindoles, are bioisosteres of indole and have demonstrated a broad spectrum of pharmacological activities.[1] Their unique electronic and structural features allow for diverse molecular interactions, making them privileged scaffolds in the design of novel therapeutic agents. The pyrrolo[2,3-c]pyridine framework, in particular, has emerged as a crucial component in the development of targeted therapies for a range of diseases, including cancer and neurological disorders.[2][3][4][5] This guide focuses on a specific and promising derivative, this compound, to provide an in-depth understanding of its basic properties and therapeutic potential.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its synthesis, formulation, and pharmacokinetic profile.

Structural and Molecular Data

Below is a summary of the key structural and molecular information for this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 357263-40-2[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Canonical SMILES COC1=C2C=CNC2=CN=C1[7]
InChI Key UPDSOLUKSUHRDC-UHFFFAOYSA-N[7]
Predicted Physicochemical Characteristics
PropertyPredicted/Estimated ValueNotes
pKa ~13 (for the pyrrole N-H)Based on the predicted pKa of 13.22 ± 0.40 for the structurally similar 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.[8]
LogP 0.9A predicted value indicating moderate lipophilicity.[7]
Solubility Sparingly soluble in waterBased on the predicted solubility of 1.5 g/L for 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.[8] Likely soluble in organic solvents like DMSO and methanol.
Physical Form SolidBased on supplier information for the isomeric 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.[9]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the pyrrolopyridine core.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the construction of a functionalized pyrrolopyridine core, followed by the introduction of the methoxy group. This strategy offers flexibility for the synthesis of various analogs.

Synthetic_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution Start Pyrrolo[2,3-c]pyridin-4-ol Intermediate1 4-Chloro-1H-pyrrolo[2,3-c]pyridine Start->Intermediate1 POCl₃, heat Intermediate2 This compound Intermediate1->Intermediate2 NaOCH₃, Methanol, heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for similar heterocyclic systems and provide a robust starting point for laboratory synthesis.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine (Intermediate 1)

This step involves the conversion of the corresponding hydroxypyrrolopyridine to the chloro derivative, a common transformation in heterocyclic chemistry.

  • Rationale: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for the chlorination of hydroxyl groups on electron-deficient heterocyclic rings like pyridines.[10]

  • Protocol:

    • To a stirred solution of pyrrolo[2,3-c]pyridin-4-ol (1 equivalent) in a suitable high-boiling solvent (e.g., toluene or neat POCl₃), slowly add phosphorus oxychloride (3-5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a pH of 7-8 is reached.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-1H-pyrrolo[2,3-c]pyridine.

Step 2: Synthesis of this compound (Target Compound)

This final step involves a nucleophilic aromatic substitution (SNAᵣ) reaction to introduce the methoxy group.

  • Rationale: The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack on the ring, making the displacement of the chloro substituent by a nucleophile like methoxide feasible.[11][12]

  • Protocol:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous methanol under an inert atmosphere.

    • To this solution, add 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent).

    • Heat the reaction mixture to reflux (around 65 °C) and stir for 4-8 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[2,3-c]pyridine scaffold is a cornerstone in the design of inhibitors for various therapeutic targets. The introduction of a methoxy group at the 4-position can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Recent groundbreaking research has identified the pyrrolo[2,3-c]pyridine core as a novel scaffold for the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2][3][4][5] LSD1 is a key epigenetic regulator and a promising therapeutic target in oncology, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[2][3]

  • Mechanism of Action: LSD1 inhibitors function by blocking the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9), leading to alterations in gene expression that can induce differentiation and apoptosis in cancer cells.[2]

  • Structure-Activity Relationship (SAR) Insights: Studies on a series of pyrrolo[2,3-c]pyridine-based LSD1 inhibitors have demonstrated that modifications on the pyrrole nitrogen and at other positions of the pyridine ring are crucial for achieving high potency. While specific data for the 4-methoxy derivative is not yet published, its structural similarity to the core of these potent inhibitors suggests its potential as a valuable building block or a lead compound in this area. For instance, a lead compound from one study demonstrated an IC₅₀ value of 3.1 nM against LSD1.[4]

LSD1_Inhibition_Pathway H3K4me2 Methylated Histone H3K4 LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me1 Demethylated Histone H3K4 LSD1->H3K4me1 Demethylation Gene_Repression Aberrant Gene Repression (Cancer Progression) H3K4me1->Gene_Repression Pyrrolo_Pyridine This compound (Potential Inhibitor) Pyrrolo_Pyridine->LSD1 Inhibition

Caption: Simplified pathway of LSD1-mediated gene repression and its inhibition.

Potential as FMS Kinase Inhibitors

The broader family of pyrrolopyridines has also been extensively investigated as inhibitors of various protein kinases. Notably, derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase (CSF-1R).[13][14] FMS kinase is implicated in the pathogenesis of several cancers and inflammatory diseases, making it an attractive therapeutic target.[13] Given the structural similarities, this compound and its derivatives represent a promising avenue for exploration in the development of novel FMS kinase inhibitors.

Conclusion and Future Perspectives

This compound is a heterocyclic compound of significant interest to the drug discovery community. Its core scaffold is present in a new class of highly potent epigenetic modulators, highlighting its therapeutic potential. The synthetic pathways to this and related molecules are accessible through established chemical methodologies. Future research should focus on the detailed biological evaluation of this compound itself, exploring its inhibitory activity against LSD1 and a broader panel of kinases. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of next-generation therapeutics for a variety of challenging diseases.

References

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • TheraIndx (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx Lifesciences. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. [Link]

  • El-Gamal, M. I., et al. (2019). Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. PubMed. [Link]

  • Al-Koumi, D. M., et al. (2023). The latest perspectives of small molecules FMS kinase inhibitors. PubMed. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Fingerprint. [Link]

  • Jan, R. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. [Link]

  • Al-Suaily, K. F., et al. (2017). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Chang, W., et al. (2010). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • El-Gamal, M. I., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Olsen, B. E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Wang, J., et al. (2019). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). European Journal of Medicinal Chemistry. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Szkatuła, D., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]

  • PubChem. (n.d.). 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]

  • Google Patents. (n.d.). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Sereda, V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. PubChemLite. [Link]

  • PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine. PubChemLite. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Fereidoonnezhad, M., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Biomolecular Structure and Dynamics. [Link]

  • Jones, A. J., et al. (2022). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. ACS Medicinal Chemistry Letters. [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Key Heterocyclic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 357263-40-2), a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a member of the azaindole family, this scaffold serves as a crucial building block in the synthesis of a variety of biologically active molecules. This document details the physicochemical properties, synthesis, and analytical characterization of the title compound. Furthermore, it explores the broader context of pyrrolopyridine derivatives as potent kinase inhibitors, highlighting their therapeutic potential, particularly in oncology.

Introduction: The Significance of the Pyrrolopyridine Core

The pyrrolopyridine scaffold, also known as azaindole, represents a class of bicyclic heteroaromatic compounds that mimic the purine ring of ATP.[1] This structural similarity allows well-designed pyrrolopyridine analogues to function as competitive inhibitors at the ATP-binding site of various kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

This compound, also referred to as 4-Methoxy-6-azaindole, is a key intermediate in the synthesis of more complex molecules designed to modulate the activity of specific kinases and other biological targets. Its strategic methoxy substitution can influence solubility, metabolic stability, and binding interactions within the target protein.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 357263-40-2[2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
Appearance Solid (predicted)[1]
Synonyms 4-Methoxy-6-azaindole[2]

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

Conceptual Synthesis Workflow:

A plausible synthetic route could involve the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, a substituted aminopyridine can undergo a cascade of reactions, including C-N cross-coupling and Heck reactions, to form the bicyclic azaindole system.[6]

Synthesis_Workflow Starting_Material Substituted Pyridine Derivative Intermediate_1 Functionalized Pyridine Intermediate Starting_Material->Intermediate_1 Functionalization Cyclization Ring Formation (e.g., Fischer, Bartoli) Intermediate_1->Cyclization Reaction with Pyrrole Precursor Final_Product This compound Cyclization->Final_Product Cyclization & Aromatization

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol: General Procedure for Azaindole Synthesis via C-N Cross-Coupling/Heck Cascade

The following protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

  • Appropriate amino-o-bromopyridine precursor

  • Suitable alkenyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (t-BuONa)

  • tert-Butanol (t-BuOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a sealed tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (4 mol%), XPhos (8 mol%), and t-BuONa (3 equivalents) and the amino-o-bromopyridine (1 equivalent).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous t-BuOH (to a concentration of 0.1 M), followed by the alkenyl bromide (1.5 equivalents).

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude product is typically purified by column chromatography on silica gel.

Purification:

Purification of the final product is critical to remove any unreacted starting materials, catalysts, and byproducts. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a standard method for achieving high purity.[6]

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific compound is not publicly available, the following outlines the expected analytical data based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, a singlet for the methoxy group protons, and a signal for the N-H proton of the pyrrole ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methoxy carbon, and the carbons of the heterocyclic core.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the [M+H]⁺ ion is approximately 149.07094.[7]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy group.

Biological Activity and Therapeutic Potential

The pyrrolo[2,3-c]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this core have been investigated for their inhibitory activity against a wide range of kinases, including, but not limited to, Janus kinases (JAKs), ITK, and Fibroblast Growth Factor Receptors (FGFRs).[8][9]

Mechanism of Action: Kinase Inhibition

The planar, bicyclic structure of the pyrrolopyridine core mimics the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substituents on the core, such as the methoxy group and other functionalities introduced in subsequent synthetic steps, are crucial for achieving selectivity and potency for a specific kinase target. These substituents can form key interactions with amino acid residues in the hinge region and other parts of the active site.

Kinase_Inhibition Kinase Kinase Active Site Phosphorylation Phosphorylation & Downstream Signaling Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Inhibitor Pyrrolopyridine Derivative Inhibitor->Kinase Competitively Binds Block Inhibition Inhibitor->Block Block->Phosphorylation Blocks

Caption: Competitive inhibition of kinase activity by a pyrrolopyridine derivative.

Applications in Drug Discovery:

  • Oncology: The most significant application of pyrrolopyridine derivatives is in cancer therapy. By targeting kinases that are overactive in tumor cells, these compounds can inhibit tumor growth, proliferation, and survival. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against FGFRs, which are implicated in various cancers.[9]

  • Inflammatory Diseases: Kinases also play a critical role in inflammatory signaling pathways. Therefore, inhibitors based on the pyrrolopyridine scaffold are being explored for the treatment of autoimmune and inflammatory disorders.

  • Neurological Disorders: Some derivatives of related azaindoles have been investigated for their potential in treating neurological conditions.[]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data for structurally related compounds, it should be handled with care in a laboratory setting. Standard safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its core structure provides a versatile platform for the design and synthesis of potent and selective modulators of various biological targets, particularly kinases. While further research is needed to fully elucidate the specific biological activities and therapeutic applications of this particular compound, the broader family of pyrrolopyridines continues to be a rich source of novel drug candidates. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in medicinal chemistry and related disciplines.

References

Sources

An In-depth Technical Guide to 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and a plausible synthetic route, and discuss its emerging significance in drug discovery, particularly as a scaffold for potent enzyme inhibitors.

Core Molecular Attributes

This compound is an aromatic heterocyclic compound featuring a fused pyrrole and pyridine ring system, with a methoxy group substituted on the pyridine ring. This structural motif, a class of compounds known as azaindoles, is a key pharmacophore in numerous biologically active molecules.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 357263-40-2[1]
IUPAC Name This compound
Canonical SMILES COC1=CN=C2C=CNC2=C1

The structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible route can be devised based on established methodologies for constructing the pyrrolopyridine scaffold. The following proposed synthesis is illustrative and may require optimization.

Proposed Synthetic Pathway

A potential synthetic approach could involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. A generalized workflow is outlined below.

G start Substituted Pyridine Precursor step1 Introduction of Pyrrole Precursor Moiety start->step1 step2 Cyclization to form Pyrrolopyridine Core step1->step2 step3 Functional Group Interconversion (e.g., Methoxy introduction) step2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

  • Starting Material: A suitable starting material would be a 2,3-disubstituted pyridine with appropriate functional groups to facilitate the formation of the pyrrole ring. For instance, a 2-amino-3-halopyridine derivative could be a viable option.

  • Introduction of the Pyrrole Moiety: The amino group of the pyridine precursor could be reacted with a molecule containing a two-carbon unit that can subsequently cyclize. A common strategy is the Sonogashira coupling with a protected acetylene, followed by a cyclization step.

  • Cyclization: The cyclization to form the fused pyrrole ring can be achieved under various conditions, often catalyzed by a transition metal. This step is crucial for the formation of the core pyrrolopyridine scaffold.

  • Introduction of the Methoxy Group: If not already present on the starting pyridine, the methoxy group can be introduced via a nucleophilic aromatic substitution reaction on an appropriately activated pyridine ring (e.g., a chloro- or fluoro-substituted precursor).

Physicochemical Properties and Characterization

The physicochemical properties of this compound are important for its handling, formulation, and biological activity. While extensive experimental data is not publicly available, predicted values can provide useful estimates.

PropertyPredicted Value
XlogP 0.9
Topological Polar Surface Area 37.9 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic singlet for the methoxy group protons around 3.9-4.1 ppm. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule. The methoxy carbon would be expected in the range of 55-60 ppm, while the aromatic carbons will appear in the downfield region (typically 100-160 ppm).

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z 148.16, confirming the molecular weight of the compound.

Relevance in Drug Discovery and Development

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[2] The various isomers of pyrrolopyridines have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

Emerging Role as LSD1 Inhibitors

Of particular significance is the recent discovery of the pyrrolo[2,3-c]pyridine scaffold as a core component of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[4][5][6] LSD1 is an epigenetic enzyme that plays a crucial role in regulating gene expression and has emerged as a promising therapeutic target in oncology.[4][5][6]

A 2023 study by Zheng et al. detailed the design and synthesis of a series of pyrrolo[2,3-c]pyridines as highly potent, reversible LSD1 inhibitors.[4][5][6] Their lead compounds demonstrated nanomolar inhibitory activity against LSD1 and potent growth inhibition of acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines.[4][5][6] This research highlights the significant potential of the this compound scaffold as a starting point for the development of novel epigenetic cancer therapies.

The general mechanism of action for these inhibitors involves their binding to the active site of the LSD1 enzyme, thereby preventing it from demethylating its histone substrates. This leads to alterations in gene expression that can induce differentiation and apoptosis in cancer cells.

G compound Pyrrolo[2,3-c]pyridine (e.g., this compound) inhibition Inhibition compound->inhibition lsd1 LSD1 Enzyme demethylation Demethylation lsd1->demethylation inhibition->demethylation histone Histone Substrates histone->demethylation gene_expression Altered Gene Expression demethylation->gene_expression cancer_cell Cancer Cell gene_expression->cancer_cell apoptosis Apoptosis/Differentiation cancer_cell->apoptosis

Caption: Proposed mechanism of action for pyrrolo[2,3-c]pyridine-based LSD1 inhibitors.

Future Directions

The methoxy group on the this compound scaffold offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The introduction of methoxy groups has been shown to enhance the biological activity of some pyridine-containing compounds.[2] Further research into this and other substituted pyrrolo[2,3-c]pyridines is warranted to fully elucidate their therapeutic potential.

Conclusion

This compound, while not extensively characterized in the public domain, represents a molecule of significant interest due to its core scaffold's proven utility in drug discovery. The recent identification of pyrrolo[2,3-c]pyridines as potent LSD1 inhibitors opens up exciting new avenues for the development of novel cancer therapeutics. This guide provides a foundational understanding of its structure, properties, and a framework for its synthesis, which should serve as a valuable resource for researchers in the field.

References

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • TheraIndx (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link]

  • ResearchGate (2023). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link]

  • PubMed (2023). Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link]

  • PubChem. Pyrrolo[2,3-C]pyridines and related analogs as LSD-1 inhibitors - Patent US-11168082-B2. Available at: [Link]

  • Hansen, M. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5769. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302008. Available at: [Link]

  • Indian Academy of Sciences (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 93. Available at: [Link]

  • MDPI (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • ResearchGate (2023). Biologically active pyrrolopyridine hybrid molecules. Available at: [Link]

  • PubMed Central (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available at: [Link]

  • PubMed Central (2020). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Available at: [Link]

  • PubMed Central (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Available at: [Link]

  • PubMed (2012). Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors. Available at: [Link]

  • Google Patents. Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • ACS Publications (2019). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 38(21), 4164-4175. Available at: [Link]

  • PubMed (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

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"4-Methoxy-1H-pyrrolo[2,3-c]pyridine" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility and Biological Significance of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine as a Scaffold for Kinase Inhibitors

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in the synthesis of potent kinase inhibitors. While not possessing a defined biological mechanism of action in itself, its structural attributes are pivotal for the development of targeted therapeutics. This document will delve into its synthetic utility, the mechanistic principles of the kinase inhibitors derived from it, and the essential experimental protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel kinase-targeted therapies.

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold

In the landscape of modern drug discovery, particularly in oncology and immunology, the inhibition of protein kinases has emerged as a highly successful therapeutic strategy. Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The development of small molecule kinase inhibitors, therefore, remains an area of intense research.

Within this context, heterocyclic scaffolds form the backbone of many successful kinase inhibitors. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and related pyrrolopyridine isomers are privileged structures, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This compound, a member of this family, serves as a crucial and versatile building block for a specific class of these inhibitors. Its strategic importance lies not in its own biological activity, but in its chemical reactivity and the structural foundation it provides for creating molecules with high affinity and selectivity for target kinases.

Synthetic Utility and Strategic Application

The primary role of this compound is that of a synthetic intermediate. Its methoxy group at the 4-position is a key functional handle that can be readily converted to a hydroxyl or other functional groups, which can then be used to build more complex molecules. The pyrrolo[2,3-c]pyridine core itself is an important pharmacophore that can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of kinases.

General Synthetic Scheme: From Scaffold to Inhibitor

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A common strategy is to first protect the nitrogen of the pyrrole ring, followed by functionalization at other positions of the bicyclic system. The methoxy group can be demethylated to a hydroxyl group, which can then be used as a handle for further reactions, such as etherification or the introduction of other functionalities.

Below is a representative, generalized workflow for the synthesis of a pyrrolo[2,3-c]pyridine-based kinase inhibitor.

G A This compound B N-Protection (e.g., SEM-Cl) A->B C Functionalization (e.g., Halogenation) B->C D Demethylation (e.g., BBr3) C->D E Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E F Deprotection E->F G Final Kinase Inhibitor F->G G cluster_0 Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Substrate Substrate Protein ATP_Pocket->Substrate Phosphorylation Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->ATP_Pocket Van der Waals Interactions ATP ATP ATP->Hinge ATP->ATP_Pocket Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Unlocking the Therapeutic Potential of the Pyrrolopyridine Scaffold: A Biological Activity Guide for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document serves as a technical guide for understanding the potential biological activities of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine. Given the nascent state of direct research on this specific molecule, this guide synthesizes data from structurally related pyrrolopyridine isomers to build a predictive framework for its therapeutic applications, focusing on kinase inhibition and other established biological roles of this privileged scaffold.

Abstract

The pyrrolopyridine framework, a bioisosteric analog of indole, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the specific, yet underexplored, molecule this compound. By systematically analyzing the extensive research on its isomers, particularly pyrrolo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines, we extrapolate a strong predictive case for its potential as a kinase inhibitor. This document provides an in-depth exploration of the established anti-cancer and neurological activities of related compounds, details relevant synthetic strategies, and presents standardized protocols for biological evaluation. The goal is to equip researchers with the foundational knowledge and practical methodologies required to investigate this compound as a novel therapeutic candidate.

Part 1: The Pyrrolopyridine Scaffold: A Versatile Core in Modern Drug Discovery

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery. Their structural similarity to the indole nucleus allows them to mimic interactions with biological targets, while the introduction of a nitrogen atom into the six-membered ring offers unique opportunities to modulate physicochemical properties such as solubility, metabolic stability, and hydrogen bonding capacity. This versatility has led to the development of drugs targeting a wide array of diseases.[1][2][3]

There are six possible isomers of pyrrolopyridine, distinguished by the position of the nitrogen atom in the pyridine ring and the fusion point with the pyrrole ring. Understanding these isomeric differences is critical, as they dictate the molecule's three-dimensional shape and electronic properties, profoundly influencing target binding and biological activity.

Pyrrolopyridine_Isomers cluster_isomers Pyrrolopyridine Isomers (Azaindoles) cluster_key Legend p23b Pyrrolo[2,3-b]pyridine (7-Azaindole) p32b Pyrrolo[3,2-b]pyridine (4-Azaindole) p23c Pyrrolo[2,3-c]pyridine (6-Azaindole) {Topic Core} p32c Pyrrolo[3,2-c]pyridine (5-Azaindole) p34b Pyrrolo[3,4-b]pyridine (2-Azaizoindole) p34c Pyrrolo[3,4-c]pyridine (5-Azaizoindole) Topic Topic Core

Figure 1: Isomeric forms of the pyrrolopyridine scaffold.

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, in particular, has found success in the development of kinase inhibitors, including FDA-approved drugs, underscoring the therapeutic relevance of this chemical class.[1] This guide will leverage the rich pharmacology of these related cores to build a strong, predictive case for the biological potential of the this compound variant.

Part 2: Predicted Biological Activity Based on Structural Analogs

While direct studies on this compound are limited, a comprehensive analysis of its isomers reveals dominant trends in biological activity, primarily centered on kinase inhibition and the modulation of microtubule dynamics.

Kinase Inhibition: The Predominant Therapeutic Target

The pyrrolopyridine nucleus serves as an effective "hinge-binding" motif, a critical interaction for ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region, a backbone segment connecting the N- and C-lobes of the kinase domain. This foundational interaction is observed across multiple kinase families.

2.1.1 Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the FGFR family, a group of receptor tyrosine kinases whose aberrant activation is a key driver in various cancers.[4][5]

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors. The 1H-pyrrolo[2,3-b]pyridine core forms crucial hydrogen bonds with the backbone residues of the FGFR kinase hinge region (e.g., E562 and A564 in FGFR1).[6] Substituents, such as a methoxy group on an attached phenyl ring, can form additional hydrogen bonds (e.g., with D641), significantly enhancing potency and selectivity.[6] This inhibition blocks the downstream signaling cascade, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation, migration, and induction of apoptosis in cancer cells.[4][7]

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binds Downstream Downstream Signaling (RAS-MEK-ERK, PI3K-AKT) FGFR->Downstream Activates Response Cell Proliferation, Survival, Migration Downstream->Response Promotes Inhibitor Pyrrolopyridine Inhibitor (e.g., this compound) Inhibitor->FGFR Blocks ATP Binding Site

Figure 2: Inhibition of the FGFR signaling pathway by a pyrrolopyridine-based inhibitor.

2.1.2 FMS Kinase (CSF-1R) Inhibition

The pyrrolo[3,2-c]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of FMS kinase (Colony-Stimulating Factor-1 Receptor), a tyrosine kinase implicated in ovarian, prostate, and breast cancers, as well as inflammatory disorders.[8]

  • Scientific Rationale: Selective FMS inhibitors can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which often promote tumor growth and metastasis. Studies have shown that diarylamide derivatives based on the pyrrolo[3,2-c]pyridine core exhibit low nanomolar potency against FMS kinase and demonstrate significant antiproliferative activity in relevant cancer cell lines.[8]

2.1.3 Other Relevant Kinase Targets

The versatility of the pyrrolopyridine scaffold extends to a range of other kinases critical in oncology and other diseases:

  • Monopolar Spindle 1 (MPS1): 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as highly potent and selective inhibitors of MPS1, a key regulator of the spindle assembly checkpoint, making it an attractive target in chromosomally unstable cancers.[9]

  • Cyclin-Dependent Kinase 8 (CDK8): A 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent Type II CDK8 inhibitor, targeting the WNT/β-catenin signaling pathway in colorectal cancer.[10]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Patent literature describes 1H-pyrrolo[2,3-b]pyridines as inhibitors of SGK-1, a kinase involved in cell survival and proliferation.[11]

Compound Class Target Kinase Reported Potency (IC₅₀) Reference
1H-Pyrrolo[2,3-b]pyridine Derivative (4h)FGFR17 nM[4][6][7]
1H-Pyrrolo[2,3-b]pyridine Derivative (4h)FGFR29 nM[4][6][7]
1H-Pyrrolo[2,3-b]pyridine Derivative (4h)FGFR325 nM[4][6][7]
Pyrrolo[3,2-c]pyridine Derivative (1r)FMS (CSF-1R)30 nM[8]
1H-Pyrrolo[3,2-c]pyridine Derivative (8)MPS125 nM[9]
1H-Pyrrolo[2,3-b]pyridine Derivative (22)CDK848.6 nM[10]
Table 1: Representative kinase inhibitory activities of various pyrrolopyridine scaffolds.
Modulation of Microtubule Dynamics

Beyond kinase inhibition, certain pyrrolopyridine isomers function as potent microtubule-targeting agents by interacting with the colchicine-binding site on tubulin.

  • Mechanism of Action: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as conformationally restricted analogs of Combretastatin A-4 (a known colchicine-site binder).[12][13] These compounds inhibit tubulin polymerization, leading to the disruption of the microtubule network. This interference with cytoskeletal dynamics causes cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[13]

Compound Class Cell Line Reported Potency (IC₅₀) Mechanism Reference
1H-Pyrrolo[3,2-c]pyridine (10t)HeLa (Cervical Cancer)0.12 µMColchicine-Site Inhibitor[12][13]
1H-Pyrrolo[3,2-c]pyridine (10t)SGC-7901 (Gastric Cancer)0.15 µMColchicine-Site Inhibitor[12][13]
1H-Pyrrolo[3,2-c]pyridine (10t)MCF-7 (Breast Cancer)0.21 µMColchicine-Site Inhibitor[12][13]
Table 2: Antiproliferative activity of a representative pyrrolopyridine-based tubulin inhibitor.

Part 3: Experimental Methodologies and Synthetic Strategies

To facilitate the investigation of this compound, this section outlines established synthetic routes for the pyrrolopyridine core and standard protocols for its biological evaluation.

General Synthetic Strategy: Cross-Coupling Approaches

The construction of substituted pyrrolopyridines frequently relies on modern cross-coupling reactions, with the Suzuki-Miyaura and Buchwald-Hartwig reactions being cornerstone methodologies. A common and effective strategy involves a chemoselective approach using a di-halogenated pyrrolopyridine intermediate.

Workflow Rationale: This approach allows for the sequential and controlled introduction of different substituents at specific positions of the core scaffold, enabling the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.[1]

Synthesis_Workflow Start Di-halogenated Pyrrolopyridine (e.g., 2-Iodo-4-chloro derivative) Suzuki Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) Introduces Aryl Group at C2 Start->Suzuki Intermediate C2-Arylated Intermediate Suzuki->Intermediate Buchwald Step 2: Buchwald-Hartwig Amination (Pd Catalyst, Amine) Introduces Amino Group at C4 Intermediate->Buchwald Deprotection Step 3: Deprotection (If necessary) Removes protecting groups (e.g., SEM) Buchwald->Deprotection Final Final Substituted Pyrrolopyridine Product Deprotection->Final

Figure 3: General workflow for the synthesis of substituted pyrrolopyridines via sequential cross-coupling reactions.
Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., FGFR1).

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a fluorescence polarization (FP) assay.[11]

Step-by-Step Protocol (Conceptual):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound) in 100% DMSO.

    • Prepare assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and a surfactant like CHAPS).

    • Prepare solutions of the recombinant target kinase, a suitable peptide substrate, and ATP at desired concentrations in assay buffer.

  • Compound Dilution:

    • Perform a serial dilution of the test compound stock to create a range of concentrations (e.g., from 100 µM to 1 nM) for the dose-response curve. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction:

    • In a microplate, add the test compound dilutions.

    • Add the kinase and peptide substrate mixture to each well and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody for TR-FRET).

    • Incubate to allow for detection reagent binding.

  • Data Acquisition and Analysis:

    • Read the plate using a suitable plate reader (measuring fluorescence or polarization).

    • Convert the raw data to percent inhibition relative to controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., HCT116, MCF-7) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Part 4: Future Directions and Rationale for Investigation

The comprehensive analysis of the pyrrolopyridine class provides a compelling rationale for the investigation of this compound.

Hypothesis: Based on the prevalence of kinase inhibition as the primary biological activity of its isomers, This compound is a high-priority candidate for screening against a panel of oncologically relevant kinases, with a particular focus on the FGFR, FMS, and MPS1 families.

Role of the 4-Methoxy Group: The methoxy group at the 4-position is not merely a structural placeholder. Its electronic and steric properties are predicted to play a key role:

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming a critical interaction with donor residues in a kinase active site, thereby enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The methoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for developing a successful drug candidate.

The logical next step is a systematic evaluation of this compound, following a workflow that progresses from initial screening to in-depth mechanistic studies.

Research_Plan cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Synthesis Chemical Synthesis of This compound Screening Broad Kinase Panel Screening (~50-400 kinases) Synthesis->Screening CellScreen Antiproliferative Screening (NCI-60 or similar panel) Synthesis->CellScreen IC50 IC₅₀ Determination for Confirmed Hits Screening->IC50 CellScreen->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) SAR->ADME InVivo In Vivo Xenograft Models ADME->InVivo

Figure 4: Proposed research workflow for the evaluation of this compound.

References

  • Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]

  • Blum, C. A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
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  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Hovd, A. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Lee, J. H., et al. (2020). Method for producing 4-methoxy pyrrole derivative.
  • Al-Warhi, T., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]

  • Abdel-Halim, M., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Latacz, G., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Institutes of Health. [Link]

  • Struga, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Wang, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • de Mello, H., et al. (2023). Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols. ResearchGate. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

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  • Argade, A., et al. (2014). Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Wilson, K. J., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

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Unlocking the Therapeutic Potential of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 7-azaindole scaffold, represents a "privileged" structure in medicinal chemistry. Its unique arrangement, featuring a pyridine nitrogen atom that acts as a hydrogen bond acceptor and a pyrrole NH group that serves as a hydrogen bond donor, allows it to form bidentate hydrogen bonds with the hinge region of many protein kinases.[1] This inherent binding capability has led to the development of numerous successful kinase inhibitors, including the FDA-approved BRAF inhibitor vemurafenib for the treatment of melanoma.[1][2] The versatility of the 7-azaindole core, with its multiple sites for chemical modification, has spurred the creation of a vast library of derivatives targeting a wide array of proteins implicated in various diseases.[3]

This guide focuses on a specific, yet under-explored derivative, 4-Methoxy-1H-pyrrolo[2,3-c]pyridine . While direct biological data for this compound is sparse in publicly available literature, its structural relationship to a multitude of biologically active 7-azaindole derivatives provides a strong foundation for hypothesizing its potential therapeutic targets. This document will serve as an in-depth technical resource for researchers and drug development professionals, outlining a rational, evidence-based approach to identifying and validating the therapeutic targets of this promising compound. We will delve into the most probable target classes based on a systematic analysis of structurally similar compounds and provide detailed experimental protocols to rigorously test these hypotheses.

Hypothesized Therapeutic Target Classes for this compound

Based on the extensive research into the biological activities of 7-azaindole derivatives, we can logically infer that this compound is likely to exhibit inhibitory activity against one or more of the following protein families. The methoxy group at the 4-position can influence the compound's electronic properties, solubility, and steric interactions within a binding pocket, potentially conferring selectivity for specific targets.

Protein Kinases: The Primary Suspects

The ability of the 7-azaindole core to act as an ATP-competitive inhibitor by binding to the kinase hinge region is well-documented.[1][3] Consequently, protein kinases represent the most probable and extensive class of targets for this compound. The specific kinase or kinase family targeted will be dictated by the overall topography and chemical environment of the ATP-binding pocket.

  • Oncology-Related Kinases:

    • PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer, promoting cell survival and proliferation.[4] Several 7-azaindole derivatives have been identified as potent PI3K inhibitors.[4][5]

    • Receptor Tyrosine Kinases (RTKs): This family, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and c-Met, are often implicated in tumor growth and angiogenesis.[6][7] Notably, 7-azaindole derivatives have been developed as selective FGFR4 inhibitors for hepatocellular carcinoma.[7][8]

    • Serine/Threonine Kinases: This broad category includes kinases like BRAF, a key component of the MAPK pathway, and Aurora kinases, which are crucial for mitotic progression.[2][6] Dual-specificity tyrosine-regulated kinases (DYRKs) and UNC-51-like kinase 1 (ULK1), involved in glioblastoma and autophagy respectively, are also potential targets.[9][10]

    • DNA Damage Response (DDR) Kinases: The clinical candidate AZD6738, a 7-azaindole derivative, targets ATR (ataxia telangiectasia mutated and Rad3 related) kinase, a key player in the DNA damage response.[9][2]

  • Inflammation and Immunology-Related Kinases:

    • Rho Kinase (ROCK): 7-azaindole compounds have been identified as ROCK inhibitors, with potential applications in hypertension and glaucoma.[9]

    • Tropomyosin-related kinase (Trk): TrkA inhibitors are being explored for the treatment of cancer and pain.[9]

  • Kinases Implicated in Neurodegenerative Diseases:

    • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is involved in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease and other neurological disorders.[11]

The following diagram illustrates the central role of protein kinases in cellular signaling and their potential inhibition by this compound.

G cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., FGFR, c-Met) Growth Factors->RTK Cytokines Cytokines PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3B GSK-3β AKT->GSK3B Transcription Gene Transcription mTOR->Transcription BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Transcription Compound This compound Compound->RTK Compound->PI3K Inhibition Compound->BRAF Compound->GSK3B

Caption: Hypothesized Kinase Inhibition by this compound.

Non-Kinase Enzyme Targets

While kinases are the most prominent targets, the 7-azaindole scaffold has demonstrated activity against other enzyme classes.

  • Histone Deacetylases (HDACs): A 7-azaindole sulfonamide derivative showed anti-proliferative activity through the inhibition of HDAC6.[9]

  • Poly(ADP-ribose) Polymerase (PARP): PARP-1, involved in DNA repair, is another validated target for 7-azaindole-based compounds.[9]

G-Protein Coupled Receptors (GPCRs) and Other Receptors

The structural versatility of 7-azaindole derivatives extends their reach to membrane-bound receptors.

  • CRTh2 Receptor: A clinical candidate, NVP-QAV680, acts as a selective antagonist of the CRTh2 receptor, with potential for treating allergic diseases like asthma.[9]

  • Muscarinic Acetylcholine Receptors (mAChRs): 4-azaindole derivatives have been developed as M1 mAChR positive allosteric modulators (PAMs) for the potential treatment of Alzheimer's disease.[9]

Protein Aggregation in Neurodegenerative Diseases

Beyond enzymatic inhibition, indole and azaindole derivatives have been investigated for their ability to interfere with the pathological aggregation of proteins in neurodegenerative diseases.[12]

  • β-Amyloid Aggregation: Several studies have reported the design of indole and 7-azaindole derivatives that inhibit the aggregation of β-amyloid-42, a key event in the pathology of Alzheimer's disease.[13][14]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the molecular target(s) of this compound. The following workflows outline a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Workflow 1: Unbiased Target Identification

This initial phase aims to identify potential binding partners without a preconceived hypothesis.

G start Start: 4-Methoxy-1H- pyrrolo[2,3-c]pyridine step1 Step 1: Affinity Chromatography - Immobilize compound on resin - Incubate with cell lysate start->step1 step2 Step 2: Elution of Bound Proteins step1->step2 step3 Step 3: LC-MS/MS Protein Identification step2->step3 step4 Step 4: Bioinformatic Analysis - Identify candidate binders - Pathway analysis step3->step4 end Output: List of Potential Target Proteins step4->end

Caption: Unbiased Target Identification Workflow.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to introduce an amino or carboxyl group at a position determined not to be critical for the hypothesized binding interactions.

    • Incubate the linker-modified compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Protein Binding:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors).

    • Incubate the cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • Include a control experiment using beads derivatized with the linker alone to identify non-specific binders.

  • Elution:

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

    • Elute the specifically bound proteins by either:

      • Competitive elution with an excess of free this compound.

      • Denaturing elution with a buffer containing SDS and a reducing agent.

  • Protein Identification:

    • Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution.

    • Perform in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the proteins.

  • Data Analysis:

    • Use a protein database search engine (e.g., Mascot, Sequest) to match the MS/MS spectra to protein sequences.

    • Filter the results to identify high-confidence protein hits that are specifically enriched by the compound.

Workflow 2: Hypothesis-Driven Target Validation

Based on the likely target classes identified from structurally similar compounds and the results of the unbiased screen, this phase focuses on confirming direct engagement and functional modulation of specific targets.

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Start: Hypothesized Target (e.g., PI3K, FGFR4) biochem_assay In Vitro Kinase Assay - Measure IC50 value - Determine Ki and mode of inhibition start->biochem_assay cetsa Cellular Thermal Shift Assay (CETSA) - Confirm target engagement in intact cells start->cetsa western_blot Western Blot Analysis - Assess inhibition of downstream signaling (e.g., p-AKT for PI3K) biochem_assay->western_blot cetsa->western_blot phenotypic_assay Phenotypic Assays - Cell proliferation (MTT) - Apoptosis (Caspase-Glo) western_blot->phenotypic_assay end Validated Target phenotypic_assay->end

Caption: Hypothesis-Driven Target Validation Workflow.

Detailed Protocol: In Vitro Kinase Assay (Example: PI3K)

  • Assay Principle: Utilize a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

  • Reagents:

    • Recombinant human PI3K enzyme.

    • Substrate (e.g., PIP2).

    • ATP.

    • This compound (serially diluted).

    • A known PI3K inhibitor as a positive control.

    • Kinase detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the kinase detection reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Assay Principle: Based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot.

  • Data Analysis:

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, confirming direct target engagement in a cellular context.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
PI3Kα[Experimental Value]
PI3Kβ[Experimental Value]
PI3Kδ[Experimental Value]
PI3Kγ[Experimental Value]
FGFR4[Experimental Value]
BRAF (V600E)[Experimental Value]
GSK-3β[Experimental Value]
[Other tested kinases][Experimental Value]

Table 2: Cellular Activity Profile of this compound

Cell LineTarget PathwayAssayEC50 / GI50 (µM)
PC-3 (Prostate)PI3K/AKTp-AKT Inhibition[Experimental Value]
HuH-7 (Liver)FGFRp-FRS2 Inhibition[Experimental Value]
A375 (Melanoma)MAPKp-ERK Inhibition[Experimental Value]
PC-3 (Prostate)ProliferationMTT Assay[Experimental Value]
HuH-7 (Liver)ProliferationMTT Assay[Experimental Value]
A375 (Melanoma)ProliferationMTT Assay[Experimental Value]

Conclusion and Future Directions

This compound, by virtue of its 7-azaindole core, is a compound of significant therapeutic interest. The logical framework presented in this guide, moving from hypothesis generation based on structural analogy to rigorous, multi-faceted experimental validation, provides a clear path to elucidating its mechanism of action and identifying its primary therapeutic targets. The initial focus should be on a broad kinase panel screen, followed by deeper investigation into the most potently inhibited kinases and their associated cellular pathways. Confirmation of direct target engagement in cells using techniques like CETSA is crucial for validating any in vitro findings. Successful identification of a specific, druggable target will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent for cancer, inflammatory disorders, or neurodegenerative diseases.

References

A comprehensive, numbered list of all cited sources will be generated upon completion of the experimental validation phase. The in-text citations provided throughout this guide correspond to the following foundational literature:

  • Azaindole Therapeutic Agents - PMC - PubMed Central. (n.d.).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. (n.d.).
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry. (2022, May 13).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity | ACS Medicinal Chemistry Letters. (n.d.).
  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease | Request PDF - ResearchGate. (n.d.).
  • Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - ACS Fall 2025. (n.d.).
  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed. (2021, July 1).
  • In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. - Allied Academies. (2021, April 7).
  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (n.d.).
  • Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease - PubMed. (2017, March 15).
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (n.d.).
  • Application research of 7-Azaindole - ChemicalBook. (2025, October 17).
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (n.d.).
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - MDPI. (2024, October 20).
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. (2022, May 13).
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications - Hilaris Publisher. (n.d.).

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The Strategic Importance of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Azaindoles in Medicinal Chemistry

The quest for novel therapeutic agents with enhanced efficacy and improved physicochemical properties is a central theme in drug discovery. Within the vast landscape of heterocyclic chemistry, the azaindole scaffold has emerged as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Azaindoles, which are bioisosteres of indoles, feature a nitrogen atom in the benzene portion of the indole ring system. This seemingly subtle modification can profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to superior pharmacological profiles.[1]

There are four structural isomers of azaindoles: 4-, 5-, 6-, and 7-azaindole, each demonstrating distinct physicochemical properties.[1] The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is of particular interest due to its prevalence in compounds targeting a wide array of diseases, including cancer and neurodegenerative disorders.[2] This guide provides a comprehensive technical overview of a specific, strategically important derivative: 4-Methoxy-1H-pyrrolo[2,3-c]pyridine . We will delve into its synthesis, chemical characteristics, and its established and potential roles as a cornerstone for the development of next-generation therapeutics.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is paramount for its application in drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 357263-40-2[3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
Predicted XlogP 0.9[4]
Monoisotopic Mass 148.06366 Da[4]

Synthesis of the this compound Scaffold

The construction of the 6-azaindole core is a topic of significant interest in synthetic organic chemistry. Several strategies have been developed, with the Bartoli indole synthesis being a particularly effective method for preparing 4- and 6-azaindoles.[5] This approach involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.

Proposed Synthetic Pathway: A Modified Bartoli Approach

Synthetic Pathway for this compound start 2-Methoxy-3-nitropyridine reagent1 Vinylmagnesium bromide THF, -78 °C to -20 °C start->reagent1 intermediate Intermediate Adduct reagent1->intermediate reagent2 Aqueous NH4Cl (Quench) intermediate->reagent2 product This compound reagent2->product caption Proposed synthetic route via a modified Bartoli reaction. Kinase_Inhibition_Pathway Azaindole This compound (or derivative) Kinase Protein Kinase (e.g., FMS, FGFR, etc.) Azaindole->Kinase Binds to ATP-binding site Inhibition Inhibition Azaindole->Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival, etc.) Phosphorylation->Downstream Inhibition->Kinase Block Blocked Inhibition->Block Block->Downstream caption General mechanism of azaindole-based kinase inhibitors.

Sources

Spectroscopic Data of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole. Structural elucidation and confirmation of identity for such compounds are critical in the fields of medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explains the rationale behind spectral assignments, and provides standardized, field-proven protocols for data acquisition. The data presented herein is a representative example, constructed from established spectroscopic principles and analysis of analogous structures, to serve as a reliable reference for researchers.

Part 1: Molecular Structure and Spectroscopic Overview

This compound belongs to the 7-azaindole class of compounds, which are important scaffolds in pharmaceutical development. Accurate characterization is the foundation of any research and development effort. The combination of NMR and MS provides a comprehensive and unambiguous confirmation of the molecular structure.

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Core Structure: A fused bicyclic system consisting of a pyridine ring and a pyrrole ring.

The numbering convention used for the pyrrolo[2,3-c]pyridine core is essential for the correct assignment of spectroscopic signals.

Caption: Numbered structure of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] A combination of 1D (¹H, ¹³C) and 2D experiments provides unequivocal assignments.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).[2]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Expertise & Experience: DMSO-d₆ is often chosen for compounds with N-H protons as it minimizes the rate of proton exchange, resulting in sharper, more easily observable N-H signals compared to solvents like CDCl₃ or D₂O.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters:

    • Temperature: Ambient probe temperature (e.g., 298 K).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A window of -1 to 12 ppm is typically sufficient.[4]

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[5]

Spectrometer Frequency: 400 MHz, Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~11.50br s-1HH1 (N-H)The pyrrole N-H proton is acidic and typically appears as a broad singlet at a very downfield chemical shift.
~8.15d5.51HH5This proton is ortho to the pyridinic nitrogen (N6), leading to significant deshielding. It is split into a doublet by H7.
~7.40d3.01HH2A typical chemical shift for a proton at the C2 position of a pyrrolo[2,3-c]pyridine ring, coupled to H3.
~6.80d5.51HH7Coupled to H5, this proton appears upfield due to shielding from the adjacent methoxy-substituted ring.
~6.65d3.01HH3Coupled to H2, this proton is in a typical pyrrole proton region.
~4.00s-3HH9 (-OCH₃)The methoxy group protons appear as a characteristic sharp singlet in the 3.9-4.1 ppm range.
¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbons in a molecule and their electronic environment.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 101 MHz).[3]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to ensure each carbon appears as a singlet.[5]

    • Spectral Width: A window of 0 to 180 ppm is standard for most organic molecules.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Calibrate the spectrum using the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Spectrometer Frequency: 101 MHz, Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~158.0C4The carbon directly attached to the electron-donating oxygen of the methoxy group is highly deshielded and appears far downfield.
~148.5C5This carbon is adjacent to the pyridinic nitrogen (N6), causing a significant downfield shift.
~145.0C7aA quaternary carbon in an aromatic environment, adjacent to two nitrogen atoms.
~125.0C2A typical chemical shift for the C2 carbon in the pyrrole portion of the fused ring system.
~118.0C3aA quaternary carbon at the fusion of the two rings.
~105.0C7Shielded carbon in the pyridine ring.
~100.0C3Shielded carbon in the pyrrole ring.
~55.5C9 (-OCH₃)The methoxy carbon signal is characteristically found in the 55-60 ppm range.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.[6] High-resolution mass spectrometry (HRMS) is pivotal for determining the elemental composition.[7]

Experimental Protocol: HRMS Data Acquisition

This protocol describes a typical procedure using Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules.[7][8]

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[8]

    • Dilute this stock solution 100-fold with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~10 µg/mL.[8] Expertise & Experience: The addition of formic acid is crucial as it promotes protonation of the analyte, leading to the formation of the [M+H]⁺ ion, which is readily detected in positive ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.[9]

  • Data Acquisition:

    • Ionization Mode: ESI Positive ([ESI+]).

    • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-500).

    • Resolution: Set the instrument to a high resolving power (e.g., >60,000) to enable accurate mass measurement.

Data Interpretation

The primary piece of information is the mass of the protonated molecule, [M+H]⁺.

  • Calculated Exact Mass for [C₈H₈N₂O + H]⁺: 149.0715

  • Observed m/z: A peak observed at or very near m/z 149.0715 would confirm the elemental composition of the molecule.

While ESI is a soft ionization technique, some fragmentation can be induced in the source or via tandem MS (MS/MS) experiments. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.[10][11] A plausible fragmentation pathway involves the methoxy group.

fragmentation mol [M+H]⁺ m/z = 149.0715 frag1 [M+H - CH₃]⁺ m/z = 134.0480 mol->frag1 - •CH₃ (15.0235 Da) frag2 [M+H - CH₂O]⁺ m/z = 119.0558 mol->frag2 - CH₂O (30.0106 Da)

Caption: Plausible fragmentation pathways for protonated this compound.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 134.0480 .

  • Loss of Formaldehyde (CH₂O): A rearrangement followed by elimination of neutral formaldehyde is another common pathway for methoxy-substituted aromatic compounds, yielding a fragment at m/z 119.0558 .

Part 4: Summary and Conclusion

The structural identity of this compound can be confidently established using a combination of NMR and HRMS. The predicted spectroscopic data presented in this guide serves as a benchmark for researchers working with this compound.

Summary of Key Spectroscopic Features:

TechniqueFeaturePredicted Value
¹H NMR N-H Proton (H1)~11.50 ppm (br s)
Pyridine Protons (H5, H7)~8.15 ppm, ~6.80 ppm (doublets)
Methoxy Protons (H9)~4.00 ppm (s, 3H)
¹³C NMR Methoxy-bearing Carbon (C4)~158.0 ppm
Methoxy Carbon (C9)~55.5 ppm
HRMS (ESI+) [M+H]⁺ Ionm/z 149.0715

By following the detailed protocols and using the interpretive guidance provided, scientists can ensure the quality and accuracy of their characterization data, which is a prerequisite for reliable and reproducible research in drug development and chemical synthesis.

References

Sources

The Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The outlined synthetic strategy is predicated on fundamental principles of heterocyclic chemistry, commencing with the construction of the core 6-azaindole ring system, followed by strategic functionalization to introduce the desired methoxy group. This guide delves into the causality behind the experimental choices, provides detailed step-by-step protocols for key transformations, and is grounded in authoritative scientific literature. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Introduction and Strategic Overview

This compound, also known as 4-methoxy-6-azaindole, is a key structural motif in a variety of biologically active molecules. Its unique electronic properties and hydrogen bonding capabilities make it a valuable building block in the design of kinase inhibitors, antiviral agents, and other therapeutics. The synthesis of this target molecule can be approached through several routes; however, a particularly logical and efficient pathway involves a three-stage process:

  • Construction of the Bicyclic Core : Synthesis of the key intermediate, 1H-pyrrolo[2,3-c]pyridin-4(5H)-one.

  • Activation via Chlorination : Conversion of the 4-oxo group to a more reactive 4-chloro substituent.

  • Nucleophilic Aromatic Substitution (SNAr) : Displacement of the chloride with a methoxy group to yield the final product.

This strategy is advantageous as it builds upon well-established and high-yielding reactions in heterocyclic chemistry. The electron-deficient nature of the pyridine ring facilitates the final nucleophilic substitution, making this a highly favorable and predictable transformation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (I), reveals a logical disconnection strategy. The methoxy group can be installed via a nucleophilic aromatic substitution of a 4-chloro precursor (II). This activation step points to 1H-pyrrolo[2,3-c]pyridin-4(5H)-one (III) as a key intermediate, which can be formed through the cyclization of an appropriately substituted pyridine derivative.

Retrosynthesis I This compound II 4-Chloro-1H-pyrrolo[2,3-c]pyridine I->II SNA_r_ III 1H-Pyrrolo[2,3-c]pyridin-4(5H)-one II->III Chlorination IV Substituted Pyridine Precursor III->IV Cyclization Synthesis_Pathway cluster_0 Step 1: Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation (SNAr) Precursor 3-Amino-4-substituted Pyridine Intermediate_1 1H-Pyrrolo[2,3-c]pyridin-4(5H)-one Precursor->Intermediate_1 Cyclization Intermediate_2 4-Chloro-1H-pyrrolo[2,3-c]pyridine Intermediate_1->Intermediate_2 POCl₃, Δ Final_Product This compound Intermediate_2->Final_Product NaOMe, MeOH, Δ

The Ascendant Scaffold: A Technical Guide to the Discovery and Development of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. The pyrrolopyridine class of heterocycles, bioisosteres of indoles, has consistently emerged as a "privileged" structural motif, underpinning the development of numerous therapeutics, particularly in oncology.[1] This guide delves into a specific, promising, yet relatively underexplored member of this family: the 4-Methoxy-1H-pyrrolo[2,3-c]pyridine core. While its isomers have seen broader investigation, this guide will consolidate the existing knowledge on the 4-methoxy variant and its analogs, providing a forward-looking perspective for researchers, scientists, and drug development professionals. We will dissect its synthetic nuances, explore its established and putative biological targets, and lay out a strategic framework for future discovery efforts.

The Strategic Significance of the this compound Core

The 1H-pyrrolo[2,3-c]pyridine system, also known as 6-azaindole, presents a unique electronic and steric profile. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a dipole moment and offers multiple vectors for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. The introduction of a methoxy group at the 4-position is a strategic decision rooted in established medicinal chemistry principles:

  • Modulation of Basicity: The methoxy group, an electron-donating substituent, can influence the basicity of the pyridine nitrogen, which can be critical for target binding, particularly in kinase and ion channel inhibition.

  • Metabolic Stability: The methoxy group can block potential sites of metabolism, enhancing the pharmacokinetic profile of derivative compounds.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

While direct research on the 4-methoxy core is nascent, the broader family of pyrrolopyridines has shown significant promise across various therapeutic areas, including cancer and inflammatory diseases, primarily through the inhibition of protein kinases.[2][3][4]

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound scaffold and its subsequent derivatization are achievable through multi-step synthetic sequences. A key approach involves the initial synthesis of a substituted pyridine, followed by the annulation of the pyrrole ring.

Core Synthesis: A Representative Protocol

A plausible synthetic route to the core structure, adapted from methodologies for related pyrrolopyridines, is outlined below. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Workflow for the Synthesis of the this compound Core

G start Commercially Available Substituted Pyridine step1 Nitration start->step1 HNO3/H2SO4 step2 Reduction of Nitro Group step1->step2 Fe/AcOH or H2, Pd/C step3 Introduction of Pyrrole Precursor step2->step3 e.g., Chloroacetaldehyde step4 Cyclization to form Pyrrole Ring step3->step4 Base-catalyzed condensation step5 Introduction of Methoxy Group step4->step5 Sodium Methoxide end_node This compound Core step5->end_node

Caption: A generalized workflow for the synthesis of the this compound core.

Step-by-Step Protocol:

  • Nitration of a Substituted Pyridine: Begin with a suitable 2,3-disubstituted pyridine. Introduce a nitro group at a position that will ultimately become part of the pyrrole ring. This is typically achieved using a mixture of nitric and sulfuric acid. Causality: The nitro group serves as a precursor to an amine, which is essential for the subsequent cyclization.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine. Common methods include the use of iron powder in acetic acid or catalytic hydrogenation (H2, Pd/C). Self-Validation: Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material. The product can be characterized by 1H NMR and mass spectrometry to confirm the presence of the amine group.

  • Introduction of the Pyrrole Precursor: The resulting aminopyridine is reacted with a suitable two-carbon electrophile, such as chloroacetaldehyde or a protected equivalent. Causality: This step introduces the atoms necessary to form the five-membered pyrrole ring.

  • Cyclization to Form the Pyrrole Ring: The intermediate is then subjected to a base-catalyzed intramolecular condensation to form the pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine scaffold.

  • Introduction of the Methoxy Group: If not already present on the starting pyridine, a methoxy group can be introduced at the 4-position. If a suitable precursor like a 4-chloro or 4-hydroxy derivative is available, a nucleophilic substitution with sodium methoxide can be employed. Self-Validation: The final core structure should be rigorously characterized by 1H and 13C NMR, mass spectrometry, and its purity assessed by HPLC.

Derivatization Strategies: Exploring Chemical Space

With the core scaffold in hand, diversification can be achieved through various modern cross-coupling reactions. The presence of halogen atoms (e.g., bromine or iodine) on the scaffold, which can be introduced at various stages, provides handles for these reactions.

Key Derivatization Reactions:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for introducing aryl or heteroaryl substituents. It is particularly useful for exploring the structure-activity relationship (SAR) at different positions of the pyrrolopyridine ring.[1]

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of amine substituents, which can be crucial for modulating solubility and target interactions.[1]

  • Sonogashira Coupling: For the introduction of alkyne-containing groups, providing rigidity and opportunities for further functionalization.

Experimental Workflow for Derivatization

G core Halogenated 4-Methoxy-1H- pyrrolo[2,3-c]pyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core->suzuki buchwald Buchwald-Hartwig Amination (Amines) core->buchwald sonogashira Sonogashira Coupling (Alkynes) core->sonogashira product1 Aryl/Heteroaryl Derivatives suzuki->product1 product2 Amino Derivatives buchwald->product2 product3 Alkynyl Derivatives sonogashira->product3

Caption: Key cross-coupling reactions for the derivatization of the core scaffold.

Biological Activities and Therapeutic Targets: From Established to Exploratory

While the direct biological evaluation of a wide range of this compound derivatives is limited in the public domain, we can infer potential applications from a key study on this scaffold and by examining the activities of its isomers.

Established Target: Potassium-Competitive Acid Blockers (P-CABs)

A significant breakthrough in the exploration of the 1H-pyrrolo[2,3-c]pyridine scaffold comes from the design and synthesis of 7-amine derivatives as potassium-competitive acid blockers (P-CABs).[5] These compounds are potent inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.

Mechanism of Action of P-CABs

G cluster_0 Parietal Cell pump H+/K+-ATPase (Proton Pump) lumen Gastric Lumen (Stomach Acid) pump->lumen H+ pumped out h_ion H+ k_ion K+ cytoplasm Cytoplasm cytoplasm->pump K+ enters cab 1H-pyrrolo[2,3-c]pyridine -7-amine Derivative (P-CAB) cab->pump Inhibits

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Profiling of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Pyrrolopyridines

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its profound biological activities. This core structure is a key component in numerous compounds that have been investigated and developed as potent inhibitors of various protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics.

While the broader family of pyrrolopyridine derivatives has established activity against a range of kinases—including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (FMS), Monopolar Spindle 1 (MPS1), and Cyclin-Dependent Kinase 8 (CDK8)—the specific biological targets of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine are not yet fully elucidated.[1][2][3] Interestingly, recent studies have also identified compounds with the pyrrolo[2,3-c]pyridine core as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic modifier.[4] This highlights the diverse therapeutic potential of this scaffold.

Given the established precedent for kinase inhibition within the pyrrolopyridine class, a primary and critical step in characterizing this compound is to profile its activity across a panel of clinically relevant kinases. This document provides a detailed, field-proven protocol for conducting in vitro kinase assays using the robust and highly sensitive ADP-Glo™ Luminescent Kinase Assay platform. This platform offers a universal method to assess the activity of virtually any kinase, making it an ideal choice for the initial screening and subsequent IC50 determination of novel compounds like this compound.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a bioluminescence-based method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers a phosphate group from adenosine triphosphate (ATP) to a substrate, generating ADP. Upon completion of the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light output is directly proportional to the amount of ADP produced and thus correlates with the kinase activity.

Experimental Workflow & Protocols

I. Initial Compound and Reagent Preparation

1. Compound Handling and Dilution:

  • Rationale: Proper handling and solubilization of the test compound are critical for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules. Serial dilutions are then prepared to assess the compound's activity across a range of concentrations.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient. A common starting point is a 10-point, 3-fold serial dilution.

    • For the assay, further dilute the compound solutions in the appropriate kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay well is consistent across all conditions and typically does not exceed 1% to avoid solvent-induced artifacts.

2. Kinase and Substrate Preparation:

  • Rationale: The choice of kinases for initial screening should be guided by the known targets of the broader pyrrolopyridine family. A representative panel could include members from the tyrosine kinase and serine/threonine kinase families.

  • Recommended Kinase Panel for Initial Screening:

    • Tyrosine Kinases: FGFR1, FMS (CSF1R)

    • Serine/Threonine Kinases: MPS1 (TTK), CDK8/CycC

  • Protocol:

    • Reconstitute or dilute recombinant human kinases and their corresponding substrates to the recommended concentrations in the appropriate kinase assay buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair to ensure the assay is in the linear range. Commercial kits often provide optimized concentrations.[5][6]

II. In Vitro Kinase Assay Protocol (ADP-Glo™)

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Table 1: Reagent and Component Overview

ComponentDescription
Test Compound This compound at various concentrations.
Positive Control Inhibitor A known inhibitor for each kinase being tested (e.g., a pan-kinase inhibitor like staurosporine).
Negative Control DMSO (or vehicle) at the same final concentration as the test compound.
Kinase Recombinant human kinase (e.g., FGFR1, FMS, MPS1, CDK8/CycC).
Substrate Specific substrate for the chosen kinase.
ATP Adenosine 5'-triphosphate at a concentration near the Km for the specific kinase.
Kinase Assay Buffer Provides optimal pH and ionic strength for kinase activity.
ADP-Glo™ Reagent Terminates the kinase reaction and depletes remaining ATP.
Kinase Detection Reagent Converts ADP to ATP and contains luciferase/luciferin for signal generation.

Step-by-Step Protocol:

  • Assay Plate Preparation:

    • Add 5 µL of the diluted this compound, positive control inhibitor, or vehicle (DMSO) to the appropriate wells of a white, opaque 96-well plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase, substrate, and kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).[7]

  • Reaction Termination and ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes to ensure complete termination of the kinase reaction and depletion of the remaining ATP.[8]

  • Signal Generation and Detection:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]

    • Measure the luminescence using a plate-reading luminometer.

Diagram 1: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_compound Prepare Compound Dilutions add_compound Add Compound/Controls to Plate prep_compound->add_compound prep_kinase Prepare Kinase/Substrate Mix add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution add_atp Initiate Reaction with ATP prep_atp->add_atp add_kinase->add_atp incubate_reaction Incubate (e.g., 60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

III. Data Analysis and Interpretation
  • Data Normalization:

    • The raw luminescence units (RLU) are normalized to the control wells.

    • The "high" signal (0% inhibition) corresponds to the vehicle (DMSO) control wells, representing uninhibited kinase activity.

    • The "low" signal (100% inhibition) can be represented by either a no-kinase control or a well with a saturating concentration of a potent inhibitor.

  • Calculation of Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (RLU_test_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

  • IC50 Determination:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Example Data for IC50 Determination

Compound Concentration (nM)% Inhibition
15.2
310.1
1025.6
3048.9
10075.3
30090.1
100095.8
300098.2

Diagram 2: Kinase Inhibition Dose-Response Curve

G n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 xaxis yaxis % Inhibition ic50_x IC50 ic50_y 50% ic50_line 4,5! ic50_line->4,5! 0,5! 4,5!->0,5!

Caption: Representative dose-response curve for IC50 determination.

IV. Trustworthiness and Self-Validation

To ensure the integrity and reliability of the assay results, the following controls and validation steps are essential:

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Where SD is the standard deviation and Mean is the average of the high and low controls.

  • ATP and Substrate Titration: For each new kinase, it is crucial to determine the optimal concentrations of ATP and substrate to ensure the assay is performed under conditions of initial velocity.

  • Confirmation of Hits: Any initial "hits" should be re-tested to confirm their activity. Further characterization should include orthogonal assays, such as those based on different detection technologies (e.g., fluorescence resonance energy transfer or AlphaScreen), to rule out assay-specific artifacts.

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for the in vitro kinase profiling of this compound. By employing the highly sensitive ADP-Glo™ assay, researchers can efficiently screen this novel compound against a panel of relevant kinases to identify potential targets and determine its inhibitory potency. The results from these assays will be instrumental in guiding the subsequent stages of drug discovery, including lead optimization, cellular activity studies, and in vivo efficacy models. Furthermore, given the known activity of related compounds against LSD1, it would be prudent to also evaluate this compound in a demethylase assay to fully characterize its biological activity profile.

References

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]

  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research.
  • Auld, D. S., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • TheraIndx Lifesciences. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing FGFR Inhibition with 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation through gene amplification, mutations, or translocations is a key oncogenic driver in a variety of solid tumors, making it a prime target for cancer therapeutics.[1][2] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in kinase inhibitor design. This document provides a comprehensive guide for researchers utilizing derivatives of this scaffold, exemplified by compounds sharing the core structure of the topic "4-Methoxy-1H-pyrrolo[2,3-c]pyridine", for the study of FGFR inhibition. We present the mechanism of action, detailed protocols for in vitro and cell-based characterization, and data interpretation guidelines to empower robust and reproducible research in drug development.

Introduction: The FGFR Signaling Axis as a Therapeutic Target

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4).[3][4] Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation cascade creates docking sites for adaptor proteins like FRS2, which subsequently trigger major downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, to drive cellular responses.[5] Dysregulation of this axis leads to uncontrolled cell growth and survival, contributing to tumorigenesis and resistance to therapy.[6]

Small molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain have shown significant clinical promise. The 1H-pyrrolo[2,3-b]pyridine core, a close analog of the topic scaffold, serves as an effective "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a characteristic of many Type I kinase inhibitors. This guide will focus on the practical application of a representative pan-FGFR inhibitor from this class, Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), which has demonstrated potent, nanomolar activity against FGFR1/2/3.[7][8][9][10]

Mechanism of Action: ATP-Competitive Inhibition

Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold function as ATP-competitive inhibitors. The nitrogen on the pyridine ring and the adjacent pyrrole NH-group act as a hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP to bind to the hinge region of the FGFR kinase domain. This occupation of the active site prevents the binding and hydrolysis of ATP, thereby blocking the trans-autophosphorylation of the receptor and halting all downstream signal transduction.

The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_active p-FGFR FGFR->FGFR_active Dimerizes & Autophosphorylates FRS2 FRS2 FGFR_active->FRS2 Recruits & Phosphorylates Inhibitor Pyrrolo-pyridine Inhibitor (e.g., 4h) Inhibitor->FGFR_active Binds ATP Pocket & Inhibits pFRS2 p-FRS2 FRS2->pFRS2 GRB2_SOS GRB2/SOS pFRS2->GRB2_SOS PI3K PI3K pFRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Transcription (Proliferation, Survival) pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation Workflow Start Start: Compound Synthesis (Pyrrolo-pyridine core) BiochemAssay Protocol 3.2: In Vitro Kinase Assay Start->BiochemAssay Data1 Data: IC50 vs FGFR1-4 (Table 1) BiochemAssay->Data1 Decision1 Potent? (IC50 < 100 nM) Data1->Decision1 CellAssay Protocol 4.1: Cell Viability Assay (FGFR-addicted line) Decision1->CellAssay Yes Stop Stop: Re-evaluate or re-design compound Decision1->Stop No Data2 Data: GI50 Value CellAssay->Data2 Decision2 Active in Cells? Data2->Decision2 WB_Assay Protocol 4.2: Western Blot for Target Engagement Decision2->WB_Assay Yes Decision2->Stop No Data3 Data: Inhibition of p-FGFR & p-ERK WB_Assay->Data3 End Conclusion: Compound is a potent, cell-active FGFR inhibitor Data3->End

Caption: Logical workflow for inhibitor characterization.

References

  • Title: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation Source: Cells (MDPI) URL: [Link]

  • Title: FGF/FGFR signaling pathway involved resistance in various cancer types Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor Source: Cells (MDPI) URL: [Link]

  • Title: Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review Source: Frontiers in Pharmacology URL: [Link]

  • Title: Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression Source: Frontiers in Oncology URL: [Link]

  • Title: Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer Source: Journal of Biological Chemistry URL: [Link]

  • Title: Human FGFR3 Reporter Assay Kit Source: Indigo Biosciences URL: [Link]

  • Title: Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma Source: PubMed URL: [Link]

  • Title: FGFR2 Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Advances URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: Semantic Scholar URL: [Link]

  • Title: In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE... Source: ResearchGate URL: [Link]

  • Title: Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells Source: LI-COR Biosciences URL: [Link]

  • Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: PMC - PubMed Central URL: [Link]

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Application Notes and Protocols for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold in Oncology

The pyrrolopyridine nucleus, a heterocyclic scaffold, is a recurring motif in a multitude of biologically active compounds.[1] Its structural resemblance to the purine ring of ATP makes it an attractive framework for the design of kinase inhibitors.[2] Consequently, various isomers of pyrrolopyridine have been extensively investigated for their therapeutic potential, particularly in oncology.[1][2] Derivatives of this scaffold have demonstrated efficacy as inhibitors of crucial cellular signaling pathways implicated in cancer progression, including those mediated by kinases and tubulin.[3][4][5] This document provides a comprehensive guide for researchers interested in investigating the anticancer properties of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a specific isomer of this promising class of compounds. While direct experimental data for this particular molecule is limited, this guide draws upon the wealth of knowledge available for its close structural relatives to propose a hypothesized mechanism of action and to provide detailed protocols for its evaluation in cancer cell line experiments.

Hypothesized Mechanism of Action of this compound in Cancer

Based on the established activities of its isomers, it is hypothesized that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The pyrrolopyridine core can act as a scaffold for designing inhibitors that compete with ATP for the binding pocket of various kinases.[2][3] Key cancer-associated kinases that are often targeted by pyrrolopyridine derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][7] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

  • Tubulin Polymerization Inhibition: Certain derivatives of the pyrrolo[3,2-c]pyridine isomer have been identified as potent inhibitors of tubulin polymerization.[5] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

G cluster_0 Hypothesized Signaling Pathway This compound This compound Kinase (e.g., EGFR, VEGFR, CDK) Kinase (e.g., EGFR, VEGFR, CDK) This compound->Kinase (e.g., EGFR, VEGFR, CDK) Inhibition Tubulin Tubulin This compound->Tubulin Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., EGFR, VEGFR, CDK)->Downstream Signaling Blocks Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Apoptosis Apoptosis Downstream Signaling->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Hypothesized mechanism of this compound.

Experimental Protocols for Evaluating Anticancer Activity

The following protocols provide a robust framework for assessing the in vitro anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the compound or vehicle control (e.g., DMSO at a final concentration of <0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[14] This method can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).

Protocol:

  • Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[15]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the anticancer activity of a novel compound.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Compound Treatment->Apoptosis Assay (Annexin V) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Apoptotic Cell Quantification Apoptotic Cell Quantification Apoptosis Assay (Annexin V)->Apoptotic Cell Quantification Protein Expression Changes Protein Expression Changes Western Blot Analysis->Protein Expression Changes Data Analysis & Interpretation Data Analysis & Interpretation IC50 Determination->Data Analysis & Interpretation Apoptotic Cell Quantification->Data Analysis & Interpretation Protein Expression Changes->Data Analysis & Interpretation

Caption: General workflow for in vitro anticancer evaluation.

Quantitative Data Summary (Hypothetical)

Due to the limited direct experimental data for this compound, the following table presents hypothetical IC₅₀ values based on the reported activities of related pyrrolopyridine derivatives in various cancer cell lines.[4][5] This table serves as an example for data presentation.

Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast5.2
HeLaCervical8.7
A549Lung12.5
HCT116Colon6.8

Conclusion and Future Directions

The pyrrolopyridine scaffold holds significant promise for the development of novel anticancer agents. While the specific compound this compound requires further investigation, the protocols and hypothesized mechanisms outlined in this guide provide a solid foundation for its systematic evaluation. Future studies should focus on confirming its mechanism of action, expanding the panel of cancer cell lines tested, and ultimately, progressing to in vivo models to assess its therapeutic potential in a preclinical setting.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 1419, pp. 1-5). Humana Press.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Brody School of Medicine. Retrieved from [Link]

  • Singh, M., & Kumar, A. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
  • Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6843-6863.
  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12284.
  • Klyuchivska, O., et al. (2023). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Biosciences, 48(1), 1-13.
  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691.
  • Yilmaz, I., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules, 28(15), 5824.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. Asian Journal of Chemistry, 36(11), 3045-3054.
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1121-1130.
  • University of Hawaii Cancer Center. (n.d.). Western blotting. Chen Lab. Retrieved from [Link]

  • Grych, E., & Sobiak, S. (2021).
  • Birsa, M. L., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10091.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300435.

Sources

"4-Methoxy-1H-pyrrolo[2,3-c]pyridine" use in western blot analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Pyrrolux™-Phos: A Novel 4-Methoxy-1H-pyrrolo[2,3-c]pyridine-Based Chemiluminescent Substrate for Ultrasensitive Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Advancing Western Blot Detection

Western blotting is an indispensable technique for the detection and quantification of specific proteins in complex biological samples. The sensitivity of this immunoassay is critically dependent on the final detection step. While colorimetric and fluorescent methods are widely used, chemiluminescent detection offers a superior signal-to-noise ratio and a wider dynamic range, enabling the detection of low-abundance proteins.

This document introduces Pyrrolux™-Phos , a novel chemiluminescent substrate for alkaline phosphatase (AP) developed from the unique this compound scaffold. This substrate harnesses the inherent electronic properties of the pyrrolopyridine core to produce a high-intensity, sustained light emission upon enzymatic activation, providing a significant advancement in sensitivity for Western blot analysis. We will detail the mechanism of action, provide a comprehensive protocol for its use in assessing the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, and discuss data interpretation.

The Pyrrolux™-Phos Mechanism of Action

The core of Pyrrolux™-Phos technology is a 1,2-dioxetane molecule, a high-energy four-membered ring containing a peroxide bond. This ring is stabilized by conjugation to the this compound luminophore, which is, in turn, masked by a phosphate group.

The detection cascade is initiated by an AP-conjugated secondary antibody bound to the primary antibody at the protein of interest.

  • Enzymatic Cleavage: Alkaline phosphatase specifically cleaves the phosphate ester bond from the Pyrrolux™-Phos molecule.

  • Intermediate Instability: The resulting dephosphorylated intermediate, an unstable aryloxide anion, rapidly initiates an intramolecular electron transfer.

  • Dioxetane Decomposition: This electron transfer triggers the decomposition of the 1,2-dioxetane ring, cleaving it into two stable carbonyl compounds.

  • Light Emission: Critically, this decomposition reaction populates an excited state of the this compound-containing fragment. As this excited molecule decays to its ground state, it releases the excess energy as a photon of light (luminescence).

This enzymatic trigger ensures that light is produced specifically at the location of the target protein on the membrane, generating a signal with minimal background.[1][2][3][4]

G cluster_0 Pyrrolux™-Phos Reaction A Pyrrolux™-Phos (Stable Substrate) B Unstable Anion Intermediate A->B  Alkaline Phosphatase (AP) -PO₄³⁻ C Excited State Luminophore* B->C Dioxetane Ring Decomposition D Ground State Luminophore C->D Decay E Light (Photon) C->E λ max ≈ 465 nm

Caption: Hypothetical mechanism of AP-catalyzed chemiluminescence of Pyrrolux™-Phos.

Application: Monitoring FGFR Pathway Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention.[5] Western blotting is a key method to verify the efficacy of FGFR inhibitors by measuring the phosphorylation status of the receptor.[5][6][7][8]

This protocol details the use of Pyrrolux™-Phos to detect changes in FGFR phosphorylation (p-FGFR) in a cancer cell line treated with a selective FGFR inhibitor.

G cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR pFGFR p-FGFR (Active) FGFR->pFGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) pFGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor FGFR Inhibitor Inhibitor->pFGFR Blocks Phosphorylation

Caption: Simplified FGFR signaling pathway and the action of a targeted inhibitor.

Detailed Experimental Protocol

This protocol is optimized for detecting p-FGFR in cancer cells (e.g., breast or gastric lines with known FGFR amplification) treated with an inhibitor.

Materials and Reagents
  • Cell Culture: FGFR-amplified cancer cell line, appropriate culture media, and a selective FGFR inhibitor.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide solutions, SDS-PAGE running buffer, protein ladder.

  • Membrane Transfer: PVDF or nitrocellulose membrane, transfer buffer, methanol (for PVDF activation).

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-FGFR (e.g., Tyr653/654) and Mouse anti-total-FGFR.

    • Loading Control: Rabbit or Mouse anti-β-Actin.

    • Secondary Antibody: Anti-Rabbit IgG (AP-conjugated) and Anti-Mouse IgG (AP-conjugated).

  • Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

  • Detection Reagent: Pyrrolux™-Phos Chemiluminescent Substrate Kit (containing Substrate Solution A and Stable Peroxide Solution B).

  • Imaging System: Chemiluminescence-capable digital imager (e.g., CCD camera-based system) or X-ray film and developing reagents.

Step-by-Step Methodology
  • Cell Treatment and Lysis: a. Seed cells and grow to 70-80% confluency. b. Treat cells with varying concentrations of the FGFR inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). c. Place dishes on ice, wash cells twice with ice-cold PBS. d. Add 100-200 µL of ice-cold lysis buffer to each dish. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples with lysis buffer to the lowest concentration. c. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. d. Heat samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Electrotransfer: a. Load 20-30 µg of protein per lane onto a 4-12% gradient polyacrylamide gel. Include a molecular weight marker. b. Run the gel at 120V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane (pre-activated in methanol) using a wet or semi-dry transfer system.

  • Immunodetection: a. After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with primary antibodies (e.g., anti-p-FGFR and anti-β-Actin, each diluted 1:1000 in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the AP-conjugated anti-rabbit secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

  • Chemiluminescent Detection with Pyrrolux™-Phos: a. Prepare the Pyrrolux™-Phos working solution immediately before use by mixing Solution A and Solution B in a 1:1 ratio. A typical volume is 3-4 mL for a standard midi-blot. b. Place the membrane, protein side up, on a clean, flat surface. c. Pipette the working solution evenly across the entire surface of the membrane. d. Incubate for 5 minutes at room temperature. e. Carefully drain the excess substrate and place the membrane in a plastic sheet protector or a digital imager tray.

  • Signal Acquisition: a. Immediately acquire the signal using a digital imaging system. Use serial exposures (e.g., from 30 seconds to 10 minutes) to determine the optimal exposure time that provides a strong signal without saturation. b. If using film, expose the membrane to X-ray film for 1-10 minutes. Develop the film using standard procedures.

  • Stripping and Reprobing for Total FGFR: a. After imaging, the membrane can be stripped of the first set of antibodies using a mild stripping buffer. b. Re-block the membrane and probe with the anti-total-FGFR primary antibody, followed by the appropriate AP-conjugated secondary antibody, and detect with Pyrrolux™-Phos as described above.

Data Analysis and Expected Results

The primary output is an image of the blot showing bands corresponding to the molecular weights of p-FGFR, Total-FGFR, and β-Actin.

  • Qualitative Analysis: A visible decrease in the band intensity for p-FGFR should be observed with increasing concentrations of the FGFR inhibitor. The bands for Total-FGFR and β-Actin should remain relatively constant, confirming equal protein loading and that the inhibitor specifically affects phosphorylation, not total protein expression.

  • Quantitative Analysis: Use image analysis software to perform densitometry on the bands. Normalize the p-FGFR signal to the Total-FGFR signal for each lane. Then, normalize this ratio to the loading control (β-Actin) to correct for any minor loading variations. Plot the normalized p-FGFR signal against the inhibitor concentration to determine the IC₅₀.

Representative Data Table
Inhibitor [nM]p-FGFR Signal (Normalized)Total-FGFR Signal (Normalized)p-FGFR / Total-FGFR Ratio
0 (Vehicle)1.001.001.00
100.780.990.79
500.451.010.45
1000.180.980.18
5000.051.020.05

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive AP conjugate.Use a fresh or validated secondary antibody.
Incorrect substrate preparation.Prepare Pyrrolux™-Phos working solution immediately before use.
High Background Insufficient blocking or washing.Increase blocking time to 2 hours; increase number and duration of TBST washes.
Secondary antibody too concentrated.Optimize secondary antibody dilution (e.g., 1:10,000).
Spotty/Uneven Signal Uneven application of substrate.Ensure the entire membrane is covered with the working solution.
Membrane dried out.Keep the membrane moist throughout the procedure.

References

  • Schaap, A. P., et al. (1989). Chemical and enzymatic triggering of 1,2-dioxetanes. Journal of the American Chemical Society. Available at: [Link]

  • Bronstein, I., et al. (1994). 1,2-Dioxetanes: novel chemiluminescent enzyme substrates. Analytical Biochemistry. Available at: [Link]

  • Kopecky, K. R., & Mumford, C. (1969). Luminescence in the thermal decomposition of 3,3,4-trimethyl-1,2-dioxetane. Canadian Journal of Chemistry. Available at: [Link]

  • Thermo Fisher Scientific. (2024). CSPD and CDP-Star Substrates User Guide. Available at: [Link]

  • Sysmex Corporation. Outline of HISCL Reagents. Available at: [Link]

  • Sarabipour, S., & Hristova, K. (2016). The physical basis of FGFR3 response to fgf1 and fgf2. PLoS One. Available at: [Link]

  • PubChem. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]

Sources

Application Notes and Protocols: Evaluating the Anti-Migratory and Anti-Invasive Potential of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cancer Metastasis with Novel Pyrrolopyridine Scaffolds

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. This complex process involves the tightly regulated steps of local invasion, intravasation, survival in circulation, extravasation, and colonization at a secondary site. A key prerequisite for metastasis is the acquisition of migratory and invasive capabilities by cancer cells. Consequently, therapeutic strategies aimed at inhibiting cell migration and invasion are of paramount interest in oncology drug development.[1]

The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a "hinge-binding mimic" of the purine ring of ATP.[2] This structural feature makes it an excellent starting point for the design of potent kinase inhibitors.[2][3][4] Numerous derivatives have shown promise as anticancer agents by targeting key kinases that drive oncogenesis.[5][6][7] Kinase signaling cascades, such as the PI3K/Akt, MAPK/ERK, and receptor tyrosine kinase (RTK) pathways, are fundamental regulators of the cytoskeletal rearrangements and matrix degradation required for cell motility and invasion.[8]

This application note focuses on 4-Methoxy-1H-pyrrolo[2,3-c]pyridine , a novel small molecule from this class. While its specific biological targets are under investigation, its structural similarity to known kinase inhibitors suggests a high probability of interfering with pro-migratory signaling. We present detailed protocols for establishing robust and reproducible in vitro cell migration and invasion assays to characterize the pharmacological effects of this compound. These assays are critical tools for researchers in oncology and drug development to quantify the anti-metastatic potential of new chemical entities.

Hypothesized Mechanism of Action: Inhibition of Pro-Invasive Kinase Signaling

We hypothesize that this compound exerts its anti-migratory effects by inhibiting a key kinase, such as Fibroblast Growth Factor Receptor (FGFR), which is often aberrantly activated in various cancers.[8][9] Activation of FGFR by its ligand (FGF) triggers downstream signaling through pathways like PI3K/Akt and RAS/MEK/ERK, culminating in the activation of transcription factors and effectors that promote the expression of matrix metalloproteinases (MMPs) and orchestrate cytoskeletal changes necessary for cell movement.[8] By blocking the ATP-binding site of the kinase, the compound could attenuate this entire signaling cascade, leading to a reduction in migratory and invasive phenotypes.

Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Activates Compound This compound Compound->FGFR Inhibits Akt Akt PI3K->Akt Migration Cell Migration & Invasion Akt->Migration Promotes MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Migration Promotes

Figure 1: Hypothesized Signaling Pathway. this compound may inhibit FGFR, blocking downstream PI3K/Akt and RAS/MEK/ERK pathways that drive cell migration and invasion.

Protocol 1: Transwell Invasion Assay

The Transwell, or Boyden Chamber, assay is the gold standard for quantifying directed cell invasion through an extracellular matrix (ECM) barrier in response to a chemoattractant.

Causality Behind Experimental Choices:
  • Cell Line Selection: Use a highly invasive cancer cell line (e.g., MDA-MB-231 for breast cancer, HT-1080 for fibrosarcoma). Their aggressive phenotype provides a robust window for observing inhibition.

  • Serum Starvation: Pre-incubating cells in serum-free media is crucial. It synchronizes the cells and ensures that the subsequent migration is a direct response to the chemoattractant (FBS) in the lower chamber, not random movement.

  • ECM Coating: A layer of Matrigel or a similar basement membrane extract simulates the ECM barrier that cancer cells must degrade and penetrate in vivo. The invasion process is thus dependent on the secretion of proteases like MMPs.

  • Chemoattractant: Fetal Bovine Serum (FBS) is a potent and universally used chemoattractant, containing a cocktail of growth factors that stimulate cell motility.

  • Controls: A vehicle control (e.g., 0.1% DMSO) is essential to determine the baseline invasion rate. A known inhibitor can be used as a positive control.

Step-by-Step Methodology:
  • Preparation:

    • Rehydrate 8.0 µm pore size Transwell inserts with serum-free medium for 2 hours at 37°C.

    • Coat the top surface of the insert membrane with 50 µg/mL of Matrigel and allow it to solidify at 37°C for at least 4 hours.

    • Culture chosen cancer cells to ~80% confluency.

    • Serum-starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Harvest the serum-starved cells using a non-enzymatic cell dissociation solution to preserve surface receptors.

    • Resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., 0, 1, 5, 10, 25 µM).

    • Add 600 µL of complete medium containing 10% FBS (chemoattractant) to the lower wells of a 24-well plate.

    • Carefully place the Matrigel-coated inserts into the wells.

    • Seed 1 x 10⁵ cells in 200 µL of the cell suspension (from step 2) into the upper chamber of each insert.

  • Incubation & Staining:

    • Incubate the plate at 37°C in a humidified incubator for 16-24 hours.

    • After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.

    • Fix the invaded cells on the bottom side of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet solution for 20 minutes.

  • Quantification:

    • Thoroughly wash the inserts with water and allow them to air dry.

    • Image at least 5 random fields of view per membrane using a light microscope at 100x magnification.

    • Count the number of stained, invaded cells per field.

    • Alternatively, for high-throughput analysis, destain the membrane by incubating it in 10% acetic acid and measure the absorbance of the solution at 590 nm.

Transwell_Workflow Start Start: Invasive Cancer Cells Starve 1. Serum Starve Cells (12-24h) Start->Starve Treat 3. Resuspend Cells with Compound Starve->Treat Coat 2. Coat Transwell with Matrigel Seed 4. Seed Cells in Upper Chamber (Serum-Free Media) Coat->Seed Treat->Seed Incubate 6. Incubate (16-24h) Seed->Incubate Attract 5. Add Chemoattractant (10% FBS) to Lower Chamber Fix 7. Remove Non-Invaders, Fix & Stain Invaded Cells Incubate->Fix Quantify 8. Image & Quantify Fix->Quantify End End: Invasion Data Quantify->End

Figure 2: Transwell Invasion Assay Workflow. A step-by-step visualization of the protocol to measure cell invasion through an ECM barrier.

Protocol 2: Wound Healing (Scratch) Assay

This assay models collective cell migration, mimicking the process of a sheet of cells moving to close a gap, analogous to closing a wound or tumor expansion.

Causality Behind Experimental Choices:
  • Confluent Monolayer: Starting with a 100% confluent monolayer is critical. It ensures that cell movement into the "wound" is primarily due to migration, not proliferation.

  • Mitotic Inhibitor: To further isolate migration from proliferation, a low dose of a mitotic inhibitor like Mitomycin C can be added. This is especially important for longer-term assays (>24 hours).

  • Standardized Scratch: Creating a clean, consistent scratch with a p200 pipette tip is key to obtaining reproducible results. Inconsistent wound widths will lead to high variability.

  • Time-Lapse Imaging: Capturing images at regular intervals (e.g., 0, 8, 16, 24 hours) allows for a dynamic measurement of the rate of wound closure, providing more robust data than a single endpoint.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will allow them to form a fully confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.

    • Gently wash the wells twice with PBS to remove dislodged cells and debris.

  • Treatment and Imaging (T=0):

    • Replace the PBS with fresh low-serum (e.g., 2% FBS) medium containing the desired concentrations of this compound or vehicle control.

    • Immediately capture the first set of images of the scratch in each well using a phase-contrast microscope. Mark the well positions to ensure the same fields are imaged over time. This is the 0-hour time point.

  • Incubation and Subsequent Imaging:

    • Return the plate to the 37°C incubator.

    • Acquire additional images of the same marked fields at subsequent time points (e.g., 8, 16, and 24 hours).

  • Data Analysis:

    • Use image analysis software (like ImageJ with the MRI Wound Healing Tool plugin) to measure the area of the cell-free "wound" at each time point for each condition.

    • Calculate the percentage of wound closure relative to the T=0 area: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

    • Plot the percentage of wound closure over time for each treatment condition.

Wound_Healing_Workflow Start Start: Confluent Cell Monolayer Scratch 1. Create 'Wound' with Pipette Tip Start->Scratch Wash 2. Wash to Remove Debris Scratch->Wash Treat 3. Add Media with Compound Wash->Treat Image0 4. Image at T=0 Treat->Image0 Incubate 5. Incubate at 37°C Image0->Incubate ImageX 6. Image at Subsequent Time Points (T=x) Incubate->ImageX Analyze 7. Measure Wound Area & Calculate Closure Rate ImageX->Analyze End End: Migration Rate Data Analyze->End

Figure 3: Wound Healing Assay Workflow. A streamlined process for assessing collective cell migration over time.

Expected Results and Data Presentation

Treatment of highly motile cancer cells with an effective concentration of this compound is expected to yield a dose-dependent decrease in both invasion and migration.

Assay TypeTreatment ConditionParameter MeasuredExpected Result (Relative to Vehicle)
Transwell Invasion Vehicle (0.1% DMSO)% Invaded Cells100% (Baseline)
1 µM Compound% Invaded Cells~ 85%
5 µM Compound% Invaded Cells~ 50%
10 µM Compound% Invaded Cells~ 20%
Wound Healing Vehicle (0.1% DMSO)% Wound Closure @ 24h95%
1 µM Compound% Wound Closure @ 24h~ 70%
5 µM Compound% Wound Closure @ 24h~ 40%
10 µM Compound% Wound Closure @ 24h~ 15%

Table 1: Hypothetical Quantitative Data. Example results demonstrating a dose-dependent inhibitory effect of this compound on cancer cell invasion and migration.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for evaluating the anti-metastatic potential of this compound. A dose-dependent inhibition in these assays would strongly suggest that the compound interferes with critical signaling pathways controlling cell motility.

Further validation should include:

  • Cytotoxicity Assays: Confirming that the observed effects are due to inhibition of migration/invasion and not simply cell death. An MTT or similar viability assay should be run in parallel at the same concentrations and time points.

  • Western Blot Analysis: Probing for the phosphorylation status of key downstream effectors (e.g., p-Akt, p-ERK) in the hypothesized signaling pathway to confirm the mechanism of action.

  • In Vivo Studies: Promising in vitro results should be followed up with preclinical animal models of metastasis to assess the therapeutic potential of the compound in a physiological context.

By employing these self-validating and rigorous experimental systems, researchers can confidently characterize the pharmacological profile of novel pyrrolopyridine derivatives and identify promising candidates for the next generation of anti-cancer therapeutics.

References

  • El-Gamal, M. I., Al-Ameen, S. K., Al-Koumi, D. M., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available at: [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Anwar, M. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Lang, J. J., Lv, Y., Kobe, B., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., Al-Swailem, M., Al-Otaibi, R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Schenone, S., Brullo, C., & Bruno, O. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., Al-Salahi, R., Sudhir, M. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Abdel-Aziz, A. A. M., Mekawey, A. A. I., & El-Azab, A. S. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Available at: [Link]

  • Dama, M., Ghouse, S. M., & I, B. R. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Current Drug Discovery Technologies. Available at: [Link]

  • Abdel-Aziz, A. A. M., Mekawey, A. A. I., & El-Azab, A. S. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. PubMed. Available at: [Link]

  • Al-Ostath, A., Al-Swailem, M., Al-Otaibi, R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Adel, M., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research. Available at: [Link]

  • Zhang, J., Ji, Z., Chen, G., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Zhang, J., Ji, Z., Chen, G., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, storage, and quality control of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and handling information from structurally related pyrrolopyridine derivatives and the parent compound, 7-azaindole. The protocols outlined herein are designed to ensure the safe and effective use of this compound in a research and development setting, emphasizing the principles of scientific integrity and proactive risk mitigation.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in modern drug discovery.[1] Its structural resemblance to purine has led to the development of numerous kinase inhibitors and other targeted therapeutics.[1] The diverse biological activities of pyrrolopyridine derivatives, including their potential as anticancer, anti-inflammatory, and antiviral agents, underscore the importance of this class of compounds in medicinal chemistry.[1] this compound, with its specific substitution pattern, offers a unique electronic and steric profile for the design of novel bioactive molecules.

Table 1: Chemical and Physical Properties of this compound and a Related Isomer

PropertyThis compound4-Methoxy-1H-pyrrolo[2,3-b]pyridine (Isomer)
CAS Number 357263-40-2[2]122379-63-9
Molecular Formula C₈H₈N₂O[2]C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [2]148.1619 g/mol [3]
Appearance Not specified (likely a solid)Solid[3]
Purity Not specified97%[3]

Hazard Assessment and Safe Handling: A Proactive Approach

Given the absence of a dedicated SDS for this compound, a conservative approach to handling is paramount. The following guidelines are based on the hazard profiles of structurally similar compounds, including halogenated and other substituted pyrrolopyridines.

Inferred Potential Hazards

Based on the safety data for related compounds, this compound should be treated as a potentially hazardous substance with the following inferred risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5]

  • Skin Irritation: May cause skin irritation.[4][5]

  • Eye Irritation: May cause serious eye irritation or damage.[4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

  • Ventilation: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[6]

  • Body Protection: A laboratory coat must be worn to prevent skin contact. For larger quantities or in case of a spill, additional protective clothing may be necessary.[7]

Diagram 1: Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Assess_Risks Assess Risks (Inferred Hazards) Don_Lab_Coat Wear Laboratory Coat Assess_Risks->Don_Lab_Coat Mitigate Skin Contact Don_Gloves Wear Nitrile Gloves Don_Lab_Coat->Don_Gloves Don_Goggles Wear Safety Goggles Don_Gloves->Don_Goggles Use_Fume_Hood Work in Fume Hood Don_Goggles->Use_Fume_Hood Mitigate Inhalation

Caption: Workflow for donning appropriate PPE before handling the compound.

First Aid Measures

In the event of exposure, the following first aid measures, derived from information on related compounds, should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Storage and Stability: Preserving Compound Integrity

The long-term stability of research compounds is crucial for the reproducibility of experimental results. The following storage recommendations are based on general best practices for heterocyclic compounds and information for 7-azaindole.

  • Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6][8] A temperature of 2-8°C is recommended for long-term storage.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

  • Moisture and Air Sensitivity: While not explicitly stated for the target compound, many nitrogen-containing heterocycles can be sensitive to moisture and air.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent degradation.

Diagram 2: Optimal Storage Conditions

Storage_Conditions cluster_conditions Storage Parameters Compound This compound Storage Optimal Storage Compound->Storage Temperature Cool (2-8°C) Storage->Temperature Atmosphere Dry & Inert (Argon/Nitrogen) Storage->Atmosphere Container Tightly Sealed & Light-Resistant Storage->Container

Caption: Key parameters for the optimal storage of the compound.

Experimental Protocols: Ensuring Accuracy and Reproducibility

The following protocols provide a framework for the accurate preparation of solutions and qualitative analysis of this compound.

Protocol for Preparation of a Stock Solution (e.g., 10 mM in DMSO)

The rationale for using an anhydrous solvent like DMSO is to prevent potential hydrolysis and ensure complete dissolution of the compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: For a 10 mM solution in 10 mL of DMSO, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 148.16 g/mol = 0.0014816 g = 1.48 mg

  • Weigh the compound: Accurately weigh approximately 1.48 mg of this compound using an analytical balance.

  • Dissolution: Transfer the weighed solid to a 10 mL volumetric flask. Add a small amount of anhydrous DMSO to dissolve the solid, using a vortex mixer or sonicator to aid dissolution if necessary.

  • Final Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMSO to the 10 mL mark of the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-resistant vial.

Protocol for Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a compound. The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dilute the stock solution of this compound to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition (95% A, 5% B).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for the duration of the gradient run.

  • Analysis: Analyze the chromatogram to determine the purity of the compound by calculating the peak area percentage of the main peak relative to the total peak area.

Concluding Remarks

References

  • Loba Chemie. (2016, April 27). 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Retrieved January 17, 2026, from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Gębura, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: The Pyrrolopyridine Scaffold as a Versatile Chemical Probe in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial searches for "4-Methoxy-1H-pyrrolo[2,3-c]pyridine" did not yield specific data on its application as a chemical probe for signaling pathways. The available information is largely limited to its chemical properties from supplier catalogs[1][2][3][4]. However, the broader class of pyrrolopyridines represents a privileged scaffold in medicinal chemistry, with numerous derivatives developed as potent and selective inhibitors for critical signaling proteins. This guide will therefore focus on the application of the pyrrolopyridine scaffold as a chemical probe, using a well-documented example—1H-pyrrolo[2,3-b]pyridine derivatives as Janus Kinase (JAK) inhibitors —to illustrate the principles and protocols applicable to this class of compounds.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

The pyrrolopyridine core, an isostere of indole, is a key structural motif found in numerous biologically active compounds. Its unique electronic properties and ability to form critical hydrogen bonds make it an ideal scaffold for designing inhibitors that target the ATP-binding pocket of kinases. Kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.

This document provides a detailed guide for researchers on utilizing pyrrolopyridine-based compounds as chemical probes to investigate kinase-driven signaling pathways, with a specific focus on the Janus Kinase (JAK) family.

The JAK-STAT Signaling Pathway: A Key Target

The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, regulating processes like cell growth, differentiation, and immune response[5]. The pathway consists of three main components: a receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein[5].

Upon cytokine binding, the receptor dimerizes, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate each other, becoming fully activated. Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.

Pyrrolopyridine derivatives have been successfully developed as potent inhibitors of JAKs, particularly JAK3, which is primarily expressed in hematopoietic cells and plays a crucial role in immune function[6].

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK JAK2 JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK1->JAK2 2. Trans-phosphorylation (Activation) JAK1->STAT_inactive 5. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Probe Pyrrolopyridine Inhibitor Probe->JAK1 Inhibition Probe->JAK2 Inhibition STAT_active STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Nuclear Translocation Gene Gene Expression Nucleus->Gene 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrrolopyridine probe.

Quantitative Data: Inhibitory Profile of Pyrrolopyridine Derivatives

The efficacy of a chemical probe is defined by its potency and selectivity. The table below summarizes the inhibitory concentrations (IC50) of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases. This data is crucial for selecting the appropriate concentration range for experiments and for interpreting the results.

Compound IDTarget KinaseIC50 (nM)Selectivity ProfileReference
Compound 14c JAK31 (approx.)Moderately selective over JAK1, JAK2, TYK2[6]
Compound 4h FGFR17Pan-FGFR inhibitor (FGFR2: 9 nM, FGFR3: 25 nM)[7][8]
Compound 1r FMS30Selective over a panel of 40 kinases[9]
Compound 65 MPS1< 10Selective over other mitotic kinases[10]
Compound 22 CDK848.6Type II inhibitor[11]

This table is a compilation of data for different pyrrolopyridine derivatives to illustrate the scaffold's versatility. When using a specific probe, refer to its characterization data.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of a pyrrolopyridine probe against a target kinase (e.g., JAK3).

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase substrate (e.g., a peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Pyrrolopyridine probe compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrrolopyridine probe in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a kinase/substrate mixture in assay buffer. Add 10 µL of this mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to all wells except the negative controls (to which you add buffer only). The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (negative control) from all data points.

    • Normalize the data to the positive control (DMSO only, 100% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the pyrrolopyridine probe inhibits the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Cells are treated with the probe, and the phosphorylation status of a known downstream target of the signaling pathway is assessed by Western blot. A reduction in phosphorylation indicates target engagement. For the JAK-STAT pathway, the phosphorylation of STAT3 (p-STAT3) is a common readout.

Materials:

  • Cell line expressing the target kinase (e.g., CTLL-2 T-cells for JAK3)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Interleukin-2 [IL-2] for JAK3)

  • Pyrrolopyridine probe compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere or recover overnight.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours if required for the specific cell line and pathway.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrrolopyridine probe (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control.

  • Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total-STAT3 ratio confirms cellular target engagement.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Validation KinaseAssay Biochemical Kinase Assay IC50 Determine IC50 & Potency KinaseAssay->IC50 CellTreatment Treat Cells with Probe IC50->CellTreatment Inform Dose Selection WesternBlot Western Blot for p-STAT CellTreatment->WesternBlot CellViability Cell Viability Assay (MTT/CTG) CellTreatment->CellViability TargetEngagement Confirm Target Engagement WesternBlot->TargetEngagement PhenotypicEffect Assess Phenotypic Effect CellViability->PhenotypicEffect Start Pyrrolopyridine Probe Start->KinaseAssay

Caption: A typical experimental workflow for validating a pyrrolopyridine-based kinase inhibitor probe.

Conclusion and Best Practices

The pyrrolopyridine scaffold is a powerful tool for developing chemical probes to dissect complex signaling pathways. When using these probes, it is critical to:

  • Verify Probe Identity and Purity: Always confirm the identity and purity of the compound before use.

  • Use Appropriate Controls: Include positive, negative, and vehicle (DMSO) controls in all experiments.

  • Correlate Target Engagement with Phenotype: Demonstrate that the observed cellular effect occurs at concentrations consistent with target inhibition.

  • Consider Off-Target Effects: Be aware of the probe's selectivity profile. If the probe inhibits other kinases, consider using a second, structurally distinct probe for the same target to confirm that the observed phenotype is on-target.

By following these guidelines and protocols, researchers can confidently use pyrrolopyridine-based probes to gain valuable insights into the roles of specific kinases in health and disease.

References

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575–21586. [Link]

  • Zhang, M., Wang, Y., Zhang, Y., Li, J., Yang, Y., Lu, T., & Zhang, J. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Dakdouki, M. H., Ali, M. A., & Oh, C.-H. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Biology, 54(4), 622–628. [Link]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(21), 8512-8529. [Link]

  • Wieczerzak, E., Gębura, K., & Siwek, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Shawer, M. Z. (2019). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 24(18), 3362. [Link]

  • Gębura, K., & Siwek, A. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5911. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Zhang, M., Wang, Y., Zhang, Y., Li, J., Yang, Y., Lu, T., & Zhang, J. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12186–12204. [Link]

  • Furuuchi, T., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 351-361. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem Compound Summary for CID 11240567. Retrieved from [Link].

  • Al-Salama, Z., & Dhillon, S. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1383. [Link]

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • St. John's Organics. (n.d.). 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, 95% Purity, C9H9BrN2O, 250 mg. Retrieved from [Link]

  • Liu, Y., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 66(14), 9635–9654. [Link]

  • Hansen, M. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3986. [Link]

  • Snetkov, V. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6828. [Link]

Sources

Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed synthetic protocols for the preparation of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in modern drug discovery. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a prevalent motif in a multitude of biologically active molecules, including kinase inhibitors and central nervous system agents.[1] This guide outlines two robust and versatile synthetic strategies, starting from readily available materials. The first approach details the construction of the pyrrole ring onto a substituted pyridine precursor via the Bartoli indole synthesis. The second strategy describes the formation of the 4-methoxy functionality through a nucleophilic aromatic substitution on a pre-formed 4-chloro-1H-pyrrolo[2,3-c]pyridine core. Each protocol is presented with step-by-step instructions, mechanistic insights, and data tables to facilitate replication and adaptation in a research setting.

Introduction: The Significance of the 6-Azaindole Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of bicyclic heterocycles known as pyrrolopyridines, or azaindoles. The specific isomer, 1H-pyrrolo[2,3-c]pyridine, is commonly referred to as 6-azaindole. This structural motif is of profound interest to medicinal chemists due to its ability to mimic the indole nucleus while introducing a nitrogen atom into the six-membered ring. This modification alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacological profiles. Consequently, the 6-azaindole scaffold is a cornerstone in the development of novel therapeutics targeting a wide range of diseases.[1] The 4-methoxy substituted analog, in particular, serves as a valuable intermediate for further functionalization in the design of complex drug candidates.

Synthetic Strategies: Two Convergent Pathways

This guide presents two distinct and reliable synthetic routes to this compound. The selection of a particular strategy may depend on the availability of starting materials, desired scale of synthesis, and the need for specific substitution patterns in derivative synthesis.

Strategy 1: Bartoli Indole Synthesis for Pyrrole Ring Construction

The Bartoli indole synthesis is a powerful method for the formation of indoles and their heteroaromatic analogs from ortho-substituted nitroarenes and vinyl Grignard reagents.[2] This approach is particularly advantageous for the synthesis of azaindoles, offering a direct route to the fused bicyclic system.[1][3]

Mechanistic Rationale

The reaction proceeds through the initial addition of the vinyl Grignard reagent to the nitro group of the substituted nitropyridine. This is followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring. The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction.[2]

Diagram of the Bartoli Indole Synthesis Pathway

Bartoli_Synthesis cluster_0 Starting Material Preparation cluster_1 Bartoli Indole Synthesis 4_Chloro_3_nitropyridine 4-Chloro-3-nitropyridine 4_Methoxy_3_nitropyridine 4-Methoxy-3-nitropyridine 4_Chloro_3_nitropyridine->4_Methoxy_3_nitropyridine Nucleophilic Aromatic Substitution Sodium_Methoxide Sodium Methoxide (in Methanol) Sodium_Methoxide->4_Methoxy_3_nitropyridine Target_Molecule_1 This compound 4_Methoxy_3_nitropyridine->Target_Molecule_1 Bartoli Reaction Vinylmagnesium_Bromide Vinylmagnesium Bromide Vinylmagnesium_Bromide->Target_Molecule_1

Caption: Synthetic pathway for this compound via the Bartoli indole synthesis.

Experimental Protocols

Part 1A: Synthesis of 4-Methoxy-3-nitropyridine

This protocol is adapted from the synthesis of the analogous 4-ethoxy-3-nitropyridine.[1]

ParameterValue
Reactants 4-Chloro-3-nitropyridine, Sodium Methoxide
Solvent Methanol
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 85-95%

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry methanol under an inert atmosphere.

  • Carefully add sodium metal in small portions to the methanol to generate a solution of sodium methoxide.

  • Once all the sodium has reacted, add 4-chloro-3-nitropyridine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Part 1B: Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of azaindoles via the Bartoli reaction.[1]

ParameterValue
Reactants 4-Methoxy-3-nitropyridine, Vinylmagnesium Bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to -20 °C
Reaction Time 8-12 hours
Typical Yield 20-40%

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-methoxy-3-nitropyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of vinylmagnesium bromide (typically 1.0 M in THF, 3 equivalents) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Strategy 2: Nucleophilic Aromatic Substitution on a 4-Chloro-6-azaindole Core

This strategy involves the initial synthesis of a 4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate, followed by a nucleophilic aromatic substitution with sodium methoxide to introduce the 4-methoxy group. This approach is advantageous as the chloro-intermediate can be a versatile precursor for a range of 4-substituted 6-azaindole derivatives.

Mechanistic Rationale

The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the negatively charged Meisenheimer intermediate.[5][6] The reaction begins with the attack of the methoxide ion at the C-4 position of the 4-chloro-6-azaindole, followed by the elimination of the chloride ion to yield the desired product.

Diagram of the Nucleophilic Aromatic Substitution Pathway

SNAr_Synthesis cluster_0 Intermediate Synthesis cluster_1 Nucleophilic Aromatic Substitution 4_Hydroxy_pyrrolo 4-Hydroxy-1H-pyrrolo[2,3-c]pyridine 4_Chloro_pyrrolo 4-Chloro-1H-pyrrolo[2,3-c]pyridine 4_Hydroxy_pyrrolo->4_Chloro_pyrrolo Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->4_Chloro_pyrrolo Target_Molecule_2 This compound 4_Chloro_pyrrolo->Target_Molecule_2 SNAr Sodium_Methoxide_2 Sodium Methoxide (in Methanol) Sodium_Methoxide_2->Target_Molecule_2

Caption: Synthetic pathway for this compound via nucleophilic aromatic substitution.

Experimental Protocols

Part 2A: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

This protocol is based on a general method for the chlorination of hydroxypyridines and related heterocycles. A patent for the synthesis of the analogous 4-chloropyrrolo[2,3-d]pyrimidine from 4-hydroxypyrrolo[2,3-d]pyrimidine using phosphorus oxychloride provides a strong precedent for this transformation.[7]

ParameterValue
Reactants 4-Hydroxy-1H-pyrrolo[2,3-c]pyridine, Phosphorus Oxychloride
Temperature Reflux
Reaction Time 1-3 hours
Typical Yield 70-90%

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, carefully add 4-hydroxy-1H-pyrrolo[2,3-c]pyridine to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux with stirring for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-1H-pyrrolo[2,3-c]pyridine.

Part 2B: Synthesis of this compound

This is a standard nucleophilic aromatic substitution reaction.

ParameterValue
Reactants 4-Chloro-1H-pyrrolo[2,3-c]pyridine, Sodium Methoxide
Solvent Methanol
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 80-95%

Procedure:

  • Prepare a solution of sodium methoxide in dry methanol as described in Part 1A.

  • To this solution, add 4-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting this compound can be purified by column chromatography or recrystallization if necessary.

Conclusion

The two synthetic strategies detailed in this application note provide reliable and adaptable methods for the preparation of this compound. The Bartoli indole synthesis offers a convergent approach to construct the 6-azaindole core, while the nucleophilic aromatic substitution pathway provides a versatile route from a common chloro-intermediate. Both methods utilize readily accessible starting materials and standard laboratory techniques, making them suitable for a wide range of research and development applications. The choice of synthetic route will ultimately be guided by the specific needs and resources of the research team.

References

  • BenchChem. (2025). Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. BenchChem Technical Support.
  • CN105622616A. (2016). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (2025, August 6). A General Method for the Preparation of 4- and 6-Azaindoles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable 6-azaindole derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to help you optimize your reaction yields and purity.

The most common and logical synthetic approach to this compound involves a two-stage process. First, the synthesis of the key intermediate, 4-chloro-1H-pyrrolo[2,3-c]pyridine, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. This guide is structured to troubleshoot issues that may arise in each of these critical stages.

Workflow Overview: A Two-Stage Synthetic Approach

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Methoxylation A Starting Material (e.g., 1H-Pyrrolo[2,3-c]pyridin-4(5H)-one) B Chlorination (e.g., with POCl₃) A->B Reagent Selection C Intermediate 4-Chloro-1H-pyrrolo[2,3-c]pyridine B->C Work-up & Purification D Methoxylation (SNAr) (e.g., with NaOMe in MeOH/DMF) C->D Nucleophilic Substitution E Final Product This compound D->E Reaction Monitoring F Final Purification (Chromatography/Recrystallization) E->F Purity Analysis

Caption: General two-stage workflow for synthesizing this compound.

Part 1: Troubleshooting the Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

The synthesis of the chlorinated precursor is a critical step that often dictates the overall yield and purity of the final product. A common method involves the treatment of the corresponding pyridone with a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2].

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction with POCl₃ is sluggish or results in a low yield. What are the likely causes and how can I improve it?

A1: This is a common issue. Several factors can contribute to poor conversion:

  • Insufficient Temperature/Reaction Time: Chlorination with POCl₃ typically requires elevated temperatures, often refluxing conditions, for several hours to proceed to completion[1]. Ensure your reaction is heated sufficiently and monitored over time (e.g., by TLC or LC-MS) until the starting material is consumed.

  • Reagent Quality: Phosphorus oxychloride can degrade upon exposure to moisture. Using a freshly opened bottle or a recently distilled reagent is highly recommended.

  • Solvent Effects: While some procedures are performed neat in excess POCl₃, others may benefit from a high-boiling inert solvent like dichloromethane[1]. The choice of solvent can affect solubility and reaction temperature. If your starting material has poor solubility in POCl₃, consider adding a co-solvent.

  • Work-up Procedure: The work-up for POCl₃ reactions is critical. Quenching the reaction by slowly adding it to ice-water is standard, but must be done with extreme caution. Incomplete neutralization of the acidic mixture can lead to product loss during extraction. Basification, typically with a saturated sodium bicarbonate solution or dilute NaOH, must be done carefully at low temperatures until the aqueous layer is basic (pH > 8).

Q2: I am observing significant amounts of dark, tar-like byproducts after the chlorination step. What is causing this and how can I prevent it?

A2: The formation of tar is often due to decomposition at high temperatures. Azaindole scaffolds can be sensitive to strongly acidic and high-temperature conditions.

  • Temperature Control: While high heat is necessary, excessive temperatures or prolonged reaction times can lead to polymerization or degradation. Find the minimum temperature and time required for full conversion.

  • Protecting Groups: If the pyrrole nitrogen (N-1) is unprotected, it can react under the harsh conditions. While many syntheses proceed without protection, if you face persistent degradation, consider protecting the N-H with a robust group like tosyl (Ts) or benzenesulfonyl (Bs) prior to chlorination. This can improve stability, though it adds extra steps to the synthesis.

Q3: Purification of 4-chloro-1H-pyrrolo[2,3-c]pyridine by column chromatography is resulting in low recovery. What are some alternative strategies?

A3: Azaindoles can be challenging to purify via silica gel chromatography due to their polarity and potential for streaking.

  • Column Deactivation: The acidic nature of silica gel can sometimes lead to product degradation or irreversible binding. Consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a base, like triethylamine (~1%), before loading your sample.

  • Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina as the stationary phase.

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an excellent method for obtaining highly pure material and is more scalable than chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions.

Part 2: Troubleshooting the Methoxylation (SNAr) Step

The conversion of 4-chloro-1H-pyrrolo[2,3-c]pyridine to the final product via nucleophilic aromatic substitution with a methoxide source is the key final transformation. The reactivity of the pyridine ring is crucial here. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate[3].

cluster_0 SNAr Mechanism at C-4 A 4-Chloro-1H-pyrrolo[2,3-c]pyridine B Nucleophilic Attack (by MeO⁻) A->B C Meisenheimer Complex (Anionic Intermediate) B->C Rate-determining step D Resonance Stabilization (Charge on Pyridine Nitrogen) C->D Key to C-4 reactivity E Loss of Leaving Group (Chloride) C->E F Final Product E->F

Caption: Key steps in the SNAr mechanism for methoxylation.

Frequently Asked Questions (FAQs)

Q4: My methoxylation reaction is not going to completion, even after extended reaction times. How can I drive the reaction forward?

A4: Incomplete conversion in SNAr reactions on heteroaromatics is a frequent challenge. The pyridine ring, while activated towards nucleophilic attack compared to benzene, can still be sluggish[4].

  • Temperature: These reactions often require heat. If you are running the reaction at room temperature, increasing the temperature to 50-80°C, or even refluxing in methanol, can significantly increase the rate.

  • Solvent Choice: While methanol is the source of the methoxide (when using sodium metal) and a good solvent, a higher-boiling polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions. You can use sodium methoxide in a mixture of MeOH and DMF.

  • Methoxide Source and Stoichiometry: Ensure you are using a sufficient excess of sodium methoxide (typically 1.5-3.0 equivalents). Using commercially available sodium methoxide is often more reliable than generating it in situ from sodium metal, as the latter can be inconsistent. Ensure the reagent is dry.

Q5: I am seeing a side product that appears to be N-methylation on the pyrrole ring. How can this occur and how do I prevent it?

A5: This is a possibility if your reaction conditions are not carefully controlled, especially if a methylating agent is inadvertently formed or present. However, the primary competing reaction is often N-H deprotonation.

  • Deprotonation: Sodium methoxide is a strong base and will deprotonate the pyrrole N-H. This is generally not a problem, as the resulting anion is a poor nucleophile compared to methoxide. However, it means you must use at least one extra equivalent of base.

  • Protecting Group Strategy: The most robust way to prevent any side reactions at the N-1 position is to use a protecting group. A group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc can be used. This strategy is common in the synthesis of complex azaindole derivatives[5]. The protecting group would be installed after the chlorination step and removed after methoxylation.

Q6: The final product is difficult to purify, and I see persistent starting material in my NMR. What purification techniques are most effective?

A6: Separating the starting material (4-chloro) from the product (4-methoxy) can be tricky as they may have similar polarities.

  • Optimized Chromatography: A shallow solvent gradient is key. A common eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Small, incremental increases in the polar solvent will provide the best separation.

  • Recrystallization: This should be your first choice if possible. The methoxy product may have different crystallization properties than the chloro starting material.

  • Preparative HPLC: For high-purity material on a smaller scale, reversed-phase preparative HPLC can be very effective at separating compounds with minor polarity differences.

Summary of Recommended Reaction Conditions

ParameterStage 1: ChlorinationStage 2: Methoxylation (SNAr)
Key Reagent Phosphorus Oxychloride (POCl₃)Sodium Methoxide (NaOMe)
Stoichiometry Often used as solvent (large excess)1.5 - 3.0 equivalents
Solvent Neat or DichloromethaneMethanol, DMF, or a mixture
Temperature 100 - 110 °C (Reflux)25 - 80 °C
Typical Time 4 - 12 hours6 - 24 hours
Common Issue Tar formation, low conversionIncomplete reaction, N-H deprotonation
Troubleshooting Use fresh reagent, control temperatureIncrease temperature, use polar aprotic co-solvent

References

  • Abdel-Maksoud, M. S., et al. (2020). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • Sun, J., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • Shaker, Y. M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Raposo, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Padwa, A., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ACS Publications. Available at: [Link]

  • Wang, S-L., et al. (2012). Synthesis of Azaindoles. Progress in Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Boyd, S. G., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
  • Organic Chemistry Explained. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven troubleshooting advice and practical protocols for obtaining this key heterocyclic building block in high purity.

Introduction

This compound, a member of the azaindole family, is a valuable scaffold in medicinal chemistry.[1][2] Achieving high purity of this compound is critical for subsequent synthetic steps and biological assays. However, like many nitrogen-containing heterocycles, its purification can present specific challenges, including polarity, potential for metal scavenging, and stability on acidic stationary phases. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and its derivatives.

Issue 1: Low Yield or Material Loss During Column Chromatography

Low recovery after silica gel column chromatography is a frequent problem. This can stem from several factors related to the compound's interaction with the stationary phase.

Potential Cause Troubleshooting & Optimization
Compound Streaking/Tailing on Column Optimize the mobile phase. A common starting point is a gradient of ethyl acetate in hexanes.[1][3] If tailing occurs, consider adding a small amount (0.1-1%) of a polar modifier like methanol or a basic additive such as triethylamine (NEt₃) or ammonia in methanol to the eluent. This can deactivate acidic sites on the silica gel and improve the peak shape.[4]
Irreversible Adsorption The pyrrolo-pyridine core can interact strongly with acidic silica gel, leading to irreversible binding. If tailing persists, consider switching to a different stationary phase. Neutral or basic alumina can be effective alternatives.[4] Alternatively, deactivating the silica gel by pre-treating it with a dilute solution of triethylamine in the column slurry can mitigate this issue.
Insolubility in Loading Solvent Ensure the crude material is fully dissolved before loading. If solubility is low in the initial eluent, use a stronger solvent (e.g., dichloromethane) for loading, but apply it as a concentrated band to prevent premature elution and band broadening.[4]
Improper Column Packing Air gaps or channels in the silica bed lead to poor separation and yield loss. Ensure the silica gel is packed as a uniform slurry to create a homogenous stationary phase.
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

Even after chromatography, residual impurities can compromise the final product's quality.

Potential Cause Troubleshooting & Optimization
Co-eluting Impurities If impurities have a polarity very similar to the product, a single chromatography step may be insufficient. A multi-step approach is recommended. Consider recrystallization before or after chromatography. Alternatively, employ a different chromatographic mode, such as reversed-phase (C18) HPLC, which separates based on hydrophobicity rather than polarity.[4][5]
Unreacted Starting Materials/Reagents Review the synthetic work-up. An aqueous wash with an appropriate pH can remove many acidic or basic starting materials and reagents before chromatography.[4] For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic ones.
Isomeric Impurities The synthesis of substituted pyridines and pyrroles can sometimes yield structural isomers that are notoriously difficult to separate by standard chromatography. High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution to separate these closely related compounds.[4]
Degradation on Silica The acidic nature of silica gel can cause degradation of sensitive compounds. If new, unexpected spots appear on TLC after spotting the crude material and letting it sit for a while, this indicates instability. Using a deactivated stationary phase like neutral alumina or adding a basic modifier to the eluent is crucial.[4]
Issue 3: Difficulty with Recrystallization

Recrystallization is a powerful technique for final polishing but can be challenging to optimize.

Potential Cause Troubleshooting & Optimization
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well when hot but poorly when cold. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexane).[4]
"Oiling Out" If the compound separates as an oil instead of crystals, the solution may be too concentrated or cooling too rapidly. Try using a more dilute solution, cooling the flask slowly (e.g., in a dewar), or using a solvent pair where the compound is less soluble. Scratching the inside of the flask with a glass rod can provide nucleation sites to induce crystallization.[4]
No Crystal Formation Crystal formation can be slow. Allow the solution to cool gradually to room temperature, followed by further cooling in a refrigerator. If crystals still do not form, adding a "seed" crystal of the pure compound can initiate the process.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting protocol for the column chromatography purification of this compound?

A1: A general starting point for flash column chromatography on silica gel is to use a gradient elution system. First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A common mobile phase for azaindole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[1][3] A typical gradient might start at 10-20% EtOAc in hexanes and gradually increase to 50-80% EtOAc.

Q2: What are the most likely impurities I might encounter?

A2: Impurities are highly dependent on the synthetic route. However, common impurities include unreacted starting materials, reagents from the synthesis, and side-products from the reaction, which could include positional isomers.[4] Residual solvents from the reaction work-up are also frequently observed in NMR spectra.

Q3: Is preparative TLC a viable option for purifying small amounts?

A3: Yes, preparative thin-layer chromatography (prep TLC) is an excellent method for purifying small quantities (typically up to ~100 mg) of the compound. It is particularly useful for obtaining a small, highly pure sample for analytical purposes or for quickly screening separation conditions.[4]

Q4: When should I consider using HPLC for purification?

A4: High-Performance Liquid Chromatography (HPLC) is suitable for several scenarios:

  • High-Purity Requirements: When purity greater than 98-99% is required.

  • Difficult Separations: For separating very closely eluting impurities, such as isomers, that cannot be resolved by standard flash chromatography.[4]

  • Purity Assessment: Analytical HPLC is the standard method for determining the final purity of the compound.[5][6]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for organic impurities.

  • LC-MS: To confirm the molecular weight and assess purity by checking for the presence of other components.

  • Analytical HPLC: To obtain a quantitative measure of purity by integrating the peak area.[5][6]

Part 3: Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography

This protocol provides a step-by-step methodology for a typical silica gel column chromatography purification.

1. Preparation:

  • Analyze the crude material by TLC to determine the optimal eluent system (e.g., Hexane:EtOAc). Aim for an Rf value of ~0.2-0.3 for the desired compound.

  • Prepare the chosen eluent and a slightly less polar eluent for packing the column.

  • Pack a glass column with silica gel using a slurry method with the less polar eluent.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

3. Elution:

  • Begin eluting the column with the determined mobile phase.

  • If a gradient is needed, start with a lower polarity mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase the polarity (e.g., to 50:50 Hexane:EtOAc).[3]

  • Collect fractions in test tubes.

4. Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Table 1: Example Solvent Systems for Azaindole Purification
Chromatography Type Stationary Phase Mobile Phase System Typical Use Case Reference
Normal Phase FlashSilica GelHexane / Ethyl Acetate (Gradient)General purpose purification of crude reaction mixtures.[3]
Normal Phase FlashSilica GelDichloromethane / Methanol (Gradient)For more polar azaindole derivatives.[7]
Reversed-Phase HPLCC18 (Octadecyl)Acetonitrile / Water or Phosphate BufferHigh-purity separation, isomer resolution.[5][6]

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Logic for Purification

This diagram illustrates a logical decision-making process when encountering common purification challenges.

Purification_Troubleshooting cluster_issues Troubleshooting Steps Start Crude Product Column Column Chromatography Start->Column Analysis Purity Analysis (TLC, LC-MS) Column->Analysis Pure Pure Product (>95%) Analysis->Pure Yes Impure Impure Product Analysis->Impure No LowYield Low Yield? Impure->LowYield PersistentImpurity Persistent Impurities? LowYield->PersistentImpurity No ChangePhase Change Stationary Phase (e.g., Alumina) or Use Basic Modifier LowYield->ChangePhase Yes Recrystallize Recrystallization PersistentImpurity->Recrystallize Yes HPLC Preparative HPLC PersistentImpurity->HPLC No (Isomers?) Recrystallize->Analysis ChangePhase->Column HPLC->Analysis

Caption: Troubleshooting workflow for purification issues.

Diagram 2: General Purification Workflow

This diagram outlines a standard workflow from crude product to final, validated pure compound.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Validation Crude Crude Product (Post-Reaction Work-up) TLC 1. TLC Method Development (Solvent Screen) Crude->TLC Column 2. Primary Purification (e.g., Flash Chromatography) TLC->Column QC 4. Purity & Identity Check (NMR, LC-MS) Column->QC Recrystal 3. Secondary Purification (e.g., Recrystallization) Recrystal->QC QC->Recrystal If needed Final Validated Pure Product QC->Final Purity Confirmed

Sources

"4-Methoxy-1H-pyrrolo[2,3-c]pyridine" off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Investigating Off-Target Effects of Novel Pyrrolo[2,3-c]pyridine Analogs in Kinase Assays

Disclaimer: As of January 2026, there is no extensive, publicly available kinase selectivity profile for the specific compound "4-Methoxy-1H-pyrrolo[2,3-c]pyridine." Therefore, this guide uses this compound as a representative model for a novel kinase inhibitor derived from the pyrrolopyridine scaffold. The principles, troubleshooting steps, and experimental designs discussed are broadly applicable to any new chemical entity (NCE) under investigation for its kinase inhibitory potential. The experimental data presented is hypothetical and for illustrative purposes only.

Introduction for the Application Scientist

The pyrrolo[2,3-d]pyrimidine nucleus and its isosteres, such as the pyrrolo[2,3-c]pyridine scaffold, are privileged structures in kinase inhibitor design because they mimic the adenine core of ATP.[1] While this feature provides a strong foundation for potent on-target activity, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target interactions.[2]

Unidentified off-target activity can lead to misinterpretation of phenotypic data, unexpected toxicity, or even paradoxical pathway activation.[3][4] This guide is designed to provide researchers and drug development professionals with a structured approach to identifying, validating, and interpreting the off-target effects of novel inhibitors like our model compound, "this compound" (referred to herein as "PCP-M1").

Frequently Asked Questions (FAQs)

Q1: My initial cell-based assays with PCP-M1, designed to inhibit Target Kinase A, are showing a phenotype inconsistent with the known function of Target Kinase A. Could off-target effects be the cause?

A: Yes, this is a classic indicator of potential off-target activity. While an unexpected phenotype can arise from complex on-target biology, off-target binding is a common and critical variable to investigate.[5] Kinase inhibitors, especially early in development, can be promiscuous, interacting with multiple kinases with varying potency.[2][3] This can lead to the modulation of unintended signaling pathways, producing complex biological responses that diverge from the expected outcome of inhibiting only the primary target.[6]

Q2: How can I experimentally confirm if the observed phenotype is due to an on-target versus an off-target effect of PCP-M1?

A: Differentiating on-target from off-target effects is crucial for target validation. A multi-pronged approach is most effective:

  • Use an Orthogonal Inhibitor: Employ a structurally unrelated inhibitor that is well-validated for your primary target (Target Kinase A). If this second inhibitor reproduces the same phenotype as PCP-M1, it strengthens the evidence for an on-target effect. If the phenotype is unique to PCP-M1, an off-target effect is highly probable.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Target Kinase A. If the resulting phenotype mimics that of PCP-M1 treatment, it strongly supports an on-target mechanism.[7]

  • Rescue Experiment: In a system where Target Kinase A is knocked out or knocked down, treatment with PCP-M1 should produce no additional effect if the mechanism is purely on-target. If PCP-M1 still elicits a response, this points to the involvement of one or more off-targets.

  • Mutant Target Expression: Introduce a mutant version of Target Kinase A that is resistant to PCP-M1 binding (e.g., a "gatekeeper" mutation).[8] If the cells expressing this resistant mutant are no longer affected by PCP-M1, the effect is on-target.

Q3: What is the most direct way to identify the specific kinases that PCP-M1 might be inhibiting off-target?

A: The most direct and comprehensive method is to perform a broad kinase selectivity panel screen .[9][10] This involves testing your compound against a large panel of purified kinases (often 100-400+) to determine its inhibitory activity across a significant portion of the human kinome.[10]

These screens are typically performed in two tiers:

  • Tier 1: A single high concentration of the inhibitor (e.g., 500 nM or 1 µM) is screened against the full panel to identify initial "hits."[10]

  • Tier 2: For any kinases showing significant inhibition (e.g., >70%), a full dose-response curve (IC50 determination) is generated to quantify the potency of the off-target interaction.[10]

Several commercial vendors offer these services using various assay formats, such as radiometric assays (e.g., HotSpot™) or mobility shift assays.[11]

Q4: My IC50 value for PCP-M1 against Target Kinase A is potent in my biochemical assay (e.g., 15 nM), but much weaker in my cell-based assay (e.g., 500 nM). Why is there such a discrepancy?

A: This is a common and important observation. A shift in potency between biochemical and cellular assays can be attributed to several factors:

  • High Intracellular ATP Concentration: Biochemical assays are often run at or below the Michaelis constant (Km) of ATP for the kinase. In contrast, cellular ATP concentrations are typically in the millimolar range (1-10 mM).[12][13] An ATP-competitive inhibitor like PCP-M1 must compete with much higher levels of the natural substrate inside the cell, leading to a decrease in apparent potency.[14]

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target efficiently. Alternatively, it could be actively removed from the cell by efflux pumps.[14]

  • Protein Binding: The compound may bind to plasma proteins in the cell culture medium or to other intracellular proteins, reducing the free concentration available to engage the target kinase.

  • Cellular Environment: In cells, kinases exist within multi-protein complexes and are subject to regulation by other signaling proteins (e.g., phosphatases), which are absent in a purified biochemical assay.[15]

Q5: I suspect PCP-M1 might be interfering with my assay technology itself, leading to false positives. How can I troubleshoot this?

A: Assay interference is a critical pitfall that must be ruled out.[16] The method for troubleshooting depends on the assay format:

  • Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo®): These assays rely on a luciferase enzyme to generate a signal.[17] Your compound might directly inhibit luciferase. To test this, run a control reaction where you add a known amount of ATP (for Kinase-Glo®) or ADP (for ADP-Glo®) to the assay buffer in the absence of your target kinase, and measure the signal with and without PCP-M1. A reduced signal in the presence of your compound indicates interference.[18]

  • Fluorescence-Based Assays (TR-FRET, FP): The compound itself may be fluorescent at the excitation/emission wavelengths of the assay, or it could be a "quencher" that absorbs the emitted light.[16] Measure the fluorescence of the compound alone in the assay buffer to check for autofluorescence.

  • Coupled Enzyme Assays: Some assays use a series of "coupling" enzymes to produce a detectable signal. Your compound could be inhibiting one of these secondary enzymes rather than the target kinase.[18] A specific counter-assay for the coupling system is required to test for this.

Troubleshooting Guides & Experimental Workflows
Workflow for Investigating Suspected Off-Target Effects

This diagram outlines a logical flow for diagnosing and characterizing off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: On-Target vs. Off-Target Validation cluster_2 Phase 3: Off-Target Identification & Characterization cluster_3 Phase 4: Assay Integrity Check A Unexpected Phenotype or Biochemical vs. Cellular Discrepancy B Orthogonal Approaches: 1. Structurally Unrelated Inhibitor 2. Genetic Knockdown (siRNA/CRISPR) 3. Resistant Mutant Rescue A->B Hypothesize Off-Target Effect H Assay Interference? (e.g., Luciferase Inhibition, Autofluorescence) A->H Parallel Check C Is Phenotype On-Target? B->C D Broad Kinase Selectivity Screen (e.g., >300 Kinase Panel) C->D No (Off-Target Likely) G Validate Off-Target Role (e.g., siRNA of off-target kinase) C->G Yes (On-Target Validated, Re-evaluate Biology) E Identify Potent Off-Targets (Dose-Response IC50 Determination) D->E F Cellular Target Engagement Assay (e.g., NanoBRET™) for top hits E->F F->G I Run Counter-Screens H->I I->B If No Interference, Proceed to Validation

Caption: Workflow for validating and identifying off-target effects.

Data Presentation: Interpreting a Kinase Selectivity Profile

After performing a kinase panel screen, the data is often presented as percent inhibition and can be used to calculate a selectivity score.

Table 1: Hypothetical Kinase Selectivity Profile for PCP-M1 (1 µM Screen)

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)Notes
Target Kinase A Tyrosine Kinase 98% 15 Intended On-Target
Off-Target Kinase XTyrosine Kinase95%45Structurally related to Target A
Off-Target Kinase YSerine/Threonine88%110Unrelated family; potential for novel biology
Off-Target Kinase ZTyrosine Kinase75%250Moderate off-target activity
CSKTyrosine Kinase45%> 1000Weak interaction
ROCK1Serine/Threonine15%> 5000Negligible interaction
PKASerine/Threonine5%> 10000No significant interaction
  • Interpretation: In this hypothetical example, PCP-M1 is a potent inhibitor of its intended target. However, it also demonstrates significant, potent inhibition of "Off-Target Kinase X" and "Off-Target Kinase Y."[2] These interactions are strong enough that they could contribute to the observed cellular phenotype and warrant further investigation. The inhibition of kinases from different families (tyrosine vs. serine/threonine) is not uncommon and highlights the importance of broad screening.[2]

Protocol: Counter-Screen for Luciferase-Based Assay Interference

This protocol is essential for validating data from popular kinase assays like Kinase-Glo® and ADP-Glo®.

Objective: To determine if PCP-M1 directly inhibits the luciferase reporter enzyme.

Materials:

  • Kinase-Glo® or ADP-Glo® Reagent (contains luciferase)

  • ATP or ADP standard solution

  • Assay buffer (used in your primary kinase assay)

  • PCP-M1 stock solution and serial dilutions

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Prepare ATP/ADP Solutions: Prepare a solution of ATP (for Kinase-Glo®) or ADP (for ADP-Glo®) in assay buffer at a concentration that yields a signal in the mid-to-high range of your luminometer's linear response. This concentration should be determined in a preliminary titration experiment.

  • Compound Plating: Add your vehicle control (e.g., DMSO) and serial dilutions of PCP-M1 to the wells of the microplate.

  • Initiate Reaction: Add the prepared ATP or ADP solution to all wells. Crucially, no kinase enzyme is added to these reactions.

  • Add Detection Reagent: Add the Kinase-Glo® or ADP-Glo® reagent to all wells according to the manufacturer's protocol. This reagent contains the luciferase enzyme.

  • Incubate: Incubate the plate at room temperature for the time specified by the manufacturer (typically 10-30 minutes) to allow the luminescent signal to stabilize.

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% signal). If PCP-M1 causes a dose-dependent decrease in the luminescent signal, it is directly inhibiting the luciferase enzyme, and your primary kinase assay results may be unreliable.

Distinguishing Direct vs. Indirect Effects

It is critical to understand that not all downstream pathway changes are due to direct off-target binding. An inhibitor can have indirect effects that are still a consequence of on-target activity.

Effects_Diagram cluster_A On-Target Effects cluster_B Off-Target Effects A Inhibitor X (PCP-M1) B Kinase 1 (Intended Target) A->B Direct Inhibition C Substrate 1 B->C Phosphorylation D Kinase 2 B->D Indirect On-Target Effect (via Substrate 1) C->D Positive Regulation E Downstream Signaling D->E Signaling Cascade F Inhibitor X (PCP-M1) G Kinase 6 (Unintended Target) F->G Direct Off-Target Effect H Substrate 6 G->H Phosphorylation I Unrelated Signaling Pathway H->I

Caption: Differentiating direct, indirect, and off-target effects.[6]

  • Direct On-Target Effect: PCP-M1 inhibits its intended target, Kinase 1.

  • Indirect On-Target Effect: The inhibition of Kinase 1 prevents the phosphorylation of Substrate 1. Because Substrate 1 is a positive regulator of Kinase 2, the activity of Kinase 2 is also reduced. This is an indirect effect, but it is still a consequence of hitting the intended target.

  • Direct Off-Target Effect: PCP-M1 also binds to and directly inhibits an unrelated kinase, Kinase 6, modulating a completely different pathway. This is a true off-target liability that can confound experimental interpretation.

References
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovan, D., & Pelly, I. (2013). A broad-spectrum screen of a library of clinical kinase inhibitors. Nature Biotechnology, 31(3), 211-214. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 17, 2026, from [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7(5), 391-397. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A chemical genetics approach to selective inhibition of kinases. Nature Chemical Biology, 4(11), 691-699. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 17, 2026, from [Link]

  • Krosl, G. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 123-140. [Link]

  • Lochmann, T. L., & Bisserier, M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2677-2688. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 17, 2026, from [Link]

  • Médard, G., Bantscheff, M., & Kuster, B. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Goldstein, D. M., Fabbro, D., & Gray, N. S. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 12(3), 328-335. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Proceedings of the National Academy of Sciences, 108(12), 4796-4801. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 17, 2026, from [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 6. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Image]. Retrieved January 17, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 17, 2026, from [Link]

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved January 17, 2026, from [Link]

  • El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., Hamad, M. S., Anbar, M., & Abdel-Maksoud, M. S. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(21), 6439. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 17, 2026, from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved January 17, 2026, from [Link]

  • Li, D., Zhang, Y., He, X., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(9), 1541-1550. [Link]

  • Nielsen, M. K., Juhl, M., Jørgensen, P. T., & Kristensen, J. L. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(15), 11475-11488. [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2135-2153. [Link]

Sources

"4-Methoxy-1H-pyrrolo[2,3-c]pyridine" stability in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing 4-Methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in typical cell culture environments. Ensuring the structural integrity and consistent concentration of your small molecule inhibitor is paramount for generating reproducible and reliable experimental data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of this compound in experimental settings.

Q1: What are the primary stability concerns for a heterocyclic compound like this compound in aqueous cell culture media?

A1: The stability of any small molecule in a complex aqueous environment like cell culture media is a critical factor for experimental success.[1] For this compound, a nitrogen-containing heterocyclic aromatic compound, the main potential degradation pathways include:

  • Hydrolysis: The methoxy group (-OCH₃) or other susceptible bonds on the pyrrolopyridine core could be subject to hydrolysis, especially under non-neutral pH conditions. Studies on related pyrrolopyridine derivatives have demonstrated that the ring system can be susceptible to cleavage under alkaline conditions (pH 10.5).[2][3] Cell culture media is typically buffered to a physiological pH of 7.2-7.4, but cellular metabolic activity can cause local pH shifts.[4]

  • Oxidation: The electron-rich pyrrole and pyridine rings can be susceptible to oxidation. Components in the media, such as riboflavin, can generate reactive oxygen species (ROS) upon exposure to light, which can degrade sensitive compounds.[5] Furthermore, certain media components like ferric ions can potentially catalyze oxidative reactions.[6]

  • Photodegradation: Aromatic nitrogen-containing heterocycles are often sensitive to ultraviolet (UV) radiation.[7][8][9] Exposure to ambient laboratory light, especially for prolonged periods, can lead to photodegradation. Studies on related N-heterocycles like pyridine and pyrimidine show they can photolyse rapidly upon UV exposure.[7][8][9]

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage of stock solutions are crucial to maintain the compound's integrity.[1]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[10] Its aprotic nature minimizes the risk of hydrolysis. Ensure you are using anhydrous, high-purity DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture medium. The final concentration of DMSO in the media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Storage Conditions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

Q3: What specific components in standard cell culture media could interact with or degrade my compound?

A3: Cell culture media is a complex mixture of salts, amino acids, vitamins, glucose, and often serum, any of which could potentially affect compound stability.[4][11][12]

  • Serum Proteins: If you are using serum-containing media (e.g., with Fetal Bovine Serum - FBS), albumin and other proteins can bind to small molecules. This binding can affect the free concentration of your compound and potentially shield it from degradation, but it can also be a source of variability.

  • Amino Acids: Certain amino acids, like L-glutamine, are known to be unstable in liquid media, and their degradation can alter the media's chemical properties over time.[13] While a direct reaction is unlikely, these changes can influence the overall stability of the culture environment. Cysteine has also been identified as a component that can impact the stability of solution drug products.[6]

  • Vitamins and Buffers: Components like riboflavin are light-sensitive and can act as photosensitizers, generating ROS that may degrade your compound.[5] Bicarbonate buffer systems, essential for maintaining pH, can also influence the stability of certain media components.[14]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during experiments.

Q4: I'm observing a decrease in my compound's biological activity over the duration of a multi-day experiment. What could be the cause?

A4: A time-dependent loss of activity strongly suggests compound instability in the culture conditions. The primary suspects are hydrolysis, oxidation, or adsorption to plasticware.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: First, rule out degradation of your stock solution. Use an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm the purity and concentration of your stock.

  • Perform a Stability Study: Incubate this compound in your complete cell culture medium (without cells) under standard culture conditions (37°C, 5% CO₂). Collect samples at different time points (e.g., 0, 8, 24, 48, 72 hours) and analyze them by HPLC to quantify the remaining parent compound.

  • Consider Adsorption: Small molecules can adsorb to the surface of plastic culture plates or flasks.[15] This reduces the effective concentration available to the cells. To test for this, perform the stability study as above but also include a step to extract any compound that may have adhered to the plasticware.

Q5: My experiment is showing unexpected cytotoxicity or off-target effects. Could this be related to a degradation product?

A5: Yes, this is a distinct possibility. Degradation products may have different biological activities than the parent compound, potentially leading to unforeseen cytotoxicity or pharmacology. For instance, the hydrolysis of the pyrrolopyridinedione ring in related compounds generates an isonicotinic acid derivative with a completely different chemical structure.[2][3]

Troubleshooting Steps:

  • Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC with UV or Mass Spectrometry (MS) detection, to look for the appearance of new peaks in your incubated media samples over time.

  • "Age" Your Media: Prepare a batch of media containing your compound and incubate it under culture conditions for the full duration of your experiment (e.g., 72 hours). Use this "aged" media to treat fresh cells and compare the results to cells treated with freshly prepared media. A difference in cellular response would strongly suggest that a degradation product is responsible for the unexpected effects.

Q6: I see a precipitate forming in my cell culture medium after adding my compound. What should I do?

A6: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous medium.[1] This is a critical issue as the actual concentration of the dissolved, active compound is unknown.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your media is not too low, as it aids in solubility. However, balance this with potential solvent toxicity.

  • Reduce Final Compound Concentration: The most straightforward solution is to lower the working concentration of your compound.

  • Use Serum: If using serum-free media, consider whether your experimental design allows for the addition of serum. Serum proteins can help solubilize hydrophobic compounds.

  • Pre-warm the Media: Before adding the DMSO stock, ensure your cell culture medium is warmed to 37°C. Add the stock solution dropwise while gently swirling the media to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Data & Protocols
Table 1: Factors Influencing Stability of this compound in Cell Culture
FactorPotential ImpactMitigation Strategy
pH Hydrolysis of the methoxy group or ring cleavage at non-neutral pH.[2][3]Maintain a stable physiological pH (7.2-7.4) using a robust buffering system (e.g., HEPES in addition to bicarbonate).[4][12]
Light Exposure Photodegradation of the N-heterocyclic aromatic core.[7][8][9]Work with the compound in subdued light. Protect media containing the compound from light by wrapping flasks/plates in foil. Use phenol red-free media for fluorescence-based assays to avoid interference.[4]
Reactive Species Oxidation by ROS generated from media components like riboflavin or by cellular metabolism.[5]Minimize light exposure to the media. If experimentally permissible, consider adding a stable antioxidant to the media.
Serum Proteins Binding to albumin can alter free concentration and bioavailability.Be consistent with the lot and percentage of serum used. For quantitative studies, consider measuring protein binding.
Temperature Increased temperature (37°C) accelerates chemical degradation reactions.While incubation at 37°C is necessary for cells, minimize the time media containing the compound is held at this temperature before use. Prepare fresh for each experiment.
Diagram 1: Troubleshooting Workflow for Compound Instability

Below is a logical workflow to diagnose and address issues related to the stability of this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Stability Assessment cluster_3 Resolution A Unexpected Result (e.g., Loss of Activity, Cytotoxicity) B 1. Confirm Stock Solution Integrity (HPLC) A->B C 2. Review Handling Procedures (Light, Temp, Aliquoting) B->C D 3. Incubate Compound in Media (No Cells, 37°C) C->D E 4. Analyze Samples Over Time (HPLC-UV/MS) D->E F Is Parent Compound >90% Remaining? E->F G Issue is likely not compound stability. Investigate other variables. F->G Yes H Compound is Unstable. - Prepare fresh for each use. - Reduce experiment duration. - Modify media formulation. F->H No I Identify Degradants (LC-MS) and test their biological activity. H->I

Caption: A step-by-step workflow for troubleshooting experimental issues potentially caused by compound instability.

Protocol 1: Assessing Compound Stability in Cell Culture Media by HPLC-UV

This protocol provides a framework for quantitatively assessing the stability of this compound.

Objective: To determine the percentage of the parent compound remaining after incubation in complete cell culture medium over a typical experimental time course.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (the same used in your experiments)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid or trifluoroacetic acid (HPLC grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking the Medium: Warm the complete cell culture medium to 37°C. Spike the medium with the compound stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments (e.g., 0.1%). Mix thoroughly.

  • Time Point Zero (T=0): Immediately after mixing, remove a 1 mL aliquot of the spiked medium. This is your T=0 sample. Store it at -80°C until analysis.

  • Incubation: Place the flask or plate containing the remaining spiked medium in a 37°C, 5% CO₂ incubator. Ensure it is protected from light.

  • Subsequent Time Points: At your desired time points (e.g., 8, 24, 48, 72 hours), remove another 1 mL aliquot and immediately freeze it at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples.

    • To precipitate proteins that can foul the HPLC column, add 2 volumes of ice-cold acetonitrile to each 1 volume of media sample (e.g., 400 µL acetonitrile to 200 µL sample).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Develop a suitable HPLC method to resolve the parent compound from any potential degradation products. A gradient method using a C18 column with a mobile phase of water (with 0.1% acid) and acetonitrile is a good starting point.

    • Set the UV detector to a wavelength where the compound has maximum absorbance (determine this by running a UV scan of the pure compound).

    • Inject all samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining at each time point (T=x) relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Interpretation: A loss of >10-15% of the parent compound over the course of the experiment suggests that stability is a significant issue that needs to be addressed.

References
  • Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 461(1), 231-238. [Link]

  • Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. National Taiwan Normal University Scholar. [Link]

  • Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. [Link]

  • Bitesize Bio. (2022). Cell Culture Medium: 6 Critical Components to Include. [Link]

  • Drug Development and Delivery. (2014). Addressing Variability in Dry Powder Mammalian Cell Culture Media. [Link]

  • Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. [Link]

  • ResearchGate. (2015). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. [Link]

  • PubMed. (2015). Factors that determine stability of highly concentrated chemically defined production media. [Link]

  • Sobiak, S., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]

  • National Center for Biotechnology Information. (2020). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. PubMed Central. [Link]

  • LABOAO. (2023). Common Reagents In Cell Culture. [Link]

  • Captivate Bio. (n.d.). Breaking Down Cell Culture Media. [Link]

  • ResearchGate. (2015). Cell culture media impact on drug product solution stability. [Link]

  • PubMed. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. [Link]

  • National Center for Biotechnology Information. (2018). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PubMed Central. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS? [Link]

  • Taylor & Francis Online. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]

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  • ResearchGate. (2024). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. [Link]

  • National Center for Biotechnology Information. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. [Link]

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Technical Support Center: Troubleshooting Unexpected Results with 4-Methoxy-1H-pyrrolo[2,3-c]pyridine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Methoxy-1H-pyrrolo[2,3-c]pyridine and its analogs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding unexpected outcomes in cellular assays. As specialists in small molecule behavior, we understand that even the most well-designed experiments can yield surprising data. Our goal is to equip you with the scientific rationale and practical steps to diagnose, understand, and resolve these anomalies, ensuring the integrity and progression of your research.

The pyrrolopyridine scaffold is a cornerstone for a diverse range of biologically active compounds, including potent kinase inhibitors and cytotoxic agents.[1][2] Derivatives have shown promise in targeting critical signaling pathways implicated in cancer and inflammatory diseases.[3][4][5] However, the journey from a promising compound to a validated biological tool is often paved with confounding variables. This guide will walk you through a logical diagnostic workflow, from simple experimental checks to complex biological investigations.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues with Potency and Efficacy

Question 1: We observe a much weaker or no effect of this compound in our cell viability assay (e.g., MTT, CellTiter-Glo®) than anticipated from literature on similar compounds. What are the primary causes?

Answer:

This is a common issue when transitioning a compound into a new cellular context. The discrepancy can often be traced back to three main areas: Compound Integrity and Handling, Assay Interference, or Cell-Specific Factors.

A. Compound Integrity and Handling:

  • Solubility: The methoxy and pyrrolo-pyridine moieties confer a specific polarity. Poor solubility in aqueous cell culture media is a primary suspect. If the compound precipitates, its effective concentration is significantly lower than the nominal concentration.

    • Troubleshooting:

      • Visual Inspection: Before adding to cells, visually inspect the diluted compound in media (at the highest concentration) under a microscope for precipitates.

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically ≤0.5%).[6]

      • Stock Concentration: Prepare high-concentration stock solutions in an appropriate solvent like 100% DMSO. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Purity and Stability: Verify the purity of your compound batch. Impurities can either be inert, reducing the effective concentration, or have confounding biological activities. Degradation over time or under specific storage/experimental conditions is also a possibility.

    • Troubleshooting:

      • QC Check: Request a Certificate of Analysis (CoA) from the supplier or perform an independent purity assessment (e.g., HPLC-MS).

      • Fresh Preparations: Always use freshly prepared dilutions from a validated stock for critical experiments.

B. Assay Interference:

  • MTT Assay: Compounds that are reducing agents can directly reduce the MTT tetrazolium salt, leading to a false signal of cell viability. Conversely, some compounds can interfere with formazan crystal solubilization.

  • ATP-based Assays (e.g., CellTiter-Glo®): If your compound directly inhibits luciferase or interacts with ATP, it can artificially inflate or decrease the luminescence signal, masking the true effect on cell viability.

    • Troubleshooting:

      • Run a Cell-Free Control: Add the compound to media without cells and perform the assay. A significant signal change indicates direct interference with assay reagents.

      • Use an Orthogonal Assay: Confirm viability results with a method based on a different principle, such as measuring protease activity (e.g., CellTiter-Fluor™) or membrane integrity (e.g., LDH release or trypan blue exclusion).

C. Cell-Specific Factors:

  • Target Expression: The intended molecular target of this compound (e.g., a specific kinase) may be expressed at very low levels or be absent in your chosen cell line.

  • Drug Efflux Pumps: Your cell line may express high levels of multidrug resistance transporters (e.g., P-glycoprotein/MDR1) that actively pump the compound out of the cell.

    • Troubleshooting:

      • Target Validation: Confirm target expression at the protein level (Western Blot, Flow Cytometry) or mRNA level (RT-qPCR).

      • Efflux Pump Inhibition: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) to see if potency is restored.

Question 2: We are seeing an unexpectedly high level of cytotoxicity at low concentrations, far more potent than expected. How should we investigate this?

Answer:

Extreme potency can be as confounding as a lack of it. This often points towards either a non-specific cytotoxic mechanism or an exquisitely sensitive pathway in your specific cell model.

A. Aggregation-Based Cytotoxicity:

  • Mechanism: Many small molecules, particularly those with planar aromatic structures, can form colloidal aggregates at higher concentrations in aqueous solutions. These aggregates can non-specifically sequester proteins or disrupt cell membranes, leading to cytotoxicity that is independent of the intended target.

    • Troubleshooting:

      • Detergent Test: Re-run the assay in the presence of a low, non-toxic concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the high potency is due to aggregation, the detergent will disrupt the colloids and the IC50 should shift to a higher value.

      • Dynamic Light Scattering (DLS): For a more rigorous biophysical assessment, DLS can be used to detect the formation of aggregates in your assay buffer at various compound concentrations.

B. Off-Target Effects:

  • The pyrrolopyridine scaffold is known to bind to the ATP pocket of numerous kinases.[3][7] Your compound may be potently inhibiting a critical "housekeeping" kinase that is essential for cell survival, an effect unrelated to your primary target of interest.

    • Troubleshooting:

      • Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-targets. Several commercial services offer this.

      • Competitive Assays: If you know the intended target, perform a target engagement assay. For example, if the target is a kinase, assess the phosphorylation of its direct downstream substrate via Western Blot. If you see cytotoxicity at concentrations where the target is not inhibited, it strongly suggests an off-target mechanism.

C. Induction of Apoptosis or Necrosis:

  • Some pyrrolopyridine derivatives have been shown to induce apoptosis.[3][4] This can be a very potent effect.

    • Troubleshooting:

      • Apoptosis Assays: Measure markers of apoptosis, such as Caspase-3/7 activation, PARP cleavage (Western Blot), or Annexin V/PI staining (Flow Cytometry).[8]

      • Time-Course Analysis: A rapid onset of cell death (e.g., within 1-4 hours) might suggest necrosis, while a more delayed response (e.g., 12-48 hours) is more characteristic of apoptosis.

Category 2: Issues with Reproducibility and Data Quality

Question 3: Our dose-response curve for this compound is not sigmoidal (e.g., it's biphasic or has a very shallow slope). What does this mean?

Answer:

A non-standard dose-response curve is a clear indicator of complex biological or chemical activity.

  • Biphasic (U-shaped) Curve: This often indicates two competing mechanisms. For example, at low concentrations, the compound might inhibit its primary target, leading to a desired anti-proliferative effect. At higher concentrations, it could engage a secondary target that counteracts the first effect or triggers a pro-survival pathway.

  • Shallow Slope (Low Hill Slope): A shallow curve suggests low cooperativity, potential involvement of multiple targets with different affinities, or assay artifacts. It can also indicate that the compound is not reaching equilibrium during the assay incubation period.

    • Troubleshooting Workflow:

      • Check for Artifacts: Rule out solubility issues and assay interference as described in Question 1.

      • Vary Incubation Time: Run the assay at different time points (e.g., 24h, 48h, 72h). A shallow slope might become steeper with longer incubation if the compound is slow-acting.

      • Hypothesize Multiple Targets: A biphasic curve is a strong indicator of polypharmacology. Use target prediction tools or broad-panel screening to identify potential secondary targets.

      • Validate with Orthogonal Assays: Use a secondary assay that measures a more specific endpoint than proliferation (e.g., inhibition of target phosphorylation) to see if a more standard sigmoidal curve is obtained for the primary mechanism.

Technical Protocols & Workflows

Protocol 1: Validating On-Target Activity in Cells

This protocol describes a general workflow to confirm that the observed cellular phenotype is due to the inhibition of the intended kinase target.

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and driving a downstream signal (e.g., proliferation).

  • Stimulation (if necessary): If the kinase is activated by an external ligand (e.g., a growth factor), serum-starve the cells for 4-16 hours, then pre-treat with this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 5-30 minutes) to induce robust phosphorylation of the downstream substrate.

  • Cell Lysis: Immediately wash cells with cold PBS and lyse with an appropriate buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis:

    • Probe one membrane with an antibody specific to the phosphorylated form of the downstream substrate (e.g., p-ERK if targeting MEK).

    • Probe a second membrane (or strip and re-probe the first) with an antibody for the total amount of the downstream substrate to ensure equal protein loading.

    • Expected Result: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal, confirms on-target activity.

Workflow Diagram: Troubleshooting Unexpected Cytotoxicity

This diagram outlines the decision-making process when encountering unexpected results.

G cluster_start Initial Observation cluster_compound Compound & Assay Integrity cluster_biology Biological Mechanism cluster_conclusion Conclusion Start Unexpected Result (e.g., High Cytotoxicity) Solubility Check Solubility & Precipitation Start->Solubility Step 1 Purity Verify Purity (HPLC-MS) Solubility->Purity Assay_Interference Run Cell-Free Assay Control Purity->Assay_Interference Aggregation Test with Detergent (e.g., 0.01% Triton X-100) Assay_Interference->Aggregation If Integrity OK Conclusion1 Result is an Artifact Assay_Interference->Conclusion1 If Interference Detected Off_Target Kinase Panel Screen Apoptosis Measure Caspase 3/7 or Annexin V/PI Off_Target->Apoptosis Conclusion3 Potent Off-Target Mechanism Off_Target->Conclusion3 If New Potent Target Found Aggregation->Off_Target Conclusion2 Non-Specific Cytotoxicity (e.g., Aggregation) Aggregation->Conclusion2 If Detergent Rescues Effect

Caption: A logical workflow for diagnosing unexpected cellular assay results.

Data Summary Table

The following table summarizes potential targets and reported activities for the broader class of pyrrolopyridine compounds, which can help inform hypotheses for off-target effects of this compound.

Compound Class/DerivativeReported Target/ActivityCellular Effects ReportedRepresentative IC50 Range
1H-pyrrolo[2,3-b]pyridine derivs.Fibroblast Growth Factor Receptor (FGFR)[4][7]Inhibition of proliferation, induction of apoptosis, reduced migration[3][4][7]7 nM - 712 nM (enzymatic)
1H-pyrrolo[3,2-c]pyridine derivs.FMS Kinase (CSF-1R)[5]Antiproliferative in ovarian, prostate, breast cancer cells[5]0.15 µM - 1.78 µM (cellular)
1H-pyrrolo[3,2-c]pyridine derivs.Tubulin Polymerization InhibitorG2/M phase cell cycle arrest, apoptosis[9]0.12 µM - 0.21 µM (cellular)
1H-pyrrolo[3,4-c]pyridine derivs.Analgesic and Sedative Activity[10]Reduced locomotor activity[10]Not Applicable
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridineAntipsychotic and Anxiolytic PotentialMechanism not fully elucidatedNot Reported

References

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]

  • Górska, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available from: [Link]

  • PubChem. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Available from: [Link]

  • Górska, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Górska, M., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. Available from: [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • El-Sayed, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Andersen, R. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available from: [Link]

  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Shevyrev, A. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Górska, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • O'Hagan, S., et al. (2016). Promises and Pitfalls of High-Throughput Biological Assays. PubMed. Available from: [Link]

  • Abdel-Aziz, A. A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Medicinal Chemistry. Available from: [Link]

  • Langer, A. (2021). Developing and Validating Assays for Small-Molecule Biomarkers. Available from: [Link]

  • AccScience Publishing. (2023). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Available from: [Link]

  • Abdel-Aziz, A. A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Bentham Science. Available from: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). Available from: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Marin Biologic Laboratories. (2023). Design and Validate a GMP Cell Based Assay. Available from: [Link]

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"4-Methoxy-1H-pyrrolo[2,3-c]pyridine" optimizing reaction conditions for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry, often referred to as 4-methoxy-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this valuable compound and its derivatives. Our focus is on troubleshooting and optimizing reaction conditions to ensure robust and reproducible outcomes.

Overview of Primary Synthetic Strategies

The synthesis of 4-methoxy-7-azaindole can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, scale, and the desired substitution patterns on the core. The two most prevalent strategies involve either late-stage functionalization of the pre-formed 7-azaindole core or building the pyrrole ring onto a pre-functionalized pyridine.

Synthetic_Strategies Figure 1. High-Level Synthetic Pathways to 4-Methoxy-7-Azaindole cluster_0 Route A: Post-Cyclization Functionalization cluster_1 Route B: Pre-Functionalization & Cyclization cluster_2 Route C: Activated Nucleophilic Substitution A1 7-Azaindole A2 N-Oxide-7-Azaindole A1->A2 Oxidation A3 4-Halo-7-Azaindole A2->A3 Halogenation (e.g., POCl3) A4 4-Methoxy-7-Azaindole A3->A4 Nucleophilic Substitution (e.g., NaOMe) B1 Substituted 2-Aminopyridine B3 4-Methoxy-7-Azaindole B1->B3 Annulation/ Cyclization B2 Functionalized Pyrrole Precursor B2->B3 C1 4-Chloro-7-Azaindole C2 N-Protected-4-Chloro- 7-Azaindole (e.g., SEM) C1->C2 N-Protection C3 N-Protected-4-Methoxy- 7-Azaindole C2->C3 SNAr with MeOH (Activated) C4 4-Methoxy-7-Azaindole C3->C4 Deprotection

Figure 1. High-Level Synthetic Pathways to 4-Methoxy-7-Azaindole

Route A is often preferred for its straightforward approach from commercially available 7-azaindole.[1] Route C represents a powerful alternative, leveraging N-protection to activate the C4 position towards nucleophilic attack.[2][3] Route B is more convergent and can be advantageous for creating diverse analogs if the appropriately substituted pyridine starting materials are accessible.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most direct starting material for synthesizing this compound?

A: The most common and direct commercially available starting material is 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) itself. A well-documented route proceeds by N-oxidation of the pyridine ring, followed by halogenation at the C4 position, and subsequent nucleophilic displacement of the halide with a methoxide source.[1]

Q2: Why is a protecting group on the pyrrole nitrogen often required?

A: The pyrrole N-H proton is acidic and can interfere with many reaction conditions, particularly those involving strong bases or organometallic reagents (e.g., lithiation, Grignard, or certain cross-coupling reactions).[5] Protection prevents unwanted deprotonation. Furthermore, certain N-substituents, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, can serve a dual role by also activating the pyridine ring, specifically the C4 position, for nucleophilic aromatic substitution (SNAr).[2][3] This activation facilitates the introduction of nucleophiles like methanol under milder conditions.

Q3: Which nitrogen protecting group is best for 7-azaindole functionalization?

A: The choice is highly dependent on the subsequent reaction steps.

  • Tosyl (Ts) or Benzenesulfonyl: These are robust, electron-withdrawing groups suitable for directing metallation or stabilizing intermediates. However, their removal often requires harsh basic conditions, which can be a limitation.[6][7]

  • SEM (2-(trimethylsilyl)ethoxy)methyl): This group is particularly advantageous for SNAr reactions at C4, as it activates the position electronically.[3] Its removal is typically achieved under acidic conditions (e.g., TFA) or with fluoride sources, but can be challenging and lead to side products if not optimized.[8]

  • Boc (tert-Butoxycarbonyl): While common, it can be labile under both acidic and some basic conditions, limiting its utility in more demanding transformations.

For the specific synthesis of 4-methoxy-7-azaindole via SNAr on a 4-halo precursor, the SEM group is highly recommended due to its activating effect.[2][3]

Q4: What are the main challenges in selectively introducing a methoxy group at the C4 position?

A: The primary challenge is the inherent reactivity of the 7-azaindole ring. The electron-rich pyrrole ring is susceptible to electrophilic attack, typically at C3.[3] The pyridine ring is electron-deficient, but the C4 position is not inherently the most reactive site for nucleophilic attack without activation. Key challenges include:

  • Low Reactivity: The 4-position on an unprotected or non-activated 7-azaindole is resistant to direct nucleophilic substitution.

  • Regioselectivity: Direct functionalization can lead to mixtures of isomers. The N-oxide strategy overcomes this by directing subsequent halogenation specifically to the C4 and C6 positions.[1]

  • Harsh Conditions: Forcing a direct reaction without an activating group may require high temperatures and strong bases, leading to decomposition and low yields.

Troubleshooting Guide: Optimizing Reaction Conditions

This section addresses specific problems that may arise during the synthesis of 4-methoxy-7-azaindole, organized by key reaction type.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

Q: My SNAr reaction of 4-chloro-7-azaindole with sodium methoxide is giving low yield and significant starting material recovery, even at high temperatures. What is happening and how can I fix it?

A: This is a classic issue of insufficient electrophilic activation at the C4 position of the pyridine ring. The electron-donating character of the fused pyrrole ring deactivates the pyridine ring towards nucleophilic attack compared to pyridine itself.

Causality: The lone pair of the pyrrole nitrogen increases electron density throughout the bicyclic system, making the C4 carbon less electrophilic and thus less susceptible to attack by a nucleophile like methoxide.

Troubleshooting & Optimization:

  • Activate the Ring with an N-Protecting Group: The most effective solution is to install an electron-withdrawing or activating protecting group on the pyrrole nitrogen. The SEM group is ideal for this purpose.[2][3] It activates the C4 position, allowing the reaction to proceed under much milder conditions.

  • Optimize Base and Solvent: Ensure your sodium methoxide is anhydrous. Using a polar aprotic solvent like DMF or DMSO can help solubilize the reagents and accelerate the reaction, but be mindful of potential side reactions at very high temperatures.

  • Consider Microwave Irradiation: For unactivated substrates, microwave heating can sometimes provide the necessary energy to drive the reaction to completion in shorter times, potentially minimizing degradation.

Data Summary: Comparison of Methoxylation Conditions

ParameterStandard SNAr (Unactivated)SEM-Activated SNArExpected Outcome
Substrate 4-Chloro-1H-pyrrolo[2,3-c]pyridine4-Chloro-1-SEM-pyrrolo[2,3-c]pyridine
Reagent Sodium Methoxide (NaOMe)Methanol (MeOH) / Base (e.g., K₂CO₃, t-BuOK)SEM-activation allows use of weaker nucleophiles.
Temperature >110 °C, often with poor conversion[1]25 °C to 80 °C[3]Drastically reduced reaction temperature.
Time 12-24 hours1-5 hoursShorter reaction times.
Yield Low to moderate (<40%)High (>80%)[3]Significant improvement in yield and purity.
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions

Q: I am attempting a Suzuki-Miyaura coupling to build a C4-aryl-7-azaindole backbone before methoxylation, but the reaction is sluggish and I observe significant protodeboronation of my boronic acid. How can I improve this?

A: This problem is common when working with nitrogen-containing heterocycles, which can act as ligands and inhibit the palladium catalyst.[9] Protodeboronation is often exacerbated by the presence of water and the specific base used.

Causality: The pyridine nitrogen can coordinate to the palladium center, disrupting the catalytic cycle. The choice of ligand is critical to create a bulky, electron-rich palladium complex that favors the desired oxidative addition and reductive elimination steps over catalyst inhibition.

Suzuki_Troubleshooting Figure 2. Decision Workflow for a Failed Suzuki Coupling start Low Yield in Suzuki Coupling q1 Is the Catalyst/Ligand System Optimal? start->q1 a1 Switch to Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos). Use a pre-catalyst (e.g., XPhos Pd G2/G3). q1->a1 No q2 Is the Base/Solvent Combination Correct? q1->q2 Yes a1->q2 a2 Use anhydrous K₂CO₃ or K₃PO₄. Avoid strong hydroxides. Use anhydrous solvents (Dioxane, Toluene). q2->a2 No q3 Are Reagents High Purity? q2->q3 Yes a2->q3 a3 Recrystallize boronic acid. Ensure halide partner is pure. Degas solvent thoroughly. q3->a3 No success Problem Resolved q3->success Yes a3->success

Figure 2. Decision Workflow for a Failed Suzuki Coupling

Troubleshooting & Optimization:

  • Ligand Selection: Standard ligands like PPh₃ are often insufficient. Use modern, electron-rich, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos .[8] These ligands promote the reductive elimination step and stabilize the active Pd(0) species. Using a pre-formed catalyst (e.g., XPhos Pd G2) can also improve consistency.[10]

  • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[11] Avoid strong bases like NaOH or KOH, which can accelerate protodeboronation, especially in the presence of water.

  • Solvent and Atmosphere: Ensure strictly anhydrous and deoxygenated conditions. Degas your solvent (e.g., dioxane, toluene, or DMF) thoroughly with argon or nitrogen. The presence of oxygen can deactivate the Pd(0) catalyst.

Scenario 3: Deprotection

Q: I successfully synthesized N-SEM-4-methoxy-7-azaindole, but the SEM deprotection with TFA is messy and gives a low yield of my final product. What are the alternative methods?

A: This is a known and significant challenge. The cleavage of the SEM group releases formaldehyde, which can react with the electron-rich azaindole core, leading to dimerization, trimerization, or the formation of complex side products.[8]

Causality: The N-H free 7-azaindole product is highly nucleophilic. The formaldehyde generated in situ is an electrophile, leading to an undesired Mannich-type reaction or other condensations on the pyrrole ring.

Troubleshooting & Optimization:

  • Include a Scavenger: When using acidic conditions (e.g., neat TFA or HCl in dioxane), add a scavenger to trap the liberated formaldehyde. Common scavengers include 1,3-dimethoxybenzene or phloroglucinol .

  • Fluoride-Based Cleavage: A milder alternative is to use a fluoride source. Tetrabutylammonium fluoride (TBAF) in THF is a standard choice. This method avoids the generation of strong acid and can often provide cleaner reactions, although it may require heating.

  • Magnesium Bromide (MgBr₂): Treatment with MgBr₂ etherate in a solvent like dichloromethane can effectively cleave the SEM group under non-acidic conditions, which can be beneficial for acid-sensitive substrates.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.

Protocol 1: Synthesis of this compound via the N-Oxide Route[1]

Step A: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent such as THF.

  • Cool the solution to 5-15 °C in an ice bath.

  • Add 30% hydrogen peroxide (1.2 eq) dropwise, maintaining the internal temperature.

  • Stir the reaction at this temperature for 2-5 hours, monitoring by TLC until starting material is consumed.

  • Upon completion, carefully quench any excess peroxide and proceed with aqueous workup and extraction to isolate the N-oxide-7-azaindole.

Step B: Chlorination of N-Oxide-7-Azaindole

  • Dissolve the N-oxide-7-azaindole (1.0 eq) in acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane. The primary product is 4-chloro-7-azaindole.

Step C: Methoxylation of 4-Chloro-7-Azaindole

  • Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF or methanol.

  • Add sodium methoxide (2.0-3.0 eq), either as a solid or as a solution in methanol.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: SEM-Activated Synthesis and Deprotection[3][8]

Step A: SEM-Protection of 4-Chloro-7-Azaindole

  • To a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Stir for 30 minutes, then add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.

  • Quench with water, extract the product, and purify by chromatography.

Step B: SEM-Activated Methoxylation

  • Dissolve the SEM-protected 4-chloro-7-azaindole (1.0 eq) in anhydrous methanol.

  • Add a base such as potassium tert-butoxide (1.5 eq).

  • Stir the reaction at a temperature between room temperature and 65 °C for 1-5 hours.

  • Monitor by TLC/LC-MS. Upon completion, remove the solvent, perform an aqueous workup, and extract the product.

Step C: SEM Deprotection

  • Dissolve the SEM-protected 4-methoxy-7-azaindole (1.0 eq) in dichloromethane.

  • Add a scavenger such as 1,3-dimethoxybenzene (2.0 eq).

  • Cool to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq).

  • Stir at 0 °C to room temperature for 1-3 hours.

  • Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the product, dry the organic layer, and purify by column chromatography to obtain the final product.

References

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20). (2019). [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 47(33). (2016). [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(9), 10483-10517. (2012). [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme. (2019). [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. (2023). [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713. (2015). [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(4), 391-417. (2001). [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Organic Chemistry Frontiers, 9(8), 2189-2195. (2022). [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(10), 2736-2746. (2020). [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(8), 1101-1104. (2000). [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 438. (2024). [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (2008). [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5178. (2020). [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(29), 9221-9223. (2008). [Link]

  • Synthesis of Azaindoles. Journal of the Chinese Chemical Society, 59(4), 439-449. (2012). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][12]-thiazepin-3(2H)-one. Arkivoc, 2007(14), 209-215. (2007). [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(20), 4698. (2024). [Link]

  • Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Molecules, 29(21), 4880. (2024). [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5166-5178. (2012). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1876. (2004). [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2004(5), 133-142. (2004). [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. (2006). [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. (2019). [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(34), 7933-7943. (2019). [Link]

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Technical Support Center: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 4-methoxy-6-azaindole. This valuable scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its synthesis is often plagued by challenges related to the electronic properties of the fused pyridine ring, leading to byproduct formation and purification difficulties.[3][4]

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues and provides field-proven troubleshooting strategies to help you minimize byproducts and maximize yield.

Section 1: Troubleshooting Common Synthetic Routes

The optimal route to this compound depends on available starting materials and scale. Below, we address the most common challenges associated with two primary synthetic strategies.

Route A: The Fischer Indole Synthesis Approach

The Fischer synthesis is a classic method for forming indole rings. However, its application to azaindoles is notoriously challenging due to the electron-deficient nature of the pyridine ring, which can impede the key[5][5]-sigmatropic rearrangement step.[3][6]

Q1: My Fischer indole synthesis is failing or giving very low yields. What is the primary cause?

A: The most common culprit is the reduced nucleophilicity of the pyridylhydrazine precursor. The nitrogen atom in the pyridine ring withdraws electron density, making the key acid-catalyzed cyclization more difficult than for standard indoles.[3] This often requires more forceful conditions, which can paradoxically destroy the product.

  • Inappropriate Acid Catalyst: Catalyst choice is critical. A weak acid may not be sufficient to promote the rearrangement, while an acid that is too strong can lead to starting material degradation.[3]

    • Solution: Systematically screen a panel of both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Milder Lewis acids are often preferred to minimize side reactions involving the pyridine nitrogen.[3]

  • Electron-Donating Group Effects: While the methoxy group is electron-donating and should favor the reaction, its position can lead to unexpected outcomes. In some cases, methoxy-substituted phenylhydrazones have been observed to undergo abnormal cyclizations or even substitution reactions with the acid's counter-ion (e.g., chloride).[7]

Q2: The reaction mixture is turning into a dark, intractable tar. How can I prevent this?

A: Tar formation is a clear sign of product and/or starting material decomposition, typically caused by excessively harsh reaction conditions.[3]

  • Solution: Employ the mildest effective acid catalyst at the lowest possible temperature that allows for conversion. Using a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) can provide more precise temperature control than lower-boiling solvents like ethanol or acetic acid. It is crucial to monitor the reaction closely by TLC or LC-MS and halt it as soon as the starting material is consumed to prevent over-reaction and decomposition.[3]

Q3: I'm observing a mixture of regioisomers. How can I improve selectivity?

A: Regioisomer formation is a classic byproduct issue when using an unsymmetrical ketone in the Fischer synthesis.[3] The choice of acid and solvent can influence the product ratio by affecting the stability of the intermediate enamine tautomers.

  • Solution: Screening different acid catalysts and reaction conditions is the first step. If selectivity remains poor, the most effective solution is often to redesign the synthesis to use a symmetrical ketone or an aldehyde, if the target structure permits.

Caption: Troubleshooting flowchart for the Fischer Azaindole Synthesis.
Route B: Palladium-Catalyzed Cross-Coupling

A more modern and often more reliable approach involves building the scaffold first and then installing the methoxy group via cross-coupling, or coupling precursors to build the ring system. The Buchwald-Hartwig amination/etherification is a powerful tool for this.[5][8][9]

Q4: My Buchwald-Hartwig reaction to install the methoxy group has stalled with low conversion. What should I try?

A: Low conversion is a common issue and usually points to problems with the catalytic cycle.[8]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.

    • Solution: Use a modern, well-defined palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are often more reliable than older systems like Pd(OAc)₂ as they cleanly generate the active catalyst.[8]

  • Inappropriate Ligand: The ligand is crucial for stabilizing the catalyst and promoting reductive elimination.

    • Solution: For C-O bond formation, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. A ligand screening is highly recommended to find the optimal choice for your specific substrate.[8]

  • Incorrect Base: The base is critical, but an incompatible choice can kill the reaction.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be necessary, possibly requiring a higher reaction temperature.[8]

Q5: I'm seeing significant amounts of hydrodehalogenation (replacement of my halide with -H) and homocoupling byproducts. How can I minimize these?

A: These side reactions compete with the desired cross-coupling and are promoted by certain conditions.

  • Hydrodehalogenation: Often arises from β-hydride elimination from alkoxide bases or from trace water.

    • Solution: Ensure strictly anhydrous and degassed solvents and reagents. Using a base less prone to β-hydride elimination, such as K₃PO₄ or Cs₂CO₃, can help.

  • Homocoupling: Dimerization of the aryl halide or the coupling partner.

    • Solution: This can be caused by excessive catalyst loading or high temperatures. Optimizing these parameters by running a design of experiments (DoE) can often identify conditions that favor the desired reaction pathway.[5][8]

Synthetic RouteCommon ByproductPotential Cause(s)Mitigation Strategy
Fischer Synthesis Tar / Decomposition ProductsExcessively high temperature; highly concentrated strong acid.[3]Use the mildest effective acid and lowest possible temperature; monitor reaction closely.[3]
RegioisomersUse of an unsymmetrical ketone.[3]Screen acids/solvents to influence tautomer equilibrium; use a symmetrical ketone if possible.
Buchwald-Hartwig Hydrodehalogenation ProductInactive catalyst; presence of water or other proton sources.[8]Use high-purity reagents, anhydrous/degassed solvents, and a reliable precatalyst.
Homocoupling DimersHigh catalyst loading; non-optimal temperature.[8]Optimize catalyst loading and reaction temperature.
General Isomeric ImpuritiesSide reactions during synthesis.Employ multi-step purification: recrystallization followed by chromatography or HPLC.[10]
Section 2: Purification Troubleshooting

The basic nitrogen on the pyridine ring of this compound can make purification challenging.

Q6: My product streaks badly on a silica gel column, leading to poor separation and low recovery. Why is this happening?

A: The basic nitrogen atom on your azaindole interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes tailing and sometimes irreversible binding.

  • Solution 1 (Recommended): Deactivate the silica gel. Prepare a slurry of silica in your starting eluent (e.g., 5% ethyl acetate in hexanes) and add 1% triethylamine (TEA) or ammonia in methanol. Let it equilibrate before packing the column. Run the column with an eluent containing a small amount (0.5-1%) of the basic modifier.[10]

  • Solution 2: Switch the stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[10]

Q7: After column chromatography, my NMR still shows persistent impurities. What are they and how can I remove them?

A: These are likely co-eluting impurities with very similar polarity to your product.

  • Unreacted Starting Materials: Review the work-up procedure. An aqueous wash at the appropriate pH can often remove residual acidic or basic reagents before chromatography.[10]

  • Isomeric Byproducts: If the synthesis produced isomers, they can be notoriously difficult to separate. High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column, may be required for effective separation.[10]

  • Residual Solvents: Peaks from solvents like ethyl acetate, dichloromethane, or hexanes are common. Consult an NMR solvent impurity chart to identify them. Drying the sample under high vacuum for an extended period can help.[10]

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and dry it to a free-flowing powder. This "dry loading" technique prevents band broadening.

  • Column Preparation:

    • Select an appropriate column size (aim for a silica gel mass of 50-100 times the crude material mass).

    • Prepare a slurry of silica gel in your non-polar eluent (e.g., Hexanes).

    • Crucially, add 1% triethylamine (v/v) to the slurry and the mobile phase solvents.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 100% Hexanes + 1% TEA) and gradually increase the polarity by adding ethyl acetate or methanol (e.g., gradient from 0% to 30% EtOAc in Hexanes, all containing 1% TEA).

  • Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions. Co-evaporate with a solvent like DCM or methanol several times to help remove the residual triethylamine. Dry thoroughly under high vacuum.

References
  • Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. (n.d.). Benchchem.
  • Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (n.d.). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • Janke, J., Ehlers, P., Villinger, A., & Langer, P. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central, National Institutes of Health.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][11]-thiazepin-3(2H). (n.d.). National Institutes of Health. Retrieved January 17, 2026, from

  • Why Do Some Fischer Indolizations Fail? (n.d.). PubMed Central, National Institutes of Health.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Institutes of Health.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Ukrainian Chemical Journal.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal.

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"4-Methoxy-1H-pyrrolo[2,3-c]pyridine" inconsistent experimental outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges and inconsistent outcomes during the synthesis, purification, and handling of this 6-azaindole scaffold. My goal is to provide field-proven insights and logical troubleshooting strategies grounded in established chemical principles.

The this compound core, like other azaindoles, presents a unique set of chemical properties due to the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring.[1][2] This electronic dichotomy governs its reactivity and can be the source of many experimental inconsistencies. This guide addresses the most common issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I getting low to no yield in my synthesis of the this compound core?

Low yields are the most common complaint and can originate from multiple points in the synthetic sequence. The optimal troubleshooting strategy depends on your chosen synthetic route.

Answer: The synthesis of the pyrrolo[2,3-c]pyridine core can be approached in several ways, each with its own pitfalls.[3] Let's break down the common issues by reaction type.

Scenario A: You are using a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a pre-existing halo-pyridine or halo-pyrrolopyridine scaffold.

This is a frequent strategy for installing either the methoxy group or other aryl/amino substituents.

  • Potential Cause 1: Catalyst Poisoning. The nitrogen atoms in the pyridine and pyrrole rings are Lewis basic and can coordinate to the palladium (or copper) catalyst center. This coordination can inhibit the catalytic cycle, leading to low or no product formation. This is a well-documented challenge in the chemistry of azaindoles.[4]

  • Troubleshooting Suggestion:

    • Ligand Choice is Critical: Standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands (Buchwald ligands) such as RuPhos, XPhos, or SPhos. These ligands promote the desired reductive elimination step and are less susceptible to displacement by the heterocyclic substrate.[5]

    • Protecting Group Strategy: The pyrrole N-H is acidic and can interfere with reactions requiring a strong base. Protecting the pyrrole nitrogen with a group like benzenesulfonyl (Bs) or 2-(trimethylsilyl)ethoxymethyl (SEM) can block its coordination to the metal and improve yields, although this adds extra steps to the synthesis.[5][6]

    • Choice of Base and Solvent: Ensure you are using an appropriate base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) and strictly anhydrous, de-gassed solvents (e.g., 1,4-dioxane, toluene, DMF).[7] Oxygen can oxidatively degrade the Pd(0) catalyst.

Scenario B: You are attempting a classical heterocyclic synthesis (e.g., Bartoli or a related cyclization).

These methods build the pyrrole ring onto a pre-functionalized pyridine.

  • Potential Cause 2: Poor Regioselectivity or Failed Cyclization. The Bartoli reaction, which involves reacting a nitro-pyridine with a vinyl Grignard reagent, is a powerful method for creating 7-azaindoles.[3] However, the success of the subsequent reductive cyclization of the intermediate enamine can be highly dependent on the substrate and reaction conditions.

  • Troubleshooting Suggestion:

    • Check Precursor Purity: The starting 3-nitro-4-substituted pyridine must be pure. Impurities can interfere with the sensitive Grignard addition.

    • Optimize Reductive Cyclization: The final step often involves reduction (e.g., with Fe/AcOH, H₂/Pd-C). If this step fails, consider alternative reductive methods. A two-step approach involving the formation of an enamine followed by reductive cyclization can sometimes offer higher yields than a one-pot Bartoli reaction.[3]

The following diagram outlines a decision-making workflow for troubleshooting low-yield syntheses.

start Low or No Product Yield Detected crude_analysis Analyze Crude Reaction Mixture (LCMS, ¹H NMR) start->crude_analysis sm_present Starting Material Unchanged? crude_analysis->sm_present Check for... complex_mix Complex Mixture of Products? crude_analysis->complex_mix degradation Degradation/Tar Formation? crude_analysis->degradation optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst Loading) sm_present->optimize_conditions Yes side_reactions Identify Side Products (e.g., Dimerization, Reduction) Re-evaluate Reagent Stoichiometry complex_mix->side_reactions Yes check_stability Assess Substrate/Product Stability Use Degassed Solvents Run Under Inert Atmosphere (N₂/Ar) degradation->check_stability Yes optimize_conditions->start Re-run Experiment side_reactions->start Re-run Experiment check_stability->start Re-run Experiment

Caption: Troubleshooting workflow for low-yield reactions.

FAQ 2: My purified this compound looks impure by NMR or LC-MS. What are the likely contaminants?

Even after seemingly successful purification, persistent impurities can plague azaindole compounds.

Answer: Contamination can arise from co-eluting byproducts, residual metals from a cross-coupling reaction, or degradation on the purification media.

  • Potential Cause 1: Co-eluting Isomers or Byproducts. The synthesis of substituted pyridines can sometimes yield small quantities of positional isomers that have very similar polarities to the desired product, making them difficult to separate by standard silica gel chromatography.[8] Dimerization of starting materials or products can also occur.[9]

  • Potential Cause 2: Residual Palladium. If you used a palladium-catalyzed reaction, trace amounts of palladium can remain coordinated to your product, which can interfere with downstream applications and spectroscopic analysis. This often manifests as line broadening in NMR spectra.

  • Potential Cause 3: Degradation on Silica Gel. The N-H proton of the pyrrole ring is weakly acidic, and the pyridine nitrogen is basic. This amphoteric nature can lead to strong interactions with the acidic surface of standard silica gel, causing streaking on TLC, poor recovery from columns, and in some cases, degradation.[8]

Observed ProblemPotential CauseSuggested Solution
Broad peaks in ¹H NMR Residual paramagnetic metals (e.g., Pd, Cu).Stir the product solution with a metal scavenger (e.g., QuadraSil®, SiliaMetS®) and re-filter. An aqueous wash with EDTA or ammonium hydroxide during workup can also help.
Persistent side-peak in LC-MS with similar M+H Isomeric impurity.Try a different stationary phase for chromatography (e.g., C18 reverse-phase HPLC). If separation is still difficult, recrystallization is often the best method to obtain high purity material.[8]
Product streaks on TLC plate; low recovery from column Compound interaction with acidic silica.Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine or ammonia. Alternatively, use a different stationary phase like neutral or basic alumina.[8]
Appearance of new, unexpected signals after workup/purification Decomposition.Azaindoles can be sensitive to strong acids or bases used during workup. Ensure aqueous washes are performed with dilute solutions and minimize contact time. Store the purified compound under an inert atmosphere, protected from light.
FAQ 3: I am attempting a Pictet-Spengler reaction to build a fused ring system onto the pyrrole, but it's failing. Why?

The Pictet-Spengler reaction is a powerful C-C bond-forming reaction, but its success is highly dependent on the nucleophilicity of the aromatic ring.[10]

Answer: The classic Pictet-Spengler reaction involves the acid-catalyzed cyclization of a tryptamine equivalent onto an aldehyde or ketone.[11] While the pyrrole ring of the azaindole is nucleophilic, its reactivity is modulated by the fused, electron-withdrawing pyridine ring.

  • Potential Cause 1: Insufficient Nucleophilicity. The pyrrole ring in the 6-azaindole scaffold is less nucleophilic than that of a standard indole due to the electron-withdrawing effect of the adjacent pyridine nitrogen. This can make the key electrophilic aromatic substitution step sluggish or fail entirely under standard conditions (e.g., mild acid, room temperature).[10][11]

  • Troubleshooting Suggestion:

    • Harsher Conditions: Unlike tryptamines which often react under physiological pH, less nucleophilic substrates may require stronger acids (e.g., trifluoroacetic acid, HCl) and elevated temperatures to drive the reaction.[12]

    • Increase Electrophilicity: The driving force is the electrophilicity of the iminium ion intermediate.[10] Instead of relying on simple acid catalysis, you can pre-form an imine and then acylate it to generate a much more reactive N-acyliminium ion. This intermediate is a powerful electrophile and can cyclize onto even moderately activated aromatic rings under milder conditions.[13]

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization Amine Pyrrolo-ethylamine Derivative Imine Intermediate Imine Amine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium Acid Catalyst (H⁺) or Acylation Cyclization Electrophilic Attack by Pyrrole Ring Iminium->Cyclization Product Final Fused Product Cyclization->Product Rearomatization

Caption: Simplified workflow of the Pictet-Spengler reaction.

Standardized Experimental Protocols

To ensure reproducibility, here are baseline protocols for common transformations.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies used for related azaindole scaffolds.[5][7]

  • Setup: To an oven-dried reaction vial, add the halo-pyrrolopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (potentially deactivated with 1% Et₃N) or by recrystallization.

Protocol 2: Column Chromatography Purification

This protocol incorporates best practices for purifying nitrogen-containing heterocycles.[8]

  • Slurry Preparation: Prepare the silica gel slurry in the initial, low-polarity eluent (e.g., 100% hexanes or dichloromethane). To minimize potential acidity issues, add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the loading solvent. If solubility is low, use a stronger solvent but keep the volume small. Adsorb the dissolved sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading).

  • Elution: Begin elution with a low-polarity solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate or methanol. A slow, shallow gradient often provides the best separation for closely-eluting impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.

By understanding the underlying chemical principles of the this compound scaffold and employing these systematic troubleshooting strategies, researchers can more efficiently overcome common experimental hurdles and achieve more consistent, reliable outcomes.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Tidén, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(12), 3241. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][15]-thiazepin-3(2H)-one. (2025). Sci-Hub. Available at: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21469-21481. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • National Institutes of Health, PubChem. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. Available at: [Link]

  • Kolos, N. N., & Zhuravel, I. O. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • National Institutes of Health, PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

  • National Institutes of Health, PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Available at: [Link]

  • National Institutes of Health, PubMed Central. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • National Institutes of Health, PubMed Central. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • Digital CSIC. (n.d.). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR spectral interpretation. This guide is designed for researchers, chemists, and drug development professionals working with substituted heteroaromatic compounds, specifically focusing on 4-Methoxy-1H-pyrrolo[2,3-c]pyridine (also known as 4-Methoxy-7-azaindole). Here, we address common challenges and provide troubleshooting workflows in a practical question-and-answer format to facilitate accurate structure elucidation and confirmation.

Structure and Numbering Convention

Before delving into spectral problems, it is crucial to establish a clear and consistent numbering system for the molecule. All subsequent discussions will refer to the IUPAC numbering convention for the 1H-pyrrolo[2,3-c]pyridine core as illustrated below.

Figure 1. IUPAC Numbering for this compound.

Predicted Spectral Data

Based on data from similar 7-azaindole structures, the following table summarizes the expected chemical shifts and coupling constants. Use this as a baseline for your own analysis.[1]

Position Proton (¹H) Data Carbon (¹³C) Data Key HMBC / NOESY Correlations
N1-H ~11-12 ppm (broad s, DMSO-d₆)-H2, H3
H2 ~7.4-7.6 ppm (d, J ≈ 3.2 Hz)~125-128 ppmC3, C3a, C7a
H3 ~6.5-6.7 ppm (d, J ≈ 3.2 Hz)~100-103 ppmC2, C3a, C4, C7a
-OCH₃ ~4.0-4.2 ppm (s)~55-58 ppmC4, H5 (NOESY)
H5 ~6.8-7.0 ppm (d, J ≈ 5.5 Hz)~110-115 ppmC4, C6, C7
H6 ~7.9-8.1 ppm (d, J ≈ 5.5 Hz)~145-148 ppmC4, C5, C7a
C3a -~120-125 ppm-
C4 -~158-162 ppm-
C7a -~148-152 ppm-

Frequently Asked Questions & Troubleshooting Guides

Question 1: The N-H proton signal is extremely broad or has disappeared entirely. Is my sample degrading?

Answer: This is a very common and expected phenomenon for N-H protons in pyrrole and indole-like systems; it does not typically indicate sample degradation. The primary cause is chemical exchange.

Causality & Explanation: The proton on the pyrrole nitrogen (N1-H) is acidic and can exchange with other acidic protons, most notably residual water in the NMR solvent (e.g., CDCl₃) or with deuterated solvents that have exchangeable deuterium atoms (like D₂O or Methanol-d₄).[2] This exchange occurs on a timescale that is intermediate relative to the NMR experiment, leading to significant line broadening. In some cases, the exchange is so rapid that the signal broadens into the baseline and becomes undetectable.

Troubleshooting Protocol:

  • Solvent Choice: If you are using CDCl₃, try acquiring the spectrum in a non-exchangeable, hydrogen-bond-accepting solvent like DMSO-d₆. In DMSO, the N-H proton's exchange rate is slowed considerably, typically resulting in a sharper, more defined singlet between 11 and 12 ppm.[3]

  • D₂O Shake: To definitively confirm the identity of an N-H or O-H peak, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H spectrum. If the peak is an exchangeable proton, it will be replaced by deuterium and disappear from the spectrum.[2]

  • Low Temperature: Cooling the sample can sometimes slow the exchange rate enough to sharpen the signal, although this is often less practical than a solvent change.

Question 2: How can I definitively confirm the methoxy group is at the C4 position and not C5 or C6?

Answer: This is a critical question of isomer identification that cannot be resolved with ¹H or ¹³C NMR alone. You must use 2D NMR experiments that reveal through-space or through-bond correlations, specifically NOESY (or ROESY) and HMBC.

Causality & Explanation:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects J-coupling correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). The protons of the methoxy group (-OCH₃) will show a ³J correlation to the carbon they are attached to (C4).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The methoxy protons at C4 will be in close spatial proximity to the proton at C5 (H5). A cross-peak between the -OCH₃ signal and the H5 signal is definitive proof of the 4-methoxy substitution pattern.[4][5]

Experimental Workflow for Isomer Confirmation:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity cluster_assign Assignment & Confirmation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C & DEPT-135 H1_NMR->C13_NMR Initial Data HMBC Run ¹H-¹³C HMBC C13_NMR->HMBC NOESY Run ¹H-¹H NOESY C13_NMR->NOESY Assign_C4 Observe OCH₃ → C4 (³J correlation) HMBC->Assign_C4 Assign_H5 Observe OCH₃ ↔ H5 (NOE cross-peak) NOESY->Assign_H5 Confirm Structure Confirmed Assign_C4->Confirm Assign_H5->Confirm

Figure 2. Workflow for confirming the 4-methoxy position.

Step-by-Step Protocol:

  • Acquire Standard Spectra: Obtain high-quality ¹H, ¹³C, and DEPT-135 spectra.

  • Run HMBC: Set up a standard gradient-selected HMBC experiment. Process the data and look for a cross-peak connecting the sharp singlet of the methoxy protons (~4.1 ppm) to the quaternary carbon signal in the ~160 ppm region. This carbon is C4.

  • Run NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms. Process the data and carefully look for a cross-peak between the methoxy proton singlet and one of the aromatic doublets. This doublet corresponds to H5. The presence of this correlation provides unambiguous evidence for the 4-methoxy substitution.[5]

Question 3: I am struggling to assign the aromatic protons H2, H3, H5, and H6. They are close together. What is the logical approach?

Answer: Assigning the protons on the bicyclic ring system requires a systematic approach combining knowledge of electronic effects with 2D correlation spectroscopy (COSY, HSQC, and HMBC).

Causality & Explanation:

  • Chemical Shift Trends: The pyrrole ring protons (H2, H3) are typically in a different region than the pyridine ring protons (H5, H6) due to differing electron densities. H3 is often the most upfield (shielded) aromatic proton. H6 is often the most downfield (deshielded) due to the influence of the adjacent ring nitrogen (N7).[6][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through three bonds, ³J_HH). You will see a cross-peak between H2 and H3, and another between H5 and H6. This separates the signals into two distinct spin systems: the pyrrole system and the pyridine system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It helps assign the protonated carbons.

  • ¹H-¹³C HMBC: This is the final key. By looking at the 2- and 3-bond correlations from an already assigned proton, you can definitively assign the quaternary carbons and confirm the entire molecular framework.

Systematic Assignment Workflow:

G Start Start with ¹H Spectrum COSY Run ¹H-¹H COSY Start->COSY SpinSystems Identify two spin systems: (H2-H3) and (H5-H6) COSY->SpinSystems HSQC Run ¹H-¹³C HSQC SpinSystems->HSQC AssignCH Assign protonated carbons (C2, C3, C5, C6) HSQC->AssignCH HMBC Run ¹H-¹³C HMBC AssignCH->HMBC FinalAssign Use HMBC correlations from H3, H5, H6 to assign quaternary carbons (C3a, C4, C7a) HMBC->FinalAssign Done Complete Assignment FinalAssign->Done

Figure 3. Logical workflow for complete proton and carbon assignment.

Key HMBC Correlations to Look For:

  • From H3 (upfield doublet): Expect strong correlations to C2, C3a, and C4. The correlation to C4 is particularly useful.

  • From H5 (doublet near OMe): Expect correlations to C4, C6, and C7a.

  • From H6 (downfield doublet): Expect correlations to C4, C5, and C7a.

By building these connectivity maps, you can assign every atom in the molecule with a high degree of confidence.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry archives.
  • ChemicalBook. (n.d.). 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine(1445993-85-0) 1H NMR.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester Chemistry Department.
  • University of Ottawa. (n.d.). Nitrogen NMR.
  • ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
  • CymitQuimica. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 4-methoxy-.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • PubMed. (2006). Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines. Magn Reson Chem.
  • ResearchGate. (n.d.). Key correlations in the 2D NOESY (blue), ¹H‐¹³C HMQC (red) and ¹H‐¹³C...
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry archives.
  • BLDpharm. (n.d.). 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • University of Potsdam. (n.d.). Chemical shifts.
  • Michigan State University Chemistry. (n.d.). Proton NMR Table.
  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8...

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Validation & Comparative

"4-Methoxy-1H-pyrrolo[2,3-c]pyridine" vs other pyrrolopyridine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine (GSK2334470) and Other Pyrrolopyridine-Based Kinase Inhibitors

A Senior Application Scientist's Guide to PDK1 Inhibition

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of this compound, a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), against other relevant kinase inhibitors. Our focus is on providing objective, data-driven comparisons and the experimental methodologies required to validate these findings.

Introduction: The Significance of the Pyrrolopyridine Scaffold and PDK1

The pyrrolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its unique electronic properties and structural rigidity make it an ideal framework for designing potent and selective kinase inhibitors.

One of the critical targets in oncology and metabolic disease research is 3-phosphoinositide-dependent protein kinase-1 (PDK1). As a master regulator within the AGC kinase family, PDK1 is a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in human cancers.[1][2][3] PDK1 phosphorylates and activates a cohort of downstream kinases, including AKT, S6K, SGK, and RSK, thereby promoting cell survival, proliferation, and growth.[2][4] Consequently, the development of small-molecule inhibitors targeting PDK1 is a highly pursued therapeutic strategy.

This guide will focus on this compound, also known as GSK2334470, a well-characterized and highly selective PDK1 inhibitor. We will dissect its performance and compare it with other inhibitors to provide a clear perspective on its utility in research and drug discovery.

Part 1: A Deep Dive into this compound (GSK2334470)

GSK2334470 is a potent, ATP-competitive inhibitor of PDK1.[5] Its efficacy and specificity have made it a valuable tool for elucidating the complex roles of PDK1 signaling.

Mechanism of Action

GSK2334470 exerts its inhibitory effect by binding to the ATP-binding pocket of the PDK1 kinase domain. This action prevents the phosphorylation and subsequent activation of PDK1's downstream substrates. A key event in the PI3K/AKT pathway is the PDK1-mediated phosphorylation of the T-loop residue of AKT (specifically Threonine 308), a critical step for AKT activation. GSK2334470 directly blocks this event, leading to the suppression of the entire downstream signaling cascade.[1][5][6]

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PDK1 in this critical signaling pathway and the point of intervention for GSK2334470.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (T308) GSK3 GSK3β AKT->GSK3 FOXO FOXO AKT->FOXO mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Proliferation Cell Proliferation & Survival GSK3->Proliferation FOXO->Proliferation S6K S6K mTORC1->S6K S6K->Proliferation Inhibitor GSK2334470 (this compound) Inhibitor->PDK1

Caption: PI3K/AKT signaling pathway with PDK1 as a key node.

Potency and Selectivity

The defining characteristics of a high-quality chemical probe are its potency and selectivity. GSK2334470 excels in both regards.

  • Potency: In cell-free enzymatic assays, GSK2334470 inhibits PDK1 with an IC50 of approximately 10 nM.[1][6][7][8][9][10][11] Some studies have even reported sub-nanomolar potency (IC50 = 0.5 nM).[5]

  • Selectivity: GSK2334470 exhibits remarkable selectivity. It has been screened against large panels of kinases (up to 280) and shows little to no inhibition of other kinases, including 13 of the most closely related AGC-family kinases, at concentrations up to 500-fold higher than its PDK1 IC50.[1][5][7][12] This high degree of selectivity is crucial as it minimizes off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of PDK1.

Cellular and In Vivo Activity

Translating biochemical potency into cellular and in vivo efficacy is a critical step. GSK2334470 effectively suppresses PDK1 signaling in various cellular contexts.

  • In PC-3 prostate cancer cells, it inhibits the phosphorylation of AKT at Threonine 308 (T308) with an IC50 of 113 nM and the phosphorylation of the downstream PDK1 substrate RSK at Serine 221 (S221) with an IC50 of 293 nM.[5][6]

  • It demonstrates modest antiproliferative activity in the low micromolar range across a broad panel of cancer cell lines, with notable sub-micromolar activity against specific acute myeloid leukemia (AML) subtypes.[5]

  • In mouse xenograft models, administration of GSK2334470 leads to a significant reduction in the phosphorylation of AKT (T308) and RSK (S221) in tumor tissues, confirming its target engagement in a whole-animal model.[5]

Part 2: Comparative Analysis Against Other PDK1 Inhibitors

While GSK2334470 is a leading example of a pyrrolopyridine-based PDK1 inhibitor, a comprehensive evaluation requires comparison with other compounds targeting PDK1. Data on other potent and selective PDK1 inhibitors from the pyrrolopyridine class is limited in the public domain. Therefore, to provide a meaningful comparison, we will benchmark GSK2334470 against potent inhibitors from different chemical scaffolds.

InhibitorChemical ScaffoldPDK1 IC50 (nM)Cellular p-AKT (T308) IC50 (nM)Selectivity Notes
GSK2334470 Pyrrolopyridine ~10 113 (PC-3 cells) Highly selective against >280 kinases. [5][6]
BX-795 Pyrrolopyrimidine6>1000Also a potent inhibitor of TBK1/IKKε.
BX-912 Diaminopyrimidine12160 (PC-3 cells)Selective against a panel of 29 kinases.
MP7 Bisindolylmaleimide350~5000Non-selective; also inhibits PKC, GSK3β.

This table is a synthesis of data from multiple sources for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

This comparison highlights the superior selectivity profile of GSK2334470. While compounds like BX-795 show high potency, their polypharmacology (inhibition of multiple kinases) can complicate the interpretation of experimental results. For studies aiming to specifically dissect the role of PDK1, the high selectivity of GSK2334470 is a distinct advantage.

Part 3: Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, all claims about an inhibitor's performance must be backed by robust experimental data. Below are detailed protocols for key assays used to characterize PDK1 inhibitors.

Protocol 1: In Vitro PDK1 Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified PDK1. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14]

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Step1 1. Prepare Reagents: - PDK1 Enzyme - Substrate (e.g., KTFC-p70S6K) - ATP - Test Compound (e.g., GSK2334470) Start->Step1 Step2 2. Add Inhibitor & Enzyme to 384-well plate Step1->Step2 Step3 3. Initiate Reaction Add Substrate/ATP Mix Step2->Step3 Step4 4. Incubate (e.g., 60 min at RT) Step3->Step4 Step5 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Step4->Step5 Step6 6. Incubate (e.g., 40 min at RT) Step5->Step6 Step7 7. Detect ADP Add Kinase Detection Reagent Step6->Step7 Step8 8. Incubate & Read (e.g., 30 min at RT) Measure Luminescence Step7->Step8 End End: Calculate % Inhibition & IC50 Step8->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[13]

    • Dilute recombinant human PDK1 enzyme in Kinase Buffer to the desired concentration (e.g., 2 ng/µL).

    • Prepare a substrate/ATP mix in Kinase Buffer. The concentrations should be at or near the Kₘ for the enzyme (e.g., 10 µM ATP and 0.2 µg/µL AKTtide substrate).

    • Perform a serial dilution of GSK2334470 in DMSO, then dilute in Kinase Buffer to the final desired concentrations (e.g., from 1 µM to 0.01 nM). Include a DMSO-only control.

  • Assay Execution (384-well plate format):

    • Add 1 µL of the diluted inhibitor or DMSO control to the appropriate wells.

    • Add 2 µL of the diluted PDK1 enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

  • Reaction and Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This will also deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Phospho-AKT (Thr308) Assay (ELISA-based)

This protocol measures the ability of an inhibitor to block PDK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, AKT.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC-3 or HEK-293) in a 96-well culture plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activation.

    • Pre-treat the cells with various concentrations of GSK2334470 (or other inhibitors) for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the PI3K/AKT pathway by adding a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-20 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes with gentle agitation.

    • Centrifuge the plate to pellet cell debris and collect the supernatant (lysate).

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for phospho-AKT (Thr308).

    • Coat the ELISA plate with a capture antibody for total AKT.

    • Add cell lysates to the wells and incubate to allow the capture antibody to bind to AKT.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated Threonine 308 on AKT. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the wells again.

    • Add the HRP substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-AKT signal to the total AKT signal (from a parallel ELISA or Western blot) to account for differences in cell number.

    • Calculate the percentage of inhibition of AKT phosphorylation for each inhibitor concentration relative to the stimulated, untreated control.

    • Determine the IC50 value as described in the previous protocol.

Conclusion

This compound (GSK2334470) stands out as a premier research tool for investigating PDK1 signaling. Its combination of high potency and exceptional selectivity provides a level of precision that is essential for deconvoluting complex biological pathways. While other potent PDK1 inhibitors exist, they often come with the caveat of off-target activities, which can confound data interpretation. For researchers requiring a specific and reliable probe to interrogate the function of PDK1, GSK2334470 represents the gold standard. The experimental protocols provided herein offer a validated framework for characterizing this and other inhibitors, ensuring the generation of high-quality, reproducible data.

References

  • Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. PubMed Central. [Link]

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  • Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1. American Association for Cancer Research. [Link]

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The Rise of the Pyrrolopyridine Scaffold: A Comparative Guide to 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Analogs and Clinical FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a well-validated, critical oncogenic driver in a diverse range of human cancers. Its aberrant activation, through mechanisms such as gene amplification, chromosomal translocations, or activating mutations, fuels tumor cell proliferation, survival, and angiogenesis. This has established the FGFR family of receptor tyrosine kinases as a high-priority target for therapeutic intervention. Consequently, a number of small-molecule inhibitors have reached clinical approval, fundamentally changing the treatment paradigm for patients with FGFR-altered malignancies.

This guide provides a technical comparison of an emerging, promising chemical class—pyrrolopyridine derivatives—against clinically established FGFR inhibitors. While direct public data on "4-Methoxy-1H-pyrrolo[2,3-c]pyridine" is nascent, we will use potent, published analogs from the closely related 1H-pyrrolo[2,3-b]pyridine scaffold as a scientifically-grounded surrogate to evaluate the potential of this chemical family.[1][2][3] This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the competitive landscape and future direction of FGFR-targeted therapies.

The FGFR Signaling Axis: A Central Hub for Oncogenesis

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), dimerize and auto-phosphorylate their intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] The constitutive activation of these pathways due to genetic alterations bypasses normal cellular checkpoints, leading to uncontrolled growth and tumor progression.[2][3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_downstream Cellular Outcomes FGF FGF Ligand FGFR FGFR Dimer Tyrosine Kinase Domain (ATP-binding) FGF->FGFR:f0 Binding FRS2 FRS2 FGFR:f1->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT FRS2->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT->Survival Inhibitor ATP-Competitive FGFR Inhibitor Inhibitor->FGFR:f1 Inhibition

Caption: The FGFR signaling pathway and the site of action for ATP-competitive inhibitors.

Comparative Inhibitor Potency and Selectivity

The therapeutic success of an FGFR inhibitor is dictated by its potency against the target kinases and its selectivity over other kinases to minimize off-target toxicity. Here, we compare a highly potent 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , against four FDA-approved FGFR inhibitors.[1][2][3]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Key Selectivity NotesStatus
Pyrrolo[2,3-b]pyridine (4h) 7925712Highly potent against FGFR1-3 with significant selectivity over FGFR4.[1][2][3]Preclinical
Pemigatinib 0.40.5130Potent and selective for FGFR1-3 over FGFR4.[4][5][6]FDA Approved
Infigratinib 1.111.5~60ATP-competitive inhibitor selective for FGFR1-3.[4][7][8]FDA Approved
Erdafitinib 1.22.53.05.7Potent pan-FGFR inhibitor (FGFR1-4).[4][9]FDA Approved
Futibatinib (TAS-120) 1.81.41.63.7Irreversible (covalent) pan-FGFR inhibitor.[10][11][12]FDA Approved

Note: IC50 values are compiled from multiple sources and may vary based on specific assay conditions. This table provides a representative comparison of potency.

Foundational Methodologies for Inhibitor Characterization

Objective comparison requires standardized, robust assays. The following protocols represent the gold standard for evaluating novel FGFR inhibitors, ensuring that data is both reproducible and translatable.

Biochemical Kinase Assay: Measuring Direct Target Inhibition

Causality: This is the first and most crucial experiment. It isolates the inhibitor and the kinase domain to quantify the direct interaction and determine potency (IC50) in a clean, cell-free system. This confirms that the compound engages its intended molecular target.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Reagent Preparation: Serially dilute the test compound (e.g., pyrrolopyridine analog) and reference inhibitors in DMSO. Prepare a kinase reaction buffer containing recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

  • Plate Setup: In a low-volume 384-well plate, add 50 nL of the serially diluted compounds.

  • Kinase Reaction: Add the specific FGFR enzyme to each well, followed by a mixture of a biotinylated peptide substrate and ATP to initiate the phosphorylation reaction. Incubate at room temperature for 1-2 hours.

  • Detection: Terminate the reaction by adding an EDTA-containing buffer. Add a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC). Incubate for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Analysis: The ratio of the two emission signals is proportional to the extent of substrate phosphorylation. Plot the signal ratio against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Serially Dilute Test Compounds Reaction_Mix 3. Combine Compound, Enzyme, and Substrate/ATP Compound_Prep->Reaction_Mix Enzyme_Prep 2. Prepare FGFR Enzyme & Substrate/ATP Mix Enzyme_Prep->Reaction_Mix Incubation 4. Incubate to Allow Phosphorylation Reaction_Mix->Incubation Detection_Add 5. Add Eu-Antibody & SA-APC Mix Incubation->Detection_Add Read_Plate 6. Read TR-FRET Signal Detection_Add->Read_Plate IC50_Calc 7. Calculate IC50 Read_Plate->IC50_Calc

Caption: Standard workflow for a TR-FRET biochemical kinase assay.

Cellular Proliferation Assay: Assessing On-Target Effects in a Biological System

Causality: This assay validates that the biochemical potency translates into a functional anti-cancer effect. By using cancer cell lines with known FGFR genetic alterations (i.e., "FGFR-addicted" cells), it confirms that the inhibitor can enter the cell, engage the target, and block the downstream signaling required for proliferation.

Protocol: Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines with documented FGFR alterations (e.g., SNU-16 gastric cancer with FGFR2 amplification) and a control cell line without FGFR dependency.

  • Cell Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of the test compounds and reference inhibitors for 72 hours.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures intracellular ATP levels. Luminescence is directly proportional to the number of viable cells.

  • Data Analysis: Record luminescence on a plate reader. Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to calculate the GI50 (concentration for 50% growth inhibition). Potent activity in FGFR-addicted lines with minimal effect on control lines indicates on-target specificity.

Discussion: The Potential of the Pyrrolopyridine Scaffold

The data for pyrrolopyridine analog 4h demonstrates that this chemical class can achieve nanomolar potency against FGFR1, 2, and 3, rivaling that of approved drugs like Pemigatinib and Infigratinib.[1][2][3] A key potential advantage highlighted by the data is the significant (~30-100 fold) selectivity against FGFR4.[1][2][3] Inhibition of FGFR4 is associated with on-target toxicities like hyperphosphatemia, so a selective FGFR1-3 inhibitor could offer a wider therapeutic window.[4]

Furthermore, the pyrrolopyridine core is a versatile and "ligand-efficient" scaffold, meaning it achieves high potency with a relatively low molecular weight.[2] This is an advantageous property in drug discovery, as it provides ample opportunity for further optimization of pharmacokinetic and pharmacodynamic properties without creating an overly large or complex molecule.

Future development of compounds like this compound will need to focus on:

  • Overcoming Resistance: Assessing activity against known resistance mutations that emerge in patients treated with current inhibitors is critical.[13]

  • Pharmacokinetics: Ensuring the compound has good oral bioavailability, metabolic stability, and a suitable half-life for clinical dosing.

  • In Vivo Efficacy: Demonstrating tumor growth inhibition in animal xenograft models derived from FGFR-dependent human cancers.

Conclusion

The pyrrolopyridine scaffold represents a highly promising avenue for the development of next-generation FGFR inhibitors. As demonstrated by potent analogs, this chemical class can achieve exceptional potency and a desirable selectivity profile, particularly sparing FGFR4. While established inhibitors like Pemigatinib, Infigratinib, Erdafitinib, and the covalent inhibitor Futibatinib have proven clinical benefit, the continuous search for agents with improved safety profiles and activity against resistance mutations is paramount. Through the rigorous application of the standardized biochemical and cellular assays described herein, novel compounds based on the this compound framework can be effectively benchmarked against the current standards of care, paving the way for potentially superior future cancer therapies.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine and Its Isomeric Analogs in Kinase and Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the 4-Methoxy-1H-pyrrolo[2,3-c]pyridine scaffold and its isomeric pyrrolopyridine analogs. By synthesizing findings from various studies, we aim to elucidate the key structural determinants for potent and selective inhibition of various biological targets, primarily focusing on protein kinases and tubulin.

Introduction: The Pyrrolopyridine Scaffold in Drug Discovery

Pyrrolopyridines, also known as azaindoles, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines and indoles allows them to function as effective mimics of endogenous ligands, interacting with a wide array of biological targets. This has led to their exploration as inhibitors of protein kinases, tubulin polymerization, and other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.[1][2] The fusion of a pyrrole ring to a pyridine ring can result in six distinct isomers, each offering a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as varying electronic properties. This isomeric diversity is a key tool for medicinal chemists to fine-tune the pharmacological profile of lead compounds.

While extensive research has been conducted on various pyrrolopyridine isomers, this guide will place a special emphasis on the this compound scaffold. Although direct and comprehensive SAR studies on this specific methoxy-substituted isomer are not extensively documented in single reports, a comparative analysis of its structural analogs provides critical insights into its potential as a bioactive core.

Comparative SAR Analysis of Pyrrolopyridine Isomers

The biological activity of pyrrolopyridine derivatives is profoundly influenced by several factors: the specific pyrrolopyridine isomer, the nature and position of substituents on both the heterocyclic core and any appended aryl rings.

The Influence of the Pyrrolopyridine Core Isomer

The arrangement of the nitrogen atoms in the bicyclic system is a critical determinant of biological activity. Different isomers have been successfully employed as scaffolds for inhibitors of different target classes. For instance:

  • 1H-pyrrolo[2,3-b]pyridine: This isomer, also known as 7-azaindole, has been extensively studied as a kinase inhibitor scaffold.[3][4][5] Derivatives of this core have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[3][5][6][7] The nitrogen at position 7 often acts as a key hydrogen bond acceptor in the hinge region of kinase active sites.

  • 1H-pyrrolo[3,2-c]pyridine: This scaffold has been successfully utilized to develop potent tubulin polymerization inhibitors that bind to the colchicine site.[8][9][10] The orientation of the pyrrole and pyridine rings in this isomer appears to be favorable for interactions within the tubulin heterodimer.

  • 1H-pyrrolo[3,4-c]pyridine: Derivatives of this isomer have been investigated for a range of biological activities, including analgesic and anti-inflammatory effects.[1][2]

The specific focus of this guide, the 1H-pyrrolo[2,3-c]pyridine core, is less explored in the literature compared to its [2,3-b] and [3,2-c] counterparts. However, its structural features suggest it could also serve as a valuable scaffold in drug design.

The Role of the 4-Methoxy Group

The methoxy group at the 4-position of the pyrrolo[2,3-c]pyridine core is expected to significantly influence its electronic properties and steric profile. In related heterocyclic systems, a methoxy substituent has been shown to be crucial for high-affinity interactions.[11] For instance, in a series of pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14-PEX5 protein-protein interaction, a 4-methoxy group on a naphthalene moiety was critical for potent activity.[11] This suggests that the methoxy group on the pyrrolopyridine core could engage in important hydrogen bonding or occupy a specific hydrophobic pocket within a target's active site.

Substituent Effects on Appended Aryl Rings

In many pyrrolopyridine-based inhibitors, an aryl group is attached to the heterocyclic core. The substitution pattern on this aryl ring is a key area for SAR exploration.

  • Electron-Donating vs. Electron-Withdrawing Groups: In a study of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, the introduction of electron-donating groups like -OCH3 on a phenyl ring at the 1-position led to increased antiproliferative activity.[8] Conversely, electron-withdrawing groups tended to decrease activity.

  • Positional Isomerism: The position of substituents on the phenyl ring is also critical. For CDK8 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a 4-methyl substitution on a benzene ring was found to be advantageous.[6] Further substitution at the 3-position with a trifluoromethyl group led to the most potent compound in the series.[6]

The following Graphviz diagram illustrates the general SAR principles for pyrrolopyridine derivatives.

SAR_Summary cluster_core Core Isomerism cluster_substituents Substituent Effects Pyrrolopyridine_Core Pyrrolopyridine Core Activity Biological Activity Pyrrolopyridine_Core->Activity Determines Target Class Substituents Substituents Substituents->Activity Modulates Potency & Selectivity 2,3-b 1H-pyrrolo[2,3-b]pyridine (Kinase Inhibition) 3,2-c 1H-pyrrolo[3,2-c]pyridine (Tubulin Inhibition) 2,3-c 1H-pyrrolo[2,3-c]pyridine (Target of Interest) R1 R1: Methoxy Group at C4 (Potential H-bonding/Hydrophobic Interaction) R2 R2: Aryl Substituents EDG Electron-Donating Groups (e.g., -OCH3) (Often Increase Activity) EDG->R2 EWG Electron-Withdrawing Groups (e.g., -F) (Often Decrease Activity) EWG->R2 Pos Positional Isomerism (e.g., 4-methyl > other positions) Pos->R2

Caption: Key SAR determinants for pyrrolopyridine derivatives.

Comparative Performance Data

The following table summarizes the inhibitory activities of representative pyrrolopyridine derivatives against various biological targets. This data highlights the potency that can be achieved with this scaffold and provides a basis for comparing the effects of different structural modifications.

Compound IDPyrrolopyridine CoreTargetIC50 (nM)Cell Line(s)Reference
10t 1H-pyrrolo[3,2-c]pyridineTubulin120 - 210HeLa, SGC-7901, MCF-7[8]
4h 1H-pyrrolo[2,3-b]pyridineFGFR17-[3][5]
4h 1H-pyrrolo[2,3-b]pyridineFGFR29-[3][5]
4h 1H-pyrrolo[2,3-b]pyridineFGFR325-[3][5]
22 1H-pyrrolo[2,3-b]pyridineCDK8--[6]
41 1H-pyrrolo[2,3-b]pyridineGSK-3β0.22-[7]
46 1H-pyrrolo[2,3-b]pyridineGSK-3β0.26-[7]
54 1H-pyrrolo[2,3-b]pyridineGSK-3β0.24-[7]
11f 1H-pyrrolo[2,3-b]pyridinePDE4B110-[12]

Note: The table presents data for various derivatives to illustrate the potential of the broader pyrrolopyridine class, as specific data for this compound is limited.

Experimental Protocols

To facilitate the evaluation of novel pyrrolopyridine derivatives, we provide a detailed protocol for a standard in vitro assay to determine antiproliferative activity.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is adapted from methodologies reported for the evaluation of pyrrolopyridine derivatives.[8]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

    • Incubate the plates for an additional 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding incubation1 2. Incubate for 24h cell_seeding->incubation1 compound_treatment 3. Add Serial Dilutions of Test Compounds incubation1->compound_treatment incubation2 4. Incubate for 48-72h compound_treatment->incubation2 mtt_addition 5. Add MTT Solution incubation2->mtt_addition incubation3 6. Incubate for 4h mtt_addition->incubation3 formazan_dissolution 7. Dissolve Formazan Crystals in DMSO incubation3->formazan_dissolution read_absorbance 8. Read Absorbance formazan_dissolution->read_absorbance data_analysis 9. Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT-based cell proliferation assay.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a proven platform for the development of potent inhibitors of various therapeutically relevant targets. While the 1H-pyrrolo[2,3-b] and 1H-pyrrolo[3,2-c] isomers have been more extensively explored as kinase and tubulin inhibitors, respectively, the available data allows for logical extrapolation of SAR principles to the this compound core. The methoxy group at the 4-position is likely to play a significant role in target engagement and offers a vector for further optimization.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to directly probe the SAR of this specific scaffold. Systematic modifications of substituents at other positions of the heterocyclic core and on appended aryl rings will be crucial to unlock the full potential of this promising, yet underexplored, chemical space.

References

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). RSC Advances. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
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A Guide to Validating the Kinase Selectivity Profile of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the kinase selectivity profile of novel chemical entities, using the scaffold 4-Methoxy-1H-pyrrolo[2,3-c]pyridine as a representative example. Rather than presenting a static data sheet, we will detail a dynamic, multi-tiered experimental strategy. This approach ensures the generation of a robust and reliable selectivity profile, a critical step in advancing a compound from a promising hit to a viable drug candidate. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a comparative context.

The pyrrolo[2,3-c]pyridine core is a recognized scaffold in medicinal chemistry, known to interact with various kinase targets. However, seemingly minor substitutions, such as the 4-methoxy group, can dramatically alter the binding affinity and selectivity profile. Therefore, assuming the profile of a parent compound is insufficient; a de novo, rigorous validation is mandatory.

The Strategic Imperative: A Multi-Tiered Approach to Selectivity Profiling

A single assay is never sufficient to declare a compound "selective." Assay artifacts, compound interference, and the inherent limitations of in vitro systems can be misleading. We advocate for a tiered approach that builds confidence at each stage, moving from broad, high-throughput screening to more complex, physiologically relevant cellular models. This self-validating workflow is designed to identify primary targets, reveal off-targets, and ultimately, predict the compound's therapeutic window and potential toxicities.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation & Potency cluster_2 Tier 3: Cellular Target Engagement T1_Assay KINOMEscan™ Binding Assay (Panel of 400+ Kinases) T1_Output Primary Hit Identification Kd Values Selectivity Score (S-Score) T1_Assay->T1_Output Identifies potential targets and off-targets T2_Assay Enzymatic Assays (e.g., ADP-Glo™) IC50 Determination for Top Hits T1_Output->T2_Assay Top 10-20 hits advance T2_Output Confirms functional inhibition Rank-orders compound potency T2_Assay->T2_Output T3_Assay NanoBRET™ Target Engagement Assay CETSA® T2_Output->T3_Assay Validated hits advance T3_Output Confirms target binding in a live cell Measures cellular potency & residence time T3_Assay->T3_Output

Caption: A multi-tiered workflow for kinase selectivity profiling.

Tier 1: Initial Broad Kinome Screening

The primary objective of this tier is to gain a global, unbiased view of the compound's interaction with a large portion of the human kinome. This is crucial for identifying not only the intended high-affinity targets but also any potential off-targets that could lead to toxicity later in development.

Recommended Assay: KINOMEscan™ (DiscoverX - now part of Eurofins)

This is a competition binding assay, not an enzymatic assay. The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR. A potent interaction between the compound and a kinase will prevent the kinase from binding to the support, resulting in a low signal.

Why this choice?

  • Breadth: It allows for screening against over 400 kinases in a single experiment, providing a comprehensive overview.

  • Universality: It is not dependent on ATP concentration or the presence of a substrate, making it broadly applicable to most kinases.

  • Data Output: The primary output is the dissociation constant (Kd), which reflects the intrinsic binding affinity between the compound and the kinase.

Data Interpretation: The results are typically visualized as a "tree spot" diagram, mapping interaction strengths onto a phylogenetic tree of the human kinome. A highly selective compound will show very few dark circles (strong interactions), ideally clustered around a specific branch of the kinome.

Table 1: Hypothetical KINOMEscan™ Results for this compound

Kinase TargetDissociation Constant (Kd) in nM% Inhibition at 1 µMKinase FamilyNotes
JAK2 8.5 99.5 Tyrosine Kinase Hypothesized Primary Target
JAK3 15.2 98.2 Tyrosine Kinase High affinity, potential for dual activity
TYK245.892.1Tyrosine KinaseSignificant off-target within the same family
FLT3250.165.4Tyrosine KinaseModerate off-target
p38α (MAPK14)1,20020.5CMGCWeak off-target
Staurosporine2.3 (for PKCα)>99MultipleControl: Broad-spectrum inhibitor
Sunitinib9.0 (for VEGFR2)>99Tyrosine KinaseControl: Multi-kinase inhibitor

Data is hypothetical for illustrative purposes.

From this initial screen, JAK2 and JAK3 emerge as the most promising primary targets for our hypothetical compound.

Tier 2: Orthogonal Validation and Potency Determination

The hits identified in Tier 1 must be validated using an independent, preferably functional, assay. This step is critical to rule out potential artifacts from the primary screen and to determine the compound's functional inhibitory activity (IC50).

Recommended Assay: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay that measures the amount of ADP produced during an enzymatic kinase reaction. The amount of light generated is directly proportional to kinase activity. Inhibition of the kinase by the compound results in less ADP formation and a lower light signal.

Why this choice?

  • Orthogonal Method: It measures enzymatic activity, not just binding, providing functional validation.

  • High Sensitivity: The assay can detect low levels of kinase activity, making it suitable for a wide range of kinases, including those with low turnover rates.

  • Robustness: It is less prone to interference from colored or fluorescent compounds compared to other methods.

Experimental Protocol: ADP-Glo™ Assay

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of this compound (typically a 10-point serial dilution). Include "no inhibitor" (positive control) and "no kinase" (background) wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Table 2: Comparative IC50 Values from ADP-Glo™ Assay

CompoundJAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)FLT3 IC50 (nM)Selectivity (JAK3/JAK2)
This compound 12.1 25.8 98.4 > 500 2.1x
Ruxolitinib (Control)3.32.8194300.8x
Tofacitinib (Control)201.632> 10,0000.08x (JAK2/JAK3)

Data is hypothetical. Ruxolitinib and Tofacitinib are included as well-characterized JAK inhibitors for comparison.

These results confirm that our compound is a potent functional inhibitor of JAK2 and JAK3, with a slight preference for JAK2. The inhibition of TYK2 is also confirmed, while FLT3 appears to be a much weaker off-target in a functional context.

Tier 3: Cellular Target Engagement

The ultimate test of a kinase inhibitor is whether it can bind to its intended target within the complex and crowded environment of a living cell. Cellular target engagement assays are essential to bridge the gap between in vitro potency and physiological activity.

Recommended Assay: NanoBRET™ Target Engagement Assay (Promega)

This assay measures the binding of a compound to a specific target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the same kinase is added to the cells. When the tracer is bound to the kinase-NanoLuc fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. The test compound competes with the tracer for binding; a potent compound will displace the tracer, leading to a loss of BRET signal.

Why this choice?

  • Physiological Relevance: It provides a quantitative measure of target occupancy in live cells, at endogenous ATP concentrations.

  • Dynamic Range: The ratiometric nature of the BRET measurement makes the assay highly robust and reproducible.

  • Versatility: It can be used to determine cellular IC50 values and to measure compound residence time on the target.

G Start HEK293 cells expressing JAK2-NanoLuc® fusion AddTracer Add cell-permeable fluorescent tracer Start->AddTracer AddCompound Add this compound (serial dilution) AddTracer->AddCompound Incubate Incubate to reach binding equilibrium AddCompound->Incubate ReadBRET Measure Donor (460nm) & Acceptor (610nm) emissions Incubate->ReadBRET Calculate Calculate BRET Ratio (Acceptor/Donor) ReadBRET->Calculate Plot Plot BRET Ratio vs. [Compound] Determine Cellular IC50 Calculate->Plot

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Table 3: Cellular Target Engagement IC50 Values

CompoundJAK2 Cellular IC50 (nM)JAK3 Cellular IC50 (nM)
This compound 85.6 190.2
Ruxolitinib (Control)280420

Data is hypothetical.

The cellular IC50 values are expectedly higher than the enzymatic IC50s due to factors like cell membrane permeability and competition with high intracellular ATP concentrations. The data confirms that our compound engages JAK2 and JAK3 in a cellular context, maintaining its slight preference for JAK2.

Signaling Pathway Context: The JAK/STAT Pathway

Understanding the selectivity profile is only meaningful in the context of the biological pathway being targeted. JAK2 is a critical node in the JAK/STAT signaling pathway, which is integral to cytokine signaling and is implicated in myeloproliferative neoplasms and inflammatory diseases.

G Cytokine Cytokine (e.g., EPO, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Receptor->STAT Recruits JAK2->Receptor Phosphorylates JAK2->JAK2 Trans-phosphorylation JAK2->STAT Phosphorylates STAT_P p-STAT STAT_P->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 4-Methoxy-1H- pyrrolo[2,3-c]pyridine Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion and Future Directions

This tiered, multi-assay approach provides a robust validation of the kinase selectivity profile for our novel compound, this compound. The data collectively suggests it is a potent, cell-active inhibitor of JAK2 and JAK3.

  • Tier 1 (KINOMEscan™) provided a broad, unbiased view of the kinome, identifying JAK family kinases as the primary targets.

  • Tier 2 (ADP-Glo™) orthogonally confirmed functional inhibition and provided precise IC50 values, establishing a rank order of potency.

  • Tier 3 (NanoBRET™) validated target engagement in a physiologically relevant cellular environment.

The selectivity of this compound within the JAK family (JAK2 vs. JAK3 vs. TYK2) and against the wider kinome will be the defining characteristic that determines its therapeutic potential. Further studies should include phosphoprotein analysis via Western Blot or flow cytometry to confirm downstream pathway inhibition (e.g., p-STAT5 levels) in relevant cell lines.

This guide illustrates a best-practice workflow. The specific choice of assays may be adapted, but the underlying principle of a multi-tiered, orthogonal validation strategy is fundamental to building a trustworthy and actionable kinase selectivity profile.

References

  • KINOMEscan™ Technology Overview. Eurofins DiscoverX. [Link]

  • Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

A Comparative Guide to the Potency of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Analogues in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the potency of analogues based on the 4-Methoxy-1H-pyrrolo[2,3-c]pyridine core and its closely related isomers. By synthesizing data from enzymatic and cell-based assays, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors and anticancer agents, offering valuable insights for researchers and drug development professionals.

Introduction to the Pyrrolopyridine Scaffold

The pyrrolopyridine bicyclic ring system, an isostere of indole, is a cornerstone in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an ideal framework for designing kinase inhibitors.[1][2] The various isomers of pyrrolopyridine, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, each offer a unique spatial arrangement of nitrogen atoms, influencing their binding affinities and selectivity towards different biological targets.[2][3] This guide will focus on the potency landscape of these scaffolds, with a particular emphasis on derivatives that inform the potential of the this compound core.

Comparative Potency of Pyrrolopyridine Analogues

While direct comparative studies on a wide range of this compound analogues are limited in publicly available literature, a wealth of information can be gleaned from the analysis of its isomers. These studies provide crucial insights into the structural modifications that enhance potency.

Structure-Activity Relationship (SAR) Insights

A study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives identified potent inhibitors of FMS kinase, a key player in cancer and inflammatory diseases.[4] The SAR analysis from this study revealed that substitutions on the pyrrole nitrogen and the pyridine ring significantly impact inhibitory activity. For instance, compound 1r from this series, a diarylamide derivative, exhibited a potent FMS kinase inhibitory IC50 of 30 nM.[4] This was a 3.2-fold increase in potency compared to the lead compound, highlighting the importance of the substituted benzamido group.[4]

Furthermore, research on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors has demonstrated that modifications to the aryl group at the 6-position of the pyrrolopyridine core can dramatically influence anticancer activity.[5] For example, compound 10t with an indolyl group at this position showed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[5] This suggests that extending into the hydrophobic pocket of the target protein with a suitable aromatic system is a key strategy for enhancing potency.

The introduction of methoxy groups has also been shown to enhance antiproliferative activity in pyridine derivatives, indicating the potential of the 4-methoxy substituent in the target scaffold.[5]

Below is a diagram illustrating the core pyrrolo[2,3-c]pyridine scaffold and key points of modification based on SAR studies of its isomers.

SAR_Diagram cluster_0 Pyrrolo[2,3-c]pyridine Core cluster_1 Key Modification Points Core R1 R1 (Pyrrole-N) Core->R1 Influences kinase binding R4 R4 (Methoxy position) Core->R4 Modulates potency R6 R6 (Aryl substitution) Core->R6 Critical for anticancer activity

Caption: Core this compound scaffold and key modification points.

Quantitative Potency Comparison

To provide a clear comparison of the potencies of various pyrrolopyridine analogues, the following table summarizes the inhibitory concentrations (IC50) from different studies.

Compound IDScaffoldTargetAssay TypeIC50 (nM)Cell Line(s)Reference
1r 1H-Pyrrolo[3,2-c]pyridineFMS KinaseEnzymatic30-[4]
1e 1H-Pyrrolo[3,2-c]pyridineFMS KinaseEnzymatic60-[4]
KIST101029 Diaryl-amide (Lead)FMS KinaseEnzymatic96-[4]
10t 1H-Pyrrolo[3,2-c]pyridineTubulinAntiproliferative (MTT)120 - 210HeLa, SGC-7901, MCF-7[5]
10h 1H-Pyrrolo[3,2-c]pyridineTubulinAntiproliferative (MTT)>10,000HeLa, SGC-7901, MCF-7[5]
5k Pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR2, CDK2Enzymatic40 - 204Various cancer cell lines

Note: The data presented is from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key assays used to evaluate the potency of the pyrrolopyridine analogues.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution (serially diluted in DMSO and then in assay buffer).[7]

    • Add 5 µL of the substrate solution.

    • Initiate the reaction by adding 5 µL of the enzyme (e.g., FMS kinase) solution.

    • Incubate at room temperature for 1 hour in the dark.[7]

  • ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for at least 40 minutes.[7]

  • ADP Detection:

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for at least 40 minutes.[7]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Kinase Reaction (Compound + Substrate + Enzyme) B 2. ATP Depletion (Add ADP-Glo™ Reagent) A->B C 3. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) B->C D 4. Luminescence Measurement C->D E 5. IC50 Determination D->E

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well.[9]

    • Incubate overnight to allow for cell attachment.[9]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for 72 hours.[10]

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 3.5 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Agitate on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement:

    • Read the absorbance at 590 nm using a microplate reader.[9]

    • The IC50 values are calculated from the dose-response curves.

Signaling Pathway Context: The Role of FMS Kinase

Many of the potent pyrrolopyridine analogues act as kinase inhibitors. FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[4] Dysregulation of the FMS signaling pathway is implicated in various cancers.[4] The diagram below illustrates a simplified FMS signaling cascade.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor RAS RAS FMS->RAS PI3K PI3K FMS->PI3K Autophosphorylation & Activation CSF1 CSF-1 (Ligand) CSF1->FMS Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrrolopyridine Pyrrolo[2,3-c]pyridine Analogue Pyrrolopyridine->FMS Inhibition

Caption: Simplified FMS (CSF-1R) signaling pathway and the inhibitory action of a pyrrolopyridine analogue.

Upon binding of its ligand, CSF-1, the FMS receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[11][12] These pathways ultimately promote gene transcription that drives cell proliferation and survival. Pyrrolopyridine analogues, by inhibiting the kinase activity of FMS, can effectively block these downstream signals and thus exert their anticancer effects.[4]

Conclusion

The this compound scaffold and its isomers represent a promising class of compounds for the development of novel kinase inhibitors and anticancer agents. The structure-activity relationships derived from various studies underscore the importance of substitutions at the pyrrole nitrogen and the pyridine ring for enhancing potency. The quantitative data, while derived from different isomers, provides a valuable benchmark for future drug design efforts centered on the pyrrolo[2,3-c]pyridine core. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of new analogues, ensuring data integrity and comparability across studies. As research in this area continues, a deeper understanding of the specific interactions between these compounds and their biological targets will undoubtedly pave the way for the development of more potent and selective therapeutics.

References

  • Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Retrieved from [Link]

  • Journal of Hematology & Oncology. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Retrieved from [Link]

  • MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Retrieved from [Link]

  • Frontiers in Oncology. (n.d.). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Retrieved from [Link]

  • Unknown Source. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–P5 Protein–Protein Interaction with Trypanocidal Activity. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from [Link]

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Comparative Kinase Cross-Reactivity Analysis of Novel Pyrrolopyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolopyridine scaffold is a cornerstone in modern kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs. Its rigid, bicyclic structure provides an excellent framework for ATP-competitive inhibition, allowing for potent and selective interaction with a wide range of kinases. When a novel derivative, such as the hypothetical 4-Methoxy-1H-pyrrolo[2,3-c]pyridine , emerges from a discovery pipeline, a critical and immediate question arises: what is its kinase selectivity profile?

Understanding the cross-reactivity of a new chemical entity is paramount. A highly selective inhibitor may offer a cleaner safety profile with fewer off-target effects, whereas a multi-targeted inhibitor could be advantageous in complex diseases like cancer where hitting multiple signaling nodes is beneficial[1]. This guide provides a comprehensive framework for characterizing the kinase cross-reactivity of a novel pyrrolopyridine compound. We will use established methodologies and compare them against known pyrrolopyridine-based inhibitors targeting diverse kinases such as FMS, FGFR, and JAK to provide context and performance benchmarks.

Part 1: Key Methodologies for Profiling Kinase Cross-Reactivity

A multi-pronged approach is essential for a thorough understanding of a compound's selectivity. This typically begins with broad, in vitro screening to identify potential targets, followed by cell-based assays to confirm activity in a more physiological context.

Large-Scale Kinase Profiling: The First Pass

The initial step is to screen the compound against a large panel of kinases to get a global view of its interaction landscape. This "compound-centric" approach quickly identifies both the intended target and any off-targets[2]. Two gold-standard methods for this are binding assays and direct activity assays.

KINOMEscan™ (Competition Binding Assay)

This technology measures the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases[3][4][5]. It does not measure enzymatic activity directly but rather the binding affinity (expressed as a dissociation constant, Kd).

  • Causality Behind the Choice: This ATP-independent method provides a true measure of binding affinity, which is not confounded by varying ATP concentrations between assays[5]. It is an excellent primary screen to identify all potential interactors, regardless of their functional consequence.

Radiometric Activity Assays

Considered the gold standard for measuring kinase activity, this method quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate[6][7]. A reduction in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.

  • Causality Behind the Choice: This is a direct measure of catalytic inhibition and is universally applicable to all kinases without the need for modified substrates or specific antibodies[6]. It provides robust, high-quality data that is highly valued for its accuracy.

Cellular Assays: Confirming Target Engagement and Pathway Modulation

While in vitro assays are crucial, they do not fully replicate the cellular environment. Cell-based assays are necessary to confirm that the compound can enter cells, engage its target, and exert a biological effect.

Phospho-Specific Western Blotting

This technique is a direct way to assess the inhibition of a specific kinase in a cellular context. Cells are treated with the inhibitor, and the phosphorylation status of the kinase (autophosphorylation) or its direct downstream substrates is measured using phospho-specific antibodies.

  • Causality Behind the Choice: This method provides direct evidence of target engagement and pathway modulation within intact cells, confirming that the biochemical activity translates to a cellular effect[8][9]. It is a fundamental tool for validating on-target activity and exploring off-target pathway effects.

Part 2: Comparative Landscape of Pyrrolopyridine-Based Kinase Inhibitors

To contextualize the potential profile of a new derivative, it is instructive to examine the selectivity of existing pyrrolopyridine-based inhibitors. The following table summarizes data for representative compounds from the literature, highlighting the diversity of targets and potencies achieved with this scaffold.

Compound Class/ExamplePrimary Target(s)Potency (IC₅₀)Key Off-Targets NotedReference
Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) FMS (CSF-1R)30 nMFLT3, c-MET (at >33-fold higher concentration)[10][11]
1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nMFGFR4 (712 nM)[12]
Pyrrolopyrimidine-based Inhibitor JAK3Low nMModerate selectivity over other JAK family members[13]
Pyrrolo[2,3-b]pyridine Derivative (Compound 31g) JAK1Potent (nM)Excellent selectivity over JAK2, JAK3, TYK2[14]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 9u) FLT3Nanomolar>40-fold selectivity over c-Kit[15]

This comparison illustrates that while the pyrrolopyridine core is versatile, substitutions around the scaffold are critical for directing selectivity towards specific kinases or kinase families. For example, some derivatives achieve high selectivity for FMS or JAK1, while others exhibit broader activity against the FGFR family[10][12][14].

Part 3: Experimental Workflow for Characterizing a Novel Pyrrolopyridine Derivative

Here, we propose a self-validating experimental plan to comprehensively profile our hypothetical compound, This compound .

Step 1: Broad Kinome Profiling

The initial step is to perform a wide screen to identify all potential kinase interactions.

  • Protocol:

    • Submit the compound to a large-scale kinase binding assay, such as the KINOMEscan® scanMAX panel, which covers over 460 kinases[3].

    • Run the assay at a single high concentration (e.g., 1 or 10 µM) to identify all potential binders.

    • Analyze the results, typically provided as '% Control', where a lower percentage indicates stronger binding.

Step 2: Dose-Response and Potency Determination

For all significant "hits" identified in the primary screen (e.g., those showing >90% inhibition), the next step is to determine the precise potency.

  • Protocol:

    • For the primary target(s) and key off-targets, perform a radiometric kinase activity assay.

    • Use a 10-point dose-response curve to determine the IC₅₀ value for each kinase.

    • Causality: This step validates the binding data from Step 1 with functional activity data and provides a quantitative measure of potency (IC₅₀), which is essential for comparing to other inhibitors.

Step 3: Cellular Target Validation

Confirm that the compound inhibits the intended kinase(s) in a relevant cell line.

  • Protocol:

    • Select a cell line that expresses the target kinase and where its activity is known to drive a downstream signaling event.

    • Treat the cells with the compound across a dose-response range.

    • Lyse the cells and perform a Western blot using a phospho-specific antibody for the target kinase or a key downstream substrate[8].

    • Quantify the reduction in phosphorylation to determine the cellular IC₅₀.

    • Self-Validation: A strong correlation between the biochemical IC₅₀ (from radiometric assays) and the cellular IC₅₀ provides high confidence that the compound is acting on the intended target.

The following diagram illustrates this comprehensive workflow:

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation a Step 1: Broad Kinome Screen (e.g., KINOMEscan® @ 10 µM) b Step 2: IC50 Determination (Radiometric Assay) a->b Identify Hits (e.g., >90% inhibition) c Step 3: Cellular Target Engagement (Phospho-Western Blot) b->c Confirm On-Target Potency d Step 4: Phenotypic Assays (e.g., Proliferation, Apoptosis) c->d Link Target Inhibition to Cellular Function

Figure 1: Proposed workflow for kinase inhibitor characterization.

Part 4: Data Visualization and Interpretation

The output from a large kinase screen can be extensive. Visualizing the data is key to interpretation. A "kinome tree" plot is a powerful tool for this purpose.

Figure 2: Hypothetical kinome tree visualization.

In this hypothetical visualization for This compound , the large red circle represents the primary target with high affinity. The smaller yellow circles represent off-targets with lower affinity. This visual representation allows for a rapid assessment of selectivity. A highly selective compound would show one large red circle with very few, if any, other colored circles. A less selective compound would have multiple circles of varying sizes distributed across the tree.

Conclusion

Characterizing the kinase cross-reactivity of a novel compound like This compound is a data-driven process that is fundamental to its preclinical development. By employing a systematic workflow that starts with broad in vitro profiling and progresses to targeted cellular validation, researchers can build a comprehensive selectivity profile. This profile, when benchmarked against known inhibitors built on the same chemical scaffold, provides critical insights into the compound's therapeutic potential and potential liabilities. A thorough and well-documented selectivity analysis is indispensable for making informed decisions in the progression of a kinase inhibitor from a hit to a clinical candidate.

References
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  • El-Damasy, A. K. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1183-1191. [Link]

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  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1181-1187. [Link]

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  • ResearchGate. (n.d.). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine.... Retrieved January 17, 2026, from [Link]

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  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved January 17, 2026, from [Link]

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  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved January 17, 2026, from [Link]

  • PubMed. (2019). Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Efficacy of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Against Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acquired Resistance in Oncology

The development of drug resistance is a primary obstacle to successful cancer chemotherapy.[1][2] Initially responsive tumors can evolve mechanisms to evade the cytotoxic effects of therapeutic agents, leading to treatment failure and disease progression.[1][2] This acquired resistance can manifest through various molecular strategies, including the overexpression of drug efflux pumps, mutations in the drug's target protein, and the activation of alternative pro-survival signaling pathways.[1][3]

This guide provides a comparative framework for evaluating the potential efficacy of novel therapeutic agents against clinically relevant mechanisms of drug resistance. As a case study, we will explore the hypothetical efficacy of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine , a heterocyclic compound belonging to the pyrrolopyridine class—a scaffold known to exhibit diverse biological activities, including anticancer properties.[4][5][6][7][8] We will compare its potential performance against two well-defined resistance models: P-glycoprotein (P-gp) mediated multidrug resistance and resistance conferred by the EGFR T790M mutation in non-small cell lung cancer.

Compound Profile: this compound

  • Chemical Structure:

    • IUPAC Name: this compound

    • CAS Number: 357263-40-2[9]

    • Molecular Formula: C₈H₈N₂O[9]

    • Molecular Weight: 148.16 g/mol [9]

While specific biological data for this compound is not extensively published, the pyrrolopyridine core is a key feature in numerous kinase inhibitors.[4][5][6] For the purpose of this guide, we will hypothesize that this compound may act as a kinase inhibitor, a common mechanism for anticancer drugs.

Comparative Efficacy Analysis (Hypothetical)

Scenario 1: Overcoming P-glycoprotein (P-gp) Mediated Multidrug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][10][11][12][13]

To assess the potential of this compound to overcome P-gp-mediated resistance, we propose a hypothetical experiment comparing its cytotoxicity in a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental, sensitive counterpart (e.g., OVCAR-8).

Hypothetical IC₅₀ Data:

CompoundOVCAR-8 (P-gp low) IC₅₀ (nM)NCI/ADR-RES (P-gp high) IC₅₀ (nM)Resistance Index (RI)
Doxorubicin (P-gp substrate)25150060
Verapamil (P-gp inhibitor)>10,000>10,000-
This compound (Hypothetical) 50 75 1.5

A lower Resistance Index (RI) suggests the compound is less affected by P-gp mediated efflux.

Interpretation: In this hypothetical scenario, the low Resistance Index of this compound suggests it is either not a substrate for P-gp or may even possess P-gp inhibitory activity.

Signaling Pathway Diagram:

Pgp_efflux cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (e.g., Doxorubicin) Pgp->Drug_out ATP-dependent Efflux Drug_in Intracellular Drug Drug_out->Drug_in Diffusion Drug_in->Pgp Binding Target Cellular Target (e.g., DNA) Drug_in->Target Cytotoxic Effect Our_Compound This compound Our_Compound->Pgp Potential Inhibition

Caption: P-gp mediated drug efflux and potential inhibition.

Scenario 2: Targeting EGFR T790M-Mutated Resistant Non-Small Cell Lung Cancer (NSCLC)

The T790M mutation in the epidermal growth factor receptor (EGFR) is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in NSCLC.[14][15][16][17] This mutation increases the affinity of the receptor for ATP, reducing the binding potency of competitive inhibitors.[18]

We hypothesize a comparative study of this compound in an EGFR T790M-positive cell line (e.g., H1975) versus an EGFR-mutant, TKI-sensitive cell line (e.g., PC-9).

Hypothetical IC₅₀ Data:

CompoundPC-9 (EGFR exon 19 del) IC₅₀ (nM)H1975 (L858R/T790M) IC₅₀ (nM)
Gefitinib (1st Gen TKI)158,000
Osimertinib (3rd Gen TKI)1220
This compound (Hypothetical) 100 150

Interpretation: The hypothetical data suggests that this compound retains significant activity against the T790M mutant cell line, a characteristic of effective third-generation inhibitors like Osimertinib.

Signaling Pathway Diagram:

EGFR_pathway EGFR EGFR Receptor (L858R/T790M) PI3K PI3K EGFR->PI3K Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Ineffective Inhibition (due to T790M) Our_Compound This compound Our_Compound->EGFR Effective Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling in T790M-resistant NSCLC.

Experimental Protocols for Evaluation

The following protocols provide a framework for experimentally validating the hypothetical efficacy of a novel compound like this compound.

Experimental Workflow Diagram:

workflow start Start: Novel Compound cell_culture Culture Sensitive & Resistant Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 Values & Resistance Index viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blotting (P-gp, p-EGFR, p-Akt) mechanism_studies->western_blot accumulation_assay Cellular Accumulation Assay (e.g., Rhodamine 123) mechanism_studies->accumulation_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis accumulation_assay->data_analysis

Caption: Workflow for evaluating a novel anticancer compound.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and controls) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-P-gp, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This guide presents a hypothetical framework for evaluating the efficacy of this compound against common mechanisms of cancer drug resistance. The hypothetical data suggests that this compound could be a promising candidate for overcoming both P-gp-mediated efflux and EGFR T790M-driven resistance.

To validate these hypotheses, rigorous experimental investigation is required, following the protocols outlined above. Further studies should also explore the compound's broader kinase inhibitory profile, its effects on downstream signaling pathways, and its in vivo efficacy in preclinical animal models of drug-resistant cancers. The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel oncology therapeutics, and a systematic evaluation of compounds like this compound is a critical step in the development of next-generation cancer treatments.

References

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A Head-to-Head Comparison: Benchmarking 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Against Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, "4-Methoxy-1H-pyrrolo[2,3-c]pyridine" emerges as a compound of significant interest for its potential as a kinase inhibitor. While extensive public data on this specific molecule is limited, the well-documented activity of structurally related pyrrolopyridines against key oncogenic kinases—such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Colony-Stimulating Factor 1 Receptor (CSF1R, also known as FMS)—provides a strong rationale for its investigation.

This guide presents a rigorous framework for benchmarking this compound against established, clinically approved kinase inhibitors. We will operate on the hypothesis that our compound of interest exhibits inhibitory activity against FGFR, JAK, and FMS kinases. This document provides detailed, step-by-step protocols for in-vitro and cell-based assays to facilitate a direct and objective comparison with the following market-leading drugs:

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2, indicated for myelofibrosis, polycythemia vera, and graft-versus-host disease.[6][7][8][9][10][11][12][13][14][15]

  • Pexidartinib: A selective CSF1R inhibitor approved for the treatment of tenosynovial giant cell tumor.[16][17][18][19][20]

By following the methodologies outlined herein, researchers can generate robust, comparative data to elucidate the therapeutic potential of this compound and inform its future development.

Compound Profiles

CompoundStructurePrimary Target(s)
This compound this compoundFGFR, JAK, FMS (Hypothesized)
Lenvatinib LenvatinibVEGFR1-3, FGFR1-4, PDGFRα, KIT, RET[1][2][3][4][5]
Ruxolitinib RuxolitinibJAK1, JAK2[6][8][11][13]
Pexidartinib PexidartinibCSF1R (FMS)[16][17][19][20]

Experimental Benchmarking Workflow

The following diagram outlines the proposed workflow for the comprehensive evaluation of this compound.

G cluster_0 In-Vitro Evaluation cluster_1 Cell-Based Evaluation A Compound Preparation & Dilution (this compound & Benchmarks) B Kinase Panel Screening (FGFR1, JAK2, FMS) A->B C IC50 Determination Assays (e.g., LanthaScreen™) B->C D Data Analysis: Comparative Potency C->D H Data Analysis: Cellular Efficacy & Downstream Effects D->H Correlate Potency with Cellular Activity E Cell Line Selection (e.g., KG-1, HEL 92.1.7, M-NFS-60) F Cellular Target Engagement Assay (e.g., Western Blot for p-STAT) E->F G Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®) E->G F->H G->H

Caption: Proposed workflow for benchmarking this compound.

Part 1: In-Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of this compound against the target kinases and compare its potency with the clinical benchmarks. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a robust method for this purpose.[21]

Protocol: LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination

This protocol is adapted for determining the IC50 values for our test compound and the benchmarks against FGFR1, JAK2, and FMS.

Materials:

  • Recombinant human kinases (FGFR1, JAK2, FMS) with an appropriate tag (e.g., GST or His)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Kinase-specific Alexa Fluor™ 647-labeled tracer

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[21]

  • Test compounds (this compound, Lenvatinib, Ruxolitinib, Pexidartinib) dissolved in 100% DMSO

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: a. Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock. b. Create a 4X final concentration plate by diluting the DMSO serial dilutions into 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation (at 2X final concentration in 1X Kinase Buffer A): a. Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody at 2X the final desired concentration. The optimal concentrations should be determined empirically but can start around 10 nM for the kinase and 4 nM for the antibody.[21] b. Tracer Solution: Prepare the Alexa Fluor™ 647-labeled tracer at 2X its predetermined Kd value.

  • Assay Assembly (in a 384-well plate): a. Add 5 µL of the 4X compound dilutions to the appropriate wells. For control wells, add 5 µL of 1X Kinase Buffer A with the corresponding DMSO concentration. b. Add 10 µL of the 2X Kinase/Antibody mixture to all wells. c. Add 5 µL of the 2X Tracer solution to all wells. d. The final reaction volume will be 20 µL.

  • Incubation and Measurement: a. Cover the plate and incubate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound against each kinase.

Hypothetical In-Vitro Benchmarking Data
CompoundFGFR1 IC50 (nM)JAK2 IC50 (nM)FMS (CSF1R) IC50 (nM)
This compound 50 150 80
Lenvatinib25>10,000>10,000
Ruxolitinib>10,0005>10,000
Pexidartinib>10,000>10,00015

Part 2: Cell-Based Assays for Target Engagement and Efficacy

Following the in-vitro characterization, it is crucial to assess the compound's activity in a cellular context. This involves measuring the inhibition of the downstream signaling pathway of the target kinase and the resulting effect on cell proliferation.

Focus Pathway: JAK/STAT Signaling

The JAK/STAT pathway is a critical signaling cascade downstream of many cytokine receptors, playing a key role in cell proliferation, differentiation, and immune responses.[22][23][24][25] Dysregulation of this pathway is a hallmark of various cancers.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (p) p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene inhibitor Ruxolitinib or This compound inhibitor->jak inhibits

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.

Protocol: Western Blot for Phospho-STAT Inhibition

This protocol will assess the ability of this compound and Ruxolitinib to inhibit JAK2-mediated phosphorylation of STAT3 in a relevant cell line. The human erythroleukemia cell line HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation, is a suitable model.

Materials:

  • HEL 92.1.7 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds (this compound, Ruxolitinib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer system

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: a. Seed HEL 92.1.7 cells in 6-well plates and allow them to adhere. b. Treat the cells with increasing concentrations of this compound or Ruxolitinib for 2 hours. Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the bands using an ECL substrate and an imaging system. g. Strip the membrane and re-probe for total STAT3 and GAPDH as loading controls.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-STAT3 signal to total STAT3 and then to the loading control (GAPDH). c. Plot the normalized signal against the compound concentration to determine the cellular IC50 for pathway inhibition.

Hypothetical Cellular Benchmarking Data
Compoundp-STAT3 Inhibition IC50 (nM) in HEL 92.1.7 cellsCell Proliferation IC50 (nM) in HEL 92.1.7 cells
This compound 250 500
Ruxolitinib2040

Interpretation and Future Directions

This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound. The hypothetical data presented in the tables illustrates how this compound could be positioned relative to established clinical inhibitors.

Based on our hypothetical results, this compound demonstrates promising, albeit less potent, activity against FGFR1 and FMS compared to the highly selective clinical inhibitors Lenvatinib and Pexidartinib, respectively. Its activity against JAK2 is also noted, though it is significantly weaker than Ruxolitinib. The cellular data corroborates the in-vitro findings, showing on-target pathway inhibition and a corresponding effect on cell proliferation.

The multi-targeted nature of this compound, as suggested by this hypothetical profile, could be advantageous in certain cancer contexts where multiple signaling pathways are dysregulated. However, it also raises potential concerns about off-target effects and toxicity, which would need to be thoroughly investigated.

Future studies should expand the kinase screening panel to better understand the selectivity profile of this compound. In-vivo studies in relevant animal models would be the subsequent critical step to evaluate its efficacy, pharmacokinetics, and safety profile. The methodologies and comparative data generated through this guide will provide a solid foundation for advancing this compound through the drug discovery pipeline.

References

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A Researcher's Guide to Target Identification and On-Target Activity Confirmation for Novel Compounds: A Case Study with 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is merely the first step on a long and intricate journey. The true challenge lies in understanding its mechanism of action—specifically, identifying its molecular target and confirming that its effects in a complex cellular environment are indeed a result of engaging that target. This guide provides a comprehensive, technically-grounded framework for researchers tackling this challenge, using the novel heterocycle "4-Methoxy-1H-pyrrolo[2,3-c]pyridine" (hereafter designated Compound X ) as a working example.

While the pyrrolopyridine scaffold is present in various approved drugs and clinical candidates, the specific biological activity of Compound X is not yet defined in public literature. This makes it an ideal candidate for illustrating a robust, multi-stage workflow for target deconvolution and on-target validation. This guide eschews a rigid template, instead presenting a logical, causality-driven narrative that moves from broad phenotypic observation to specific, quantifiable evidence of target engagement and modulation.

Part 1: The Hunt for the Target - A Comparative Approach to Target Deconvolution

When a compound's target is unknown, the first phase of investigation is target identification. The goal is to generate a high-confidence hypothesis about the protein(s) with which Compound X physically interacts to elicit a biological response. This process begins with observing a compound's effect and then employing sophisticated proteomic techniques to pinpoint the interaction.

Stage 1.1: Finding a Biological Compass with Phenotypic Screening

Before we can find a target, we must know what the compound does. Phenotypic screening is an unbiased approach that evaluates a compound's effect on the overall characteristics (phenotype) of a cell or organism, without preconceived notions about the target.[1][2][3]

A logical starting point is to screen Compound X against a panel of diverse human cancer cell lines (e.g., NCI-60) to identify a potent anti-proliferative effect. Once a sensitive cell line is identified, high-content imaging can provide deeper insights into the induced phenotype, such as cell cycle arrest at a specific phase, morphological changes indicative of apoptosis, or disruption of cytoskeletal structures. This initial phenotypic "fingerprint" provides crucial clues for the subsequent target hunt.

Stage 1.2: Unbiased and Hypothesis-Driven Target Identification

With a quantifiable phenotype in hand, we can now employ powerful chemoproteomic methods to identify direct binding partners of Compound X in the native cellular environment. Two complementary strategies are presented here.

Strategy A: Unbiased, Global Profiling with Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique that uses chemical probes to map the functional state of entire enzyme families directly in complex proteomes.[4][5] In a competitive ABPP workflow, a cell lysate is pre-incubated with Compound X before adding a broad-spectrum, activity-based probe (ABP) that covalently labels the active sites of a large family of enzymes (e.g., serine hydrolases or kinases).[6][7]

If Compound X binds to the active site of a particular enzyme, it will block the ABP from labeling it. Using quantitative mass spectrometry, we can identify the proteins whose labeling is diminished in the presence of Compound X. This provides a global and unbiased view of the compound's potential targets.[8]

Strategy B: Hypothesis-Driven Profiling with Kinobeads Pulldown

The pyrrolopyridine scaffold is a common feature in many kinase inhibitors.[9] This structural information allows for a more hypothesis-driven approach. The Kinobeads assay utilizes a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a large portion of the cellular kinome.[10][11][12]

In a competitive binding experiment, cell lysate is incubated with varying concentrations of Compound X before it is applied to the Kinobeads. If Compound X binds to specific kinases, it will prevent them from binding to the beads. The kinases that remain in the supernatant or are less abundant on the beads are then identified by mass spectrometry, revealing the kinase selectivity profile of Compound X.[9][11]

Diagram 1: Overall Workflow for Target ID and Validation

G cluster_0 Part 1: Target Identification cluster_1 Part 2: On-Target Confirmation pheno Phenotypic Screening (e.g., Anti-proliferation Assay) decon Target Deconvolution pheno->decon abpp Competitive ABPP (Unbiased) decon->abpp Global kino Kinobeads Pulldown (Hypothesis-Driven) decon->kino Kinase-focused target_id Putative Target Identified (e.g., 'Kinase Y') abpp->target_id kino->target_id cetsa Direct Target Engagement (CETSA) target_id->cetsa western Downstream Pathway Modulation (Western Blot) target_id->western validation On-Target Activity Confirmed cetsa->validation western->validation

Caption: A systematic workflow from phenotypic discovery to on-target validation.

Method Principle Primary Output Pros Cons
Competitive ABPP Competition between Compound X and an activity-based probe for enzyme active sites.[6][7]List of proteins showing reduced probe labeling, indicating direct binding by Compound X.Unbiased; provides functional information (targets active enzymes); applicable to multiple enzyme classes.Requires suitable broad-spectrum probes; may miss non-enzymatic targets or allosteric binders.
Kinobeads Pulldown Competition between Compound X and immobilized inhibitors for kinase binding sites.[9][11]Kinase selectivity profile and binding affinities (IC50s) for dozens to hundreds of kinases.Highly effective for kinase inhibitors; provides quantitative affinity data across the kinome.Biased towards ATP-binding sites of kinases; will miss other target classes.

For the remainder of this guide, we will proceed with the hypothetical scenario that the Kinobeads experiment identified "Kinase Y" as a high-affinity target of Compound X.

Part 2: From Hypothesis to Certainty - Confirming On-Target Activity in Cells

Identifying a putative target is a major breakthrough, but it is not the end of the story. It is crucial to prove that Compound X engages this target in living cells and that this engagement leads to the intended downstream functional consequences.[13][14][15]

Stage 2.1: Proving Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess whether a compound binds to its target protein in the native, intact cellular environment.[16] The principle is based on ligand-induced thermal stabilization: when a protein is bound to a ligand (like Compound X), it is more resistant to heat-induced denaturation.[17][18]

In a CETSA experiment, cells are treated with either a vehicle control or Compound X. The cells are then heated to a range of temperatures, lysed, and the aggregated proteins are separated from the soluble fraction. The amount of soluble Kinase Y remaining at each temperature is quantified, typically by Western Blot. A positive result is a "shift" in the melting curve to higher temperatures in the compound-treated samples, indicating that Compound X bound to and stabilized Kinase Y.[19]

To provide a benchmark, Compound X's performance should be compared against a well-characterized, commercially available inhibitor of Kinase Y (Reference Inhibitor Z ).

Diagram 2: CETSA Experimental Workflow

G start Culture Cells Expressing Target treat Treat Cells: 1. Vehicle 2. Compound X 3. Reference Inhibitor Z start->treat heat Heat Aliquots (e.g., 40-70°C) treat->heat lyse Lyse Cells & Centrifuge heat->lyse collect Collect Soluble Fraction lyse->collect detect Detect Soluble Target (Western Blot) collect->detect plot Plot Melting Curves (% Soluble vs. Temp) detect->plot

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Table 1: Hypothetical CETSA Data for Compound X vs. Reference Inhibitor Z

TreatmentApparent Melting Temp (Tm) of Kinase YThermal Shift (ΔTm vs. Vehicle)Interpretation
Vehicle (DMSO)52.0 °C-Baseline thermal stability of Kinase Y.
Compound X (10 µM) 58.5 °C +6.5 °C Strong evidence of target engagement in intact cells.
Reference Inhibitor Z (1 µM)59.0 °C+7.0 °CValidates the assay and provides a benchmark for stabilization.
Stage 2.2: Verifying Functional Target Modulation via Downstream Pathway Analysis

Confirming that Compound X binds to Kinase Y is critical, but we must also show that this binding event modulates the kinase's function. This is achieved by analyzing the signaling pathway downstream of the target.[20][21] Western blotting is the workhorse technique for this analysis, allowing for the quantification of the phosphorylation status of a known substrate of Kinase Y.[22][23]

If Compound X is an inhibitor, treating cells with it should lead to a dose-dependent decrease in the phosphorylation of Substrate P , the direct downstream target of Kinase Y. Comparing the potency of Compound X in this functional assay (its IC50 for inhibiting phosphorylation) with its binding affinity provides a crucial link between target engagement and cellular activity.

Diagram 3: Hypothetical Kinase Y Signaling Pathway

G cluster_0 Cell Membrane Receptor Upstream Receptor KinaseY Kinase Y Receptor->KinaseY Activates SubstrateP Substrate P KinaseY->SubstrateP Phosphorylates pSubstrateP p-Substrate P (Active) SubstrateP->pSubstrateP Response Cellular Response (e.g., Proliferation) pSubstrateP->Response CompoundX Compound X CompoundX->KinaseY RefZ Reference Inhibitor Z RefZ->KinaseY

Caption: Inhibition of Kinase Y by Compound X blocks downstream signaling.

Table 2: Hypothetical Western Blot Data Summary

Treatmentp-Substrate P Level (Normalized to Total Substrate P)% Inhibition of Phosphorylation
Vehicle (DMSO)1.000%
Compound X (0.1 µM) 0.52 48%
Compound X (1.0 µM) 0.11 89%
Compound X (10 µM) 0.04 96%
Reference Inhibitor Z (1 µM)0.0991%

This data would demonstrate that Compound X inhibits the catalytic activity of Kinase Y in a dose-dependent manner within the cell, providing strong functional evidence of on-target activity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Plate cells (e.g., HeLa) in 10 cm dishes and grow to ~80% confluency. Treat cells with Vehicle (0.1% DMSO), Compound X (10 µM), or Reference Inhibitor Z (1 µM) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10^7 cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific for Kinase Y.

  • Quantification: Quantify band intensities using densitometry software. For each treatment condition, normalize the intensity at each temperature to the intensity at the lowest temperature (40°C). Plot the normalized intensity vs. temperature to generate melting curves and determine the Tm.

Protocol 2: Western Blot for Downstream Pathway Analysis
  • Cell Treatment: Plate cells in 6-well plates. Once they reach ~70% confluency, serum-starve them overnight. Pre-treat with increasing concentrations of Compound X (e.g., 0, 0.1, 1, 10 µM) for 2 hours. Stimulate the pathway with an appropriate growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.

  • Lysis: Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies for p-Substrate P and total Substrate P. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-Substrate P signal to the total Substrate P signal for each condition.

Conclusion

References

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. Available from: [Link]

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A Comparative Guide to the Binding Modes of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility as a pharmacophore for a range of kinase targets.[1][2] This guide provides a detailed comparative analysis of the binding mode of a 4-methoxy-substituted pyrrolopyridine derivative targeting the mitotic kinase, Monopolar Spindle 1 (MPS1), a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[3][4] We will dissect the molecular interactions of this compound class and contrast them with established MPS1 inhibitors, Reversine and AZ3146, which possess distinct chemical scaffolds. This analysis is supported by experimental data and detailed protocols for key binding and activity assays, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of the Pyrrolopyridine Scaffold in Kinase Inhibition

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their ability to mimic the purine core of ATP, the natural substrate for kinases.[3] This structural resemblance allows them to function as competitive inhibitors at the ATP-binding site of a diverse array of kinases. The pyrrolo[2,3-c]pyridine (6-azaindole) core, in particular, has been successfully incorporated into numerous kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[1][2]

Our focus is on a derivative of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold, specifically a 4-methoxy substituted analog, which has been identified as a potent inhibitor of MPS1 kinase. Understanding the precise binding interactions of this compound is paramount for optimizing its potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Binding Modes at the MPS1 Kinase ATP-Binding Site

The ATP-binding site of kinases, while conserved in its general architecture, possesses subtle but critical differences in amino acid composition and conformation that can be exploited for the design of selective inhibitors. Our analysis will focus on the interactions within the hinge region, the hydrophobic pocket, and the solvent-exposed region of the MPS1 active site.

The 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold

Based on crystallographic studies of a closely related analog, the 1H-pyrrolo[3,2-c]pyridine core of this inhibitor class establishes its primary anchor to the kinase hinge region through hydrogen bonds. The pyrrolo nitrogen and the pyridine nitrogen typically form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.

A key feature of the compound in focus is the 4-methoxy group . Structural data reveals that this methoxy substituent projects out of the entrance of the ATP-binding site and into the solvent-exposed region. This orientation suggests that modifications at this position are well-tolerated and can be used to modulate the compound's physicochemical properties, such as solubility and metabolic stability, without significantly impacting its core binding interactions.

Comparator 1: Reversine

Reversine is a well-characterized MPS1 inhibitor with a distinct purine-based scaffold. Its binding mode is stabilized by the formation of three hydrogen bonds with the hinge loop residues of MPS1.[5] Specifically, it forms two hydrogen bonds with the backbone of Gly605 and one with Glu603.[5] This interaction pattern, while also targeting the hinge, differs in the specific residues and the geometry of the hydrogen bonds compared to the pyrrolopyridine series.

Comparator 2: AZ3146

AZ3146 is another potent and selective MPS1 inhibitor. While a detailed crystal structure of its complex with MPS1 is not as readily available in the provided search results, its inhibitory action is well-documented.[6][7] Kinase inhibitors of its class typically engage the hinge region and exploit hydrophobic pockets within the ATP-binding site. A comparative analysis would likely reveal differences in how the pyrrolopyridine and AZ3146 scaffolds orient their respective substituents to occupy these hydrophobic regions, leading to variations in potency and selectivity.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of the discussed compounds against MPS1 kinase. It is important to note that IC50 values can vary depending on the specific assay conditions.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)
1H-pyrrolo[3,2-c]pyridine4-Methoxy analogueMPS1Potent (specific value to be determined from further literature)
Purine-basedReversineMPS1Potent (specific value to be determined from further literature)
Thiazole-basedAZ3146MPS1~35

Experimental Protocols for Binding and Activity Analysis

The characterization of kinase inhibitors requires a suite of biophysical and biochemical assays. Here, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Protocol:

  • Prepare Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 100 µM EDTA.[8]

  • Prepare Reagents:

    • Kinase solution (e.g., recombinant human MPS1) at a working concentration.

    • Substrate solution (e.g., a specific peptide or protein substrate for MPS1) at a concentration near its Km value.

    • ATP solution, often containing a radiolabelled isotope like [γ-³²P]-ATP, at a concentration near its Km value.[8]

    • Test compound serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase reaction buffer.

    • Add the test compound dilutions.

    • Add the kinase solution and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration within the linear range of the reaction.[8]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 5x SDS loading buffer).[8]

    • Separate the phosphorylated substrate from the unreacted ATP. This can be achieved by methods such as SDS-PAGE followed by autoradiography, or by using specific antibodies in an ELISA-based format.

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate in the presence of different inhibitor concentrations.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between a ligand and an analyte in real-time.[9][10][11][12]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface (e.g., using a mixture of EDC and NHS).

    • Immobilize the kinase (ligand) onto the chip surface via amine coupling or other appropriate chemistries. The immobilization conditions, such as pH and protein concentration, are critical for maintaining kinase activity.[10]

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) over time (association phase).

    • Inject running buffer without the analyte to monitor the dissociation of the inhibitor from the kinase (dissociation phase).

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15][16][17]

Principle: A solution of the inhibitor is titrated into a solution of the kinase in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the kinase and the inhibitor in the same buffer to minimize heats of dilution.

    • Thoroughly degas the solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Visualizing Molecular Interactions and Workflows

Binding Mode Comparison

cluster_Kinase MPS1 Kinase ATP Site cluster_Inhibitors Inhibitors Hinge Hinge Region Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Pyrrolo 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Pyrrolo->Hinge H-Bonds Pyrrolo->Solvent Methoxy Group Projection Rev Reversine Rev->Hinge Multiple H-Bonds AZ AZ3146 AZ->Hinge H-Bonds AZ->Hydrophobic Hydrophobic Interactions cluster_Workflow Inhibitor Characterization Workflow Start Compound Synthesis KinaseAssay In Vitro Kinase Assay (IC50) Start->KinaseAssay SPR SPR (KD, ka, kd) KinaseAssay->SPR ITC ITC (KD, ΔH, ΔS) KinaseAssay->ITC Xtal Co-crystallization & X-ray Diffraction SPR->Xtal ITC->Xtal BindingMode Binding Mode Analysis Xtal->BindingMode

Caption: A typical workflow for the comprehensive characterization of a kinase inhibitor's binding properties.

Conclusion

The 4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its ability to effectively target the ATP-binding site of kinases like MPS1, coupled with the solvent-exposed vector of the 4-methoxy group, provides a valuable handle for fine-tuning the molecule's drug-like properties. By comparing its binding mode to that of other established inhibitors and employing a rigorous suite of biophysical and biochemical assays, researchers can rationally design next-generation inhibitors with improved potency, selectivity, and clinical potential. This guide provides a foundational framework for such endeavors, emphasizing the importance of a multi-faceted approach to understanding and exploiting the molecular intricacies of kinase-inhibitor interactions.

References

  • Hewitt, L., et al. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. Journal of Cell Biology, 190(1), 25-34. Available at: [Link]

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Journal of Cell Biology, 190(1), 73-87. Available at: [Link]

  • Basal, A., & Bueno-Guerra, V. M. (2022). Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 23(22), 14298. Available at: [Link]

  • Maciejowski, J., et al. (2010). Mps1 directs the assembly of the checkpoint inhibitor Mad2-Cdc20 complex. Journal of Cell Biology, 190(1), 89-102. Available at: [Link]

  • Kwiatkowski, N., et al. (2010). Mps1-IN-1 and Mps1-IN-2 inhibit Mps1 kinase activity and bind to the ATP-binding site of the kinase domain. Nature Chemical Biology, 6(5), 359-361. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2021). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic and Pharmaceutical Chemistry Journal, 19(3), 31-52.
  • Liu, Y., & Gray, N. S. (2006). The MPS1 Family of Protein Kinases. Current Drug Targets, 7(11), 1455-1463. Available at: [Link]

  • Jelluma, N., et al. (2010). Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment. Proceedings of the National Academy of Sciences, 107(45), 19378-19383. Available at: [Link]

  • Sarangapani, K. K., et al. (2021). Kinetochore-bound Mps1 regulates kinetochore–microtubule attachments via Ndc80 phosphorylation. Journal of Cell Biology, 220(12), e202106130. Available at: [Link]

  • Willemsen-Seegers, N., et al. (2017). Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. Available at: [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484-16514. Available at: [Link]

  • Ohara, T., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biochemistry, 158(2), 131-139. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. Available at: [Link]

  • Elkins, J. M., et al. (2013). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PLoS ONE, 8(5), e64639. Available at: [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Publications. Available at: [Link]

  • Elkins, J. M., et al. (2013). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PLOS. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Li, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1199. Available at: [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • Popowicz, G. M., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Molecules, 27(12), 3843. Available at: [Link]

  • Amano, M., et al. (2011). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Methods in Molecular Biology, 717, 137-147. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Cherry, M., & Williams, D. H. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Current Medicinal Chemistry, 11(6), 663-673. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]

  • Li, J., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 11(11), 903. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Luft, J. R., et al. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 9), 1075-1079. Available at: [Link]

  • Wang, Y., et al. (2020). Isothermal titration calorimetry (ITC) measurements of the binding affinity between wt MBP-PDI-b′xa′ and rutin. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Wodicka, L. M., et al. (2010). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Journal of Visualized Experiments, (41), 1873. Available at: [Link]

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Safety Operating Guide

A Comprehensive Safety Protocol for Handling 4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes data from analogous chemical structures to establish a robust framework for safe laboratory operations, from initial handling to final disposal.

Proactive Hazard Assessment: An Analog-Based Approach

  • Pyridine Moiety : The parent pyridine ring is a flammable, colorless liquid known to cause irritation to the respiratory system, skin, and eyes.[1] Significant exposure can lead to neurological effects and potential liver and kidney damage.[1][2][3] It can be absorbed through the skin, making dermal protection critical.[2][3]

  • Pyrrole Moiety : Pyrrole is also flammable and is considered toxic if swallowed and harmful if inhaled.[4][5] It is a known skin and eye irritant.

  • Analog Data : Safety data sheets for halogenated derivatives such as 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine consistently list the following hazards:

    • Acute oral toxicity[6]

    • Causes skin irritation[6][7]

    • Causes serious eye irritation[6][7]

    • May cause respiratory irritation[6][7]

Based on this composite analysis, this compound must be handled as a hazardous substance with presumed acute toxicity, and as a potent irritant to the skin, eyes, and respiratory tract.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a protective barrier against inhalation, dermal contact, and ocular exposure. The following table summarizes the required equipment.

Protection Area Required PPE Rationale and Best Practices
Respiratory Certified Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][5]
NIOSH-Approved Respirator A respirator with an organic vapor cartridge should be available for emergency situations, such as a significant spill outside of the fume hood.[8]
Hand Double Gloving with Chemical-Resistant Gloves Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed and discarded immediately upon any suspected contamination.[4] Inspect gloves for any signs of degradation or puncture before and during use. Aromatic amines can exhibit variable breakthrough times with different glove materials.[9][10]
Eye/Face Chemical Splash Goggles and Face Shield Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[11][12] When handling larger quantities or performing operations with a higher risk of splashing, a full-face shield must be worn over the goggles.[13]
Body Chemical-Resistant Laboratory Coat A flame-retardant, chemical-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
Feet Closed-Toe Shoes Shoes must be made of a non-porous material, completely covering the feet.[4]

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a systematic workflow is paramount for minimizing exposure risk and ensuring procedural integrity. The following protocol outlines the safe handling of this compound from receipt to storage.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Inside Chemical Fume Hood) gather_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe prep_equip 3. Prepare Equipment (Spatula, Glassware, Balance) gather_ppe->prep_equip weigh 4. Weigh Compound (Use anti-static weigh boat) prep_equip->weigh dissolve 5. Dissolution (Add solvent slowly to solid) weigh->dissolve reaction 6. Perform Reaction (Maintain containment) dissolve->reaction decontaminate 7. Decontaminate Surfaces (Use appropriate solvent) reaction->decontaminate dispose 8. Segregate Waste (See Disposal Protocol) decontaminate->dispose storage 9. Store Compound (Tightly sealed, ventilated area) dispose->storage

Caption: Standard operating procedure for handling this compound.

Detailed Protocol:
  • Preparation :

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Don all required PPE as outlined in the table above.

    • Assemble and inspect all necessary glassware and equipment. Ensure a chemical spill kit is accessible.

  • Weighing and Transfer :

    • Tare the balance with a clean weigh boat or appropriate glassware.

    • Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.

    • Securely close the primary container immediately after dispensing.

  • Dissolution and Reaction :

    • Place the vessel containing the weighed solid into the reaction setup within the fume hood.

    • Slowly add the desired solvent to the solid to minimize splashing or aerosol generation.

    • Once the reaction is initiated, maintain constant vigilance and ensure all components of the apparatus remain securely contained.

  • Post-Procedure Cleanup :

    • Upon completion, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Carefully remove PPE, starting with the outer gloves, then the lab coat, face shield/goggles, and finally the inner gloves. Wash hands thoroughly with soap and water.[11]

Emergency Response and Spill Management

In the event of accidental exposure or a spill, immediate and decisive action is critical.

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Exposure : Use an eyewash station to flush the eyes with water for at least 20 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Minor Spill (within fume hood) :

    • Ensure the fume hood sash is lowered.

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[6]

    • Collect the contaminated absorbent material using non-sparking tools and place it into a labeled, sealable hazardous waste container.

    • Decontaminate the area of the spill.

  • Major Spill (outside fume hood) :

    • Alert all personnel in the immediate area and evacuate.

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Chemical Waste Disposal Plan

Improper disposal of hazardous chemicals poses a significant environmental and safety risk. A strict waste segregation and disposal workflow must be followed.

Waste Disposal Workflow Diagram

G cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) solid_waste Contaminated Solids (Gloves, Weigh Boats, Absorbents) start->solid_waste liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) start->liquid_waste solid_container Solid Waste Container (Sealable, Lined) solid_waste->solid_container liquid_container Liquid Waste Container (Compatible, Vented Cap) liquid_waste->liquid_container labeling Label Container ('Hazardous Waste', Full Chemical Name) solid_container->labeling liquid_container->labeling storage Store in Satellite Accumulation Area (Secondary Containment) labeling->storage disposal Arrange Pickup by EHS storage->disposal

Caption: Waste segregation and disposal workflow for this compound.

Disposal Protocol:
  • Segregation : Do not mix waste containing this compound with other waste streams.[4]

    • Solid Waste : All disposable items contaminated with the chemical (e.g., gloves, absorbent pads, weigh boats) must be collected in a designated, lined, and sealable solid waste container.

    • Liquid Waste : All solutions, reaction mixtures, and contaminated solvents must be collected in a designated, chemically compatible liquid waste container.

  • Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage : Store sealed waste containers in a designated satellite accumulation area with secondary containment, away from incompatible materials.

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's certified Environmental Health and Safety (EHS) department.[11]

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Thermo Fisher Scientific. (2025). Pyrrole Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • GOV.UK. (2024). Pyridine: general information. UK Health Security Agency. [Link]

  • CDN. (n.d.). Pyrrole Safety Data Sheet. CDN. [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. NJ.gov. [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. UK Health Security Agency. [Link]

  • CDC Stacks. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Centers for Disease Control and Prevention. [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. National Library of Medicine. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Ferrovial. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Ferrovial. [Link]

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Retrosynthesis Analysis

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4-Methoxy-1H-pyrrolo[2,3-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.